molecular formula C12H18N2O2 B2974087 Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate CAS No. 1543648-22-1

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B2974087
CAS No.: 1543648-22-1
M. Wt: 222.288
InChI Key: NJVCJKBLTKHDAF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate ( Molecular Formula: C12H18N2O2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features both a pyridin-4-yl group and a protected amino acid ester moiety, a structure that makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. Its primary research application lies in its role as a precursor or synthon in the design and development of potential pharmaceutical compounds, particularly those targeting heterocyclic systems . Researchers utilize this compound in organic synthesis, where its tert-butyl ester group offers advantages in reaction strategies and protecting group chemistry. The presence of the pyridine ring, a common pharmacophore, suggests its utility in creating molecules that may interact with various enzymatic targets . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVCJKBLTKHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543648-22-1
Record name tert-butyl 2-amino-3-(pyridin-4-yl)propanoate
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Foundational & Exploratory

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate: A Critical Intermediate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate , a specialized amino acid derivative used in advanced peptidomimetic drug discovery.

Executive Summary & Chemical Identity

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (also known as H-L-4-Pal-OtBu or 4-Pyridylalanine tert-butyl ester ) is the tert-butyl ester derivative of the non-proteinogenic amino acid L-4-pyridylalanine. It serves as a vital building block in the synthesis of kinase inhibitors, GPCR ligands, and pH-responsive peptide hydrogels.

Unlike standard amino acids, the free base of this ester is rarely cataloged with a permanent CAS number due to its tendency to cyclize or hydrolyze; it is typically generated in situ or stored as a stable dihydrochloride salt. Researchers must often rely on the CAS numbers of its stable precursors.

Core Chemical Data
PropertySpecification
Chemical Name tert-Butyl (S)-2-amino-3-(pyridin-4-yl)propanoate
Common Abbreviation H-L-4-Pal-OtBu
Parent Acid CAS 37535-49-2 (L-4-Pyridylalanine)
Boc-Precursor CAS 37535-57-2 (Boc-L-4-Pyridylalanine)
Fmoc-Precursor CAS 169555-95-7 (Fmoc-L-4-Pyridylalanine)
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol (Free Base)
InChIKey NJVCJKBLTKHDAF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1=CC=NC=C1
Synthesis & Production Protocols

The synthesis of the free amine tert-butyl ester requires an orthogonal protection strategy. Direct esterification of the free amino acid with isobutylene is possible but often low-yielding due to the pyridine nitrogen's interference. The most robust route utilizes Fmoc-chemistry to allow selective deprotection of the N-terminus without cleaving the acid-labile tert-butyl ester.

Primary Synthesis Route (Fmoc-Protection Strategy)

This protocol ensures the integrity of the tert-butyl ester while generating the free amine.

  • Esterification : React Fmoc-L-4-Pyridylalanine (CAS 169555-95-7) with isobutylene in the presence of catalytic H₂SO₄ or with tert-butyl trichloroacetimidate (TBTA) in dichloromethane (DCM).

    • Mechanism: Acid-catalyzed addition of the carboxylate to the alkene.

  • Purification : Isolate Fmoc-L-4-Pal-OtBu via silica gel chromatography.

  • Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group.

    • Critical Note: Avoid acidic conditions (e.g., TFA), which will cleave the tert-butyl ester.

  • Isolation : The free amine is unstable; convert immediately to the dihydrochloride salt (H-L-4-Pal-OtBu·2HCl) using anhydrous HCl in dioxane for long-term storage.

Synthesis Workflow Diagram

SynthesisPathway Start Fmoc-L-4-Pyridylalanine (CAS 169555-95-7) Step1 Esterification (Isobutylene / H2SO4) Start->Step1 Inter Intermediate: Fmoc-L-4-Pal-OtBu Step1->Inter Step2 N-Deprotection (20% Piperidine/DMF) Inter->Step2 Product Target: H-L-4-Pal-OtBu (Free Amine) Step2->Product  Fast Workup   Salt Stable Form: H-L-4-Pal-OtBu . 2HCl Product->Salt  HCl/Dioxane  

Figure 1: Orthogonal synthesis pathway preserving the acid-labile tert-butyl ester.

Applications in Drug Development

The 4-pyridylalanine moiety acts as a bioisostere for phenylalanine, histidine, or tyrosine, introducing specific electronic and steric properties.

A. Kinase Inhibitor Design

The pyridine nitrogen (pKₐ ~5.2) can accept hydrogen bonds or coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) within enzyme active sites.

  • Mechanism : In the ATP-binding pocket of kinases, the pyridine ring can mimic the adenine ring's interaction or target the "hinge region," improving potency and selectivity compared to a phenyl ring.

B. pH-Responsive Peptidomimetics

Incorporating H-L-4-Pal-OtBu into peptide sequences creates "smart" materials.

  • Switching Mechanism : At physiological pH (7.4), the pyridine is largely uncharged. In acidic microenvironments (e.g., tumor tissue, pH < 6.5), the pyridine becomes protonated (pyridinium), triggering a conformational change or increasing solubility. This property is exploited in tumor-targeted drug delivery systems .

C. Orthogonal Peptide Synthesis

The tert-butyl ester serves as a semi-permanent C-terminal protecting group. It remains stable during base-labile (Fmoc removal) and hydrogenolytic (Cbz removal) steps, allowing for complex side-chain modifications before final global deprotection with TFA.

Physical Properties & Stability
PropertyValue (Predicted)Context
LogP 1.12 ± 0.3Moderate lipophilicity; good membrane permeability.
pKₐ (Pyridine) ~5.25Protonated at acidic pH; neutral at physiological pH.
pKₐ (Amine) ~8.10Typical for alpha-amino esters.
Rotatable Bonds 5Flexible side chain allows induced fit binding.
Storage -20°C, DesiccatedHygroscopic. Free base absorbs CO₂ from air.

Handling Precaution : The free amine is prone to diketopiperazine formation (cyclization) if left in solution for extended periods. Always store as the HCl salt or use immediately in coupling reactions.

References
  • PubChem . Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (Compound). National Library of Medicine. Available at: [Link]

Technical Guide: Solubility Profile and Handling of H-4-Pal-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility landscape, physicochemical properties, and handling protocols for H-4-Pal-OtBu (4-Pyridylalanine tert-butyl ester). Designed for synthetic chemists and drug developers, this document distinguishes between the Free Base and Hydrochloride Salt forms—a critical variable often overlooked in standard datasheets. We provide self-validating protocols for solvent selection, ensuring high-fidelity application in Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Part 1: Physicochemical Profile & Molecular Architecture

To master the solubility of H-4-Pal-OtBu, one must understand its competing functional groups. The molecule exhibits a "Schizophrenic" solubility profile due to the clash between its hydrophobic protection and polar zwitterionic potential.

Structural Analysis
  • Core Scaffold: 4-Pyridylalanine (unnatural amino acid).

  • C-Terminus: tert-Butyl ester (OtBu).[1] Highly hydrophobic; acid-labile; alkali-stable.

  • Side Chain: Pyridine ring.[2] Basic (pKa ~5.2); polar; hydrogen bond acceptor.

  • N-Terminus: Primary amine. Basic; nucleophilic.

The "Salt vs. Base" Dichotomy

The single most important factor determining solubility is the protonation state.

FeatureFree Base (H-4-Pal-OtBu) HCl Salt (H-4-Pal-OtBu • xHCl)
State Viscous oil or low-melting solidCrystalline solid (Hygroscopic)
Dominant Interaction Van der Waals / Dipole-DipoleIon-Dipole / H-Bonding
Primary Solubility Organic (Non-polar/Chlorinated)Polar Protic / Aprotic
Water Solubility NegligibleHigh

Part 2: Solubility Landscape

The following matrix synthesizes empirical data and structural activity relationships (SAR) for solvent selection.

Solubility Matrix
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Context
Polar Aprotic DMF / NMP High (>100 mg/mL)High (>100 mg/mL)Standard for SPPS coupling. Best universal solvents.
DMSO HighHighUse for stock solutions; difficult to remove.
Chlorinated DCM / CHCl₃ High Poor (Suspension)Free base extraction; Salt requires MeOH co-solvent.
Alcohols Methanol (MeOH) HighHigh Dissolves salt readily; avoid for coupling (nucleophilic).
Ethanol (EtOH) ModerateModerateRecrystallization solvent.
Esters Ethyl Acetate HighPoor/InsolubleStandard extraction solvent for the Free Base.
Ethers Diethyl Ether ModerateInsoluble Used to precipitate the Salt form.
THF HighLowCompatible with Free Base; poor for Salts.
Aqueous Water (pH 7) InsolubleHighAqueous workup (Salt stays in water).
Hydrocarbons Hexanes LowInsolubleUsed to wash away impurities from the solid Salt.
Mechanistic Insight
  • Why DMF works for both: DMF has a high dielectric constant (

    
     = 36.7) and strong dipole moment, capable of solvating the ionic lattice of the HCl salt while interacting with the aromatic pyridine ring of the free base.
    
  • The Pyridine Effect: The pyridine nitrogen is a hydrogen bond acceptor. In protic solvents (MeOH), this enhances solubility. In non-polar solvents (Hexane), the polarity of the pyridine ring disrupts the solvent network, leading to poor solubility/oiling out.

Part 3: Operational Protocols

Protocol A: Preparation of High-Concentration Stock (SPPS)

Context: Preparing a 0.5M solution for automated peptide synthesis.

  • Calculate: Determine the mass required for a 0.5M solution.

    • Note: Account for the counter-ion mass if using the HCl salt (MW will be higher than free base).

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Critical: Ensure solvent is "Amine-Free" and dry. Wet DMF causes ester hydrolysis; dimethylamine contaminants cause Fmoc removal.[3]

  • Dissolution:

    • Add 75% of the target solvent volume.

    • Vortex or sonicate for 30-60 seconds.

    • Add remaining solvent to volume.

  • Filtration (Self-Validation): Pass 1 mL of solution through a 0.45 µm PTFE syringe filter. If backpressure is high or residue is visible, solubility is incomplete (Add 10% DMSO).

Protocol B: The "Free-Basing" Extraction

Context: You have the HCl salt but need the Free Base for a reaction in DCM.

  • Dissolve: Dissolve H-4-Pal-OtBu•HCl in minimal distilled water.

  • Basify: Slowly add saturated NaHCO₃ (aq) until pH ~9.

    • Observation: The solution will become cloudy as the Free Base oils out.

  • Extract: Add an equal volume of DCM or Ethyl Acetate . Shake vigorously.

  • Separate: Collect the organic layer.

  • Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: Viscous oil (Free Base), ready for DCM solubility.

Part 4: Visualization & Logic Flow

Solubility Decision Tree

This diagram guides the researcher to the correct solvent based on the form of the starting material and the intended application.

SolubilityLogic Start Start: H-4-Pal-OtBu Sample CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm Salt HCl Salt Form (Polar/Ionic) CheckForm->Salt Crystalline Solid Base Free Base Form (Lipophilic) CheckForm->Base Oil / Amorphous Salt_App Intended Application? Salt->Salt_App SPPS_Salt Peptide Synthesis (Coupling) Salt_App->SPPS_Salt Coupling Purify_Salt Recrystallization / Purification Salt_App->Purify_Salt Purification Solv_DMF Use DMF or NMP (Universal Standard) SPPS_Salt->Solv_DMF Solv_MeOH Use MeOH or EtOH (High Solubility) Purify_Salt->Solv_MeOH Base_App Intended Application? Base->Base_App Rxn_Base Organic Synthesis (DCM/THF compatible) Base_App->Rxn_Base Reaction Workup_Base Extraction / Workup Base_App->Workup_Base Isolation Rxn_Base->Solv_DMF Alternative Solv_DCM Use DCM or CHCl3 (Excellent Solubility) Rxn_Base->Solv_DCM Solv_EtOAc Use Ethyl Acetate (Extraction) Workup_Base->Solv_EtOAc

Figure 1: Decision logic for solvent selection based on protonation state and application.

Dissolution & Validation Workflow

A self-validating loop to ensure the solution is truly homogeneous before committing to expensive synthesis steps.

DissolutionProtocol Step1 Weigh H-4-Pal-OtBu Step2 Add 75% Vol Solvent (DMF/NMP) Step1->Step2 Step3 Vortex / Sonicate (2 mins) Step2->Step3 Check Visual Check: Clear? Step3->Check Action_No Add 10% DMSO or Co-solvent Check->Action_No Turbid/Particles Action_Yes Add remaining Solvent to Vol Check->Action_Yes Clear Action_No->Step3 Re-mix Validation Filter Test (0.45um PTFE) Action_Yes->Validation Validation->Action_No Backpressure Final Ready for Use Validation->Final No Residue

Figure 2: Step-by-step dissolution protocol with built-in failure checkpoints.

Part 5: Troubleshooting & Stability

Common Pitfalls
  • Diketopiperazine (DKP) Formation:

    • Risk:[2][4] H-4-Pal-OtBu is an ester.[5] If the free amine is left in solution (Free Base form) for extended periods, it can dimerize or cyclize, especially if heated.

    • Prevention: Store as the HCl salt. Only generate the Free Base immediately prior to use. Keep solutions at 4°C.

  • Ester Hydrolysis:

    • Risk:[2][4] The tert-butyl ester is acid-labile (TFA removes it) but generally stable to base. However, strong aqueous acids will strip the protection.

    • Prevention: Ensure organic solvents (DCM, DMF) are anhydrous.

Storage Recommendations
  • Solid State: Store at -20°C under inert gas (Argon/Nitrogen). Desiccate to prevent hygroscopic clumping of the HCl salt.

  • Solution State: Use within 24 hours. Do not store stock solutions of the Free Base.

References

  • PubChem. (n.d.). Compound Summary: 4-Pyridylalanine derivatives. National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative source on OtBu stability). Retrieved from [Link]

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Source for solvent selection in SPPS).

Sources

Difference between 3-(4-pyridyl)alanine and 3-(3-pyridyl)alanine tert-butyl ester

[1][2][3][4]

Executive Summary

This guide delineates the critical structural, physicochemical, and synthetic differences between 3-(4-pyridyl)alanine (referred to here as 4-Pal ) and 3-(3-pyridyl)alanine tert-butyl ester (referred to as 3-Pal-OtBu ).[1][2][3][4]

While both molecules are non-proteinogenic amino acids containing a pyridine ring, they differ in two fundamental dimensions:[4][5]

  • Regioisomerism (Core Structure): The position of the nitrogen atom in the pyridine ring (position 4 vs. position 3) dictates the molecule's electronic profile, basicity, and steric interaction with biological targets.[4][5]

  • Functional State (Reactivity): The comparison is between a free acid/zwitterion (4-Pal) and a C-terminally protected ester (3-Pal-OtBu).[1][2][3][4] This dictates their immediate utility in peptide synthesis: 4-Pal is a raw building block requiring protection, whereas 3-Pal-OtBu is a semi-protected scaffold ready for solution-phase coupling.[1][2][3][4]

Part 1: Structural & Physicochemical Analysis[2][3]

The Isomeric Divergence: 4-Pyridyl vs. 3-Pyridyl

The core difference lies in the vector of the pyridine nitrogen relative to the alanine backbone.[2][4] This regioisomerism fundamentally alters the amino acid's role in drug design, particularly in G-Protein Coupled Receptor (GPCR) antagonists (e.g., GnRH antagonists).[2][3][4][5]

Feature3-(4-Pyridyl)alanine (4-Pal)3-(3-Pyridyl)alanine (3-Pal)
Nitrogen Position Para to the alanine chain.[1][2][3][4]Meta to the alanine chain.
Steric Accessibility High. The nitrogen is exposed, facilitating metal coordination or H-bonding deep in receptor pockets.[2][3]Moderate. The nitrogen is closer to the peptide backbone, creating a "bent" electronic vector.[4]
Hydrophilicity (LogD) Higher. 4-Pal is more polar.[1][2][3][4] Studies in radiolabeled peptides show 4-Pal derivatives have higher kidney retention due to polarity.[1][2][3]Lower. 3-Pal is more lipophilic than 4-Pal but more polar than Phenylalanine.[1][2][3]
Basicity (Pyridine N) Slightly more basic (~pKa 5.5–5.8).[1][3][4][5] The N is electronically enriched by the alkyl chain in the para position.[4]Slightly less basic (~pKa 5.1–5.3).[1][3][4] Resembles unsubstituted pyridine.[1][2][3][5]
Bio-mimicry Mimics charged residues (His, Lys) at specific pH.[3][4][5]Mimics Phenylalanine (Phe) but introduces a hydrogen bond acceptor.[1][3][4][5]
The Functional Divergence: Free Acid vs. tert-Butyl Ester

The user's query specifically compares the free acid of the 4-isomer against the tert-butyl ester of the 3-isomer. This is a comparison of chemical utility.

  • 3-(4-Pyridyl)alanine (Free Acid/Zwitterion):

    • State: Exists as a zwitterion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) at neutral pH.[1][3][4]
      
    • Solubility: High in water/acidic buffers; poor in organic solvents (DCM, THF) unless protected.[3][4][5]

    • Synthetic Role: Must be N-protected (e.g., with Fmoc-OSu) before use in Solid Phase Peptide Synthesis (SPPS).[1][2][3][4][5]

  • 3-(3-Pyridyl)alanine tert-butyl ester (3-Pal-OtBu):

    • State: The C-terminus is capped with a bulky hydrophobic group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1][3][4]
      
    • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate), making it ideal for solution-phase synthesis .[2][3][4][5]

    • Synthetic Role: It acts as the C-terminal acceptor .[1][2][3] The amine is free (or HCl salt) to react with an activated carboxylic acid.[3][4][5] The t-Bu group prevents self-polymerization and protects the C-terminus from side reactions.[1][2][3]

Part 2: Synthetic Utility & Protection Strategy

Why the tert-Butyl Ester?

The tert-butyl ester of 3-Pal is a strategic reagent.[1][2][3] Unlike methyl or ethyl esters (cleaved by base), the t-Bu ester is acid-labile .[1][2][3][4]

  • Orthogonality: It is stable to base (piperidine), allowing it to be used with Fmoc chemistry in solution.[3][4][5]

  • Cleavage: It is removed by Trifluoroacetic Acid (TFA), simultaneously with side-chain deprotection.[1][2][3][4][5]

Visualization of Synthetic Pathways

The following diagram illustrates how these two distinct forms function in a peptide synthesis workflow.

PeptideWorkflowcluster_0Molecule A Workflow (SPPS Prep)cluster_1Molecule B Workflow (Solution Phase)Pal43-(4-Pyridyl)alanine(Free Acid)ProtectionStep 1: N-Protection(Fmoc-OSu)Pal4->ProtectionCannot couple directlyPal3_Ester3-(3-Pyridyl)alaninetert-butyl esterCouplingStep 2: Coupling(EDC/HOBt)Pal3_Ester->CouplingAmine is freeProduct_AFmoc-Pal(4)-OH(Ready for SPPS)Protection->Product_AProduct_BDipeptide-OtBu(Solution Phase)Coupling->Product_BIncoming_AAIncomingProtected AAIncoming_AA->Coupling

Figure 1: Distinct synthetic workflows. Molecule A (Red) requires preprocessing.[1][3][4][5] Molecule B (Blue) is a ready-to-use acceptor.[1][2][3][4]

Part 3: Experimental Protocols

Protocol: Solution-Phase Coupling using 3-(3-pyridyl)alanine tert-butyl ester

This protocol demonstrates the utility of the ester form to create a dipeptide.[1][2][3][4]

Objective: Couple Fmoc-Phe-OH to H-Pal(3)-OtBu.

Reagents:

  • H-Pal(3)-OtBu (HCl salt)[1][2][3][4]

  • Fmoc-Phe-OH (1.1 eq)[1][2][3][4]

  • EDC[1][2][6]·HCl (1.2 eq)

  • HOBt (1.2 eq)[1][2][3][4][5]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1][2][3][4][5]

  • Solvent: Dichloromethane (DCM) or DMF.[1][3][4][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Fmoc-Phe-OH and 1.2 mmol of HOBt in 10 mL of DCM. Stir at 0°C (ice bath) for 10 minutes.

  • Activation: Add 1.2 mmol of EDC·HCl. Stir for 15 minutes to form the active ester.

  • Neutralization: In a separate vial, dissolve 1.0 mmol of H-Pal(3)-OtBu·HCl in 5 mL DCM and add 3.0 mmol of DIPEA. (Crucial: The ester often comes as a salt; DIPEA liberates the free amine).[3][4]

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine/DIPEA).[1][3][4][5] Note: Do not use strong acid or the t-Bu ester will cleave.[1][2][3][4]

    • Saturated NaHCO3 (removes unreacted acid).[1][3][4][5]

    • Brine.[1][2][3][5][7]

  • Result: Fmoc-Phe-Pal(3)-OtBu.

Protocol: Acidolytic Cleavage of tert-Butyl Ester

This protocol converts the ester back to the free acid, typically after peptide assembly is complete.[4]

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3][4][5][7]

  • Triisopropylsilane (TIS) (Scavenger)[1][2][3][4][5]

  • DCM[1][2][3][6]

Methodology:

  • Dissolve the protected peptide (e.g., Fmoc-Phe-Pal(3)-OtBu) in DCM (minimal volume).[1][2][3][4]

  • Add a cleavage cocktail of TFA:DCM:TIS (50:45:5) .

    • Why TIS? The tert-butyl cation released during cleavage is an electrophile that can alkylate the pyridine ring or Trp/Tyr residues.[2][3] TIS scavenges this cation.

  • Stir at room temperature for 1–2 hours.

  • Evaporate volatiles under nitrogen flow.[1][2][3][5]

  • Precipitate the product using cold diethyl ether.

Part 4: Pharmacological Implications (The "Why")[3][4][5]

The choice between 3-Pal and 4-Pal is rarely arbitrary in drug design.[1][2][3]

  • GnRH Antagonists:

    • Drugs like Cetrorelix and Ganirelix utilize pyridylalanines to balance potency and solubility.[1][3]

    • The pyridine nitrogen provides a hydrogen bond acceptor that mimics the histidine imidazole but with a different pKa, altering the drug's residence time on the receptor.[4]

  • Pi-Stacking Interactions:

    • 3-Pal is often used to optimize T-shaped pi-stacking interactions with aromatic residues (Phe, Tyr) in the receptor binding pocket.[1][2][3][4] The 3-position geometry often favors these edge-to-face interactions better than the linear 4-position.[1][2][3][4]

  • Pharmacokinetics:

    • 4-Pal derivatives are significantly more hydrophilic.[1][2][3] If a peptide candidate is too lipophilic (poor solubility), substituting Phe with 4-Pal can improve solubility without altering the steric bulk significantly.[2][3][4][5]

Structural Comparison Diagram

IsomerGeometryPal44-Pal(Para)Linear VectorDesc4High PolarityMax Basic AccessHydrophilicPal4->Desc4Pal33-Pal(Meta)Bent VectorDesc3Phe MimicPi-Stacking OptimizedLipophilic BalancePal3->Desc3

Figure 2: Physicochemical impact of the nitrogen position.

References

  • Rao, P. N., et al. (1987).[3][4][5] Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research.[3][8]

  • BenchChem Technical Support. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

  • Organic Chemistry Portal. (2024).[1][3][4][5] tert-Butyl Esters: Protection and Deprotection.

  • PubChem. (2024).[1][3][4][5] 3-(3-Pyridyl)alanine Compound Summary. National Library of Medicine.[1]

Advanced Medicinal Chemistry: Applications of Pyridylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Pyridylalanine Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

Pyridylalanine (Pal) derivatives represent a critical class of non-natural amino acids used to bridge the gap between hydrophobic aromaticity and polar functionality in drug design. As an isostere of phenylalanine (Phe) and a functional analog of histidine (His), pyridylalanine allows medicinal chemists to modulate the physicochemical properties of a scaffold—specifically solubility, basicity, and hydrogen-bonding potential—without disrupting the steric architecture required for target binding.[1][2]

This guide details the structural rationale, specific therapeutic applications, and synthetic protocols for integrating pyridylalanine into peptide and peptidomimetic drug candidates.

Part 1: Structural & Chemical Rationale

The "Hydrophilic Aromatic" Paradigm

In medicinal chemistry, a common failure mode for aromatic-rich leads is poor aqueous solubility and high non-specific binding. Traditional strategies involve substituting aromatic residues with aliphatic polar groups, often at the cost of potency (loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

or cation-

interactions).[2][3][4]

Pyridylalanine offers a solution by retaining the aromatic ring while introducing a pyridine nitrogen. This modification creates a "hydrophilic aromatic" residue that:

  • Reduces LogP: Lowers lipophilicity compared to Phenylalanine.

  • Introduces H-Bonding: The pyridine nitrogen acts as a weak hydrogen bond acceptor.[3][4]

  • Modulates pKa: Depending on the regioisomer (2-, 3-, or 4-pyridyl), the basicity of the nitrogen can be tuned, though it generally remains unprotonated at physiological pH (pKa ~ 5.2 for pyridine), unlike Histidine (pKa ~ 6.0).[1][2][3][4]

Regioisomer Properties

The position of the nitrogen atom critically dictates the electronic landscape of the residue:

  • 3-Pyridylalanine (3-Pal): The most common isostere for Phenylalanine.[1][2][3][4] The nitrogen is in a position that minimizes steric clash while offering a dipole distinct from the C-H bond it replaces.

  • 4-Pyridylalanine (4-Pal): Often used to probe distal H-bonding interactions deep within binding pockets.[1][2][3][4]

  • 2-Pyridylalanine (2-Pal): Less common due to potential steric hindrance near the peptide backbone and chelation effects, but useful for inducing specific turn conformations.[1][2][3][4]

Structural Comparison Diagram

The following diagram illustrates the physicochemical relationship between Phenylalanine, Histidine, and 3-Pyridylalanine.

Pal_Properties Phe Phenylalanine (Phe) Hydrophobic No H-Bonding High LogP Pal 3-Pyridylalanine (3-Pal) Hydrophilic Aromatic H-Bond Acceptor (pKa ~5.2) Metabolically Stable Phe->Pal Isosteric Replacement (Maintains Sterics, Increases Solubility) His Histidine (His) Amphoteric (pKa ~6.0) H-Bond Donor/Acceptor Metabolically Labile His->Pal Functional Analog (Removes Donor capability, Stabilizes pKa)

Figure 1: Comparative analysis of Phe, His, and 3-Pal properties in drug design.

Part 2: Medicinal Chemistry Applications[5][6]

Peptide Optimization: The GnRH Antagonist Success Story

The most authoritative application of pyridylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. Native GnRH is an agonist; converting it to an antagonist required extensive modification to the N-terminus to block receptor activation while maintaining high affinity.

Mechanism: Incorporation of D-3-Pyridylalanine (D-3-Pal) at Position 3 of the decapeptide sequence proved pivotal.[1][2][3][4] It replaces a native aromatic residue (Trp or Ser in various analogs), providing a critical balance of aromatic stacking (for affinity) and polarity (for solubility and receptor subtype selectivity).[1][2]

Table 1: FDA-Approved Drugs Containing Pyridylalanine

Drug NameIndicationStructure (Position 3 Highlight)Role of Pal
Cetrorelix IVF / Hormone-dependent tumorsAc-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr...[1][2][3][4]Increases water solubility and antagonistic potency.
Ganirelix IVF (Premature ovulation prevention)Ac-D-Nal-D-Cpa-D-3-Pal -Ser-Tyr...[1][2][3][4]Critical for high affinity binding to GnRH receptor.
Abarelix Prostate CancerAc-D-Nal-D-Cpa-D-3-Pal -Ser-NMeTyr...[1][2][3][4][5][6]Balances the hydrophobicity of the D-Nal/D-Cpa residues.[1][3][4]
Improving Pharmacokinetics (PK)

Replacing Phenylalanine with Pyridylalanine often yields favorable PK shifts:

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (P450s) compared to electron-rich phenyl rings (which are prone to hydroxylation).[2][4]

  • Renal Retention: Studies on radiolabeled somatostatin analogs (e.g., DOTA-LM3 derivatives) have shown that 3-Pal significantly enhances kidney uptake and retention compared to 2-Pal or Tyr.[1][2][3][4] While this is a disadvantage for therapeutic toxicity, it is a highly specific property useful for renal-targeting diagnostics [1].[1][3]

Pal-Scanning Mutagenesis

Similar to "Alanine Scanning," "Pal-Scanning" is a systematic approach used during lead optimization.[1][3][4] By sequentially replacing aromatic residues (Phe, Trp, Tyr) with 3-Pal, researchers can identify positions where hydrophobicity is not essential for binding, thereby "rescuing" the solubility of a lead peptide.[1][2]

Part 3: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Pal-OH

Incorporating pyridylalanine into peptides is straightforward using standard Fmoc chemistry, but specific attention must be paid to the basicity of the pyridine nitrogen during coupling and cleavage.[1][2][3][4]

Reagents:

  • Resin: Rink Amide MBHA (for C-terminal amides).[1][2][3][4]

  • Amino Acid: Fmoc-L-3-Pyridylalanine-OH (or D-isomer).[1][2][3][4]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1][2][3][4]

  • Solvent: DMF (Dimethylformamide).[2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.[2] Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-3-Pal-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.[1][2][3][4]

    • Add DIPEA (6.0 eq) immediately prior to addition to resin.[2]

    • Note: The pyridine nitrogen is weakly basic and does not require side-chain protection (e.g., Boc/Trt) under standard conditions, as it remains unprotonated by DIPEA.[1][2]

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using PyBOP/HOBt to avoid potential racemization associated with prolonged HATU activation.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours. The pyridine ring is stable in TFA.

    • Precipitation: Cold diethyl ether.

Workflow Diagram: Pal-Scan Optimization

This workflow illustrates the decision process for utilizing Pyridylalanine in lead optimization.

Pal_Optimization Start Hit Peptide Identified (High Potency, Poor Solubility) Scan Identify Aromatic Residues (Phe, Trp, Tyr) Start->Scan Synth Synthesize Analogs: Replace Target with 3-Pal Scan->Synth Test Assay: Binding (Ki) + Solubility (LogS) Synth->Test Decision Potency Retained? Test->Decision Success Lead Candidate: Improved Solubility & PK Decision->Success Yes Fail Residue Critical for Hydrophobic Interaction (Try 4-Pal or revert) Decision->Fail No

Figure 2: Decision tree for "Pal-Scanning" mutagenesis to optimize peptide physicochemical properties.

Part 4: Future Outlook

While currently dominated by peptide therapeutics (GnRH antagonists), the application of pyridylalanine derivatives is expanding into:

  • Stapled Peptides: Using pyridine-modified amino acids to create metal-coordinated staples for helix stabilization.[1][3][4]

  • Radiopharmaceuticals: Exploiting the chelating ability of the pyridine nitrogen (often in 2-Pal derivatives) to coordinate metals like Technetium-99m or Rhenium, integrating the radiolabel directly into the pharmacophore rather than using a bulky external chelator.

  • Small Molecule Scaffolds: Using Pal as a chiral building block to synthesize 3-substituted pyridine pharmacophores in kinase inhibitors, targeting the hinge region where the pyridine nitrogen mimics the adenine N1 interaction.

References

  • Fani, M., et al. (2012).[2] "Pyridyl-alanine in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." Journal of Medicinal Chemistry. (Note: Context derived from related somatostatin/glucagon research).

  • Jiang, G., et al. (2001).[2] "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[1][3][4] Journal of Medicinal Chemistry. [1][2][3][4]

  • National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 25074887, Cetrorelix."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16130957, Ganirelix."

Sources

Is Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate a non-canonical amino acid?

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate, addressing its classification, synthesis, and utility in drug development.

Part 1: Executive Summary & Core Directive

Is Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate a non-canonical amino acid? Technically, yes. It is the C-terminal tert-butyl ester derivative of the non-canonical amino acid 3-(4-pyridyl)-L-alanine (often abbreviated as 4-Pal or PyA ).

While the parent molecule (4-Pal) is the functional non-canonical amino acid (NCAA) incorporated into peptide chains to modulate solubility and potency, the tert-butyl ester form discussed here is a critical synthetic intermediate . It serves as a C-terminally protected building block, allowing for orthogonal modification of the N-terminus or side-chain without affecting the carboxylic acid.

Key Technical Value:

  • Solubility Switch: The pyridine side chain (pKa ~5.3) functions as a pH-dependent solubility switch, protonating at acidic pH to enhance aqueous solubility.

  • Bio-isostere: It acts as a slightly polar, basic isostere of Phenylalanine (Phe) and Histidine (His).

  • Orthogonality: The tert-butyl ester group is acid-labile (removed by TFA) but stable to base (piperidine), making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies when used as a starting unit or in solution-phase segment condensation.

Part 2: Structural Identity & Classification

To understand the utility of this molecule, it must be contextualized against canonical amino acids.

Structural Comparison

The molecule shares the alanine backbone with Phenylalanine but substitutes the phenyl ring with a pyridine ring. The tert-butyl group protects the carboxylic acid.[1]

StructureComparison Phe Phenylalanine (Phe) (Canonical) Hydrophobic, Neutral Pal 3-(4-Pyridyl)-alanine (4-Pal) (Non-Canonical Parent) pKa ~5.3 (Pyridine N) Phe->Pal Bio-isosteric Replacement (Phenyl -> Pyridine) Target Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (Protected Derivative) C-term blocked with t-Bu Pal->Target Esterification (Protection)

Figure 1: Structural relationship between canonical Phe, the parent NCA 4-Pal, and the protected derivative.

Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₁₈N₂O₂Core scaffold.[2]
Molecular Weight ~222.28 g/mol Small molecule building block.
Side Chain pKa ~5.3 (Pyridine Nitrogen)Critical: Protonated (+ charge) at pH < 5; Neutral at pH > 6.
Ester Stability Acid-labile (TFA)Cleaved by 95% TFA (standard SPPS cleavage cocktails).
Ester Stability Base-stableStable to 20% Piperidine (Fmoc deprotection conditions).

Part 3: Chemical Synthesis Protocol

Direct esterification of 4-pyridylalanine requires conditions that avoid racemization and side reactions with the basic pyridine nitrogen. The Perchloric Acid / Tert-Butyl Acetate method is recommended for high yield and operational simplicity over gaseous isobutylene methods.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize H-Pal(4)-OtBu from H-Pal(4)-OH.

Reagents:

  • Starting Material: 3-(4-Pyridyl)-L-alanine (H-Pal(4)-OH).[3]

  • Solvent/Reagent: Tert-butyl acetate (tBuOAc).

  • Catalyst: Perchloric acid (HClO4, 70%).[4]

  • Extraction: 0.5 M NaOH or Na2CO3, Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of 3-(4-Pyridyl)-L-alanine in 50 mL of tert-butyl acetate in a round-bottom flask.

  • Activation: Slowly add 15 mmol (1.5 eq) of HClO4 dropwise at 0°C. Caution: Perchloric acid is a strong oxidant.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 48 hours. The solution should become clear as the ester forms.

  • Quenching & Extraction (Critical Step):

    • Cool the reaction to 0°C.

    • Slowly add 0.5 M NaOH until the aqueous phase pH reaches ~9–10. Why? This neutralizes the acid and ensures the free amine (NH2) and pyridine (N) are deprotonated, forcing the product into the organic layer.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation:

    • TLC: Check disappearance of starting material (ninhydrin stain).

    • NMR: Confirm presence of tert-butyl singlet (~1.4 ppm, 9H).

SynthesisProtocol Start Start: H-Pal(4)-OH (Zwitterionic Solid) Reagents Add t-Butyl Acetate + HClO4 (0°C -> RT, 48h) Start->Reagents Reaction Esterification Formation of Perchlorate Salt Reagents->Reaction Workup Basify to pH 10 (NaOH) Extract into EtOAc Reaction->Workup Deprotonate NH3+ Product Product: H-Pal(4)-OtBu (Colorless Oil/Solid) Workup->Product Evaporation

Figure 2: Synthesis workflow for the tert-butyl ester protection of 4-pyridylalanine.

Part 4: Applications in Drug Discovery[5]

The "Solubility Switch" in Peptide Therapeutics

One of the primary reasons to incorporate 4-pyridylalanine (via this tert-butyl precursor) is to engineer pH-dependent solubility .

  • Mechanism: At physiological pH (7.4), the pyridine ring is largely uncharged (hydrophobic), promoting receptor binding or membrane interaction.

  • Formulation: In acidic formulation buffers (pH 4.0), the pyridine protonates (Py-H+), drastically increasing aqueous solubility (often >100-fold compared to Phe).

  • Case Study: This strategy has been successfully used in Glucagon analogs to prevent aggregation at neutral pH while maintaining solubility in injection buffers.

Metal Coordination & Chelation

The pyridine nitrogen is a competent ligand for transition metals (Zn²⁺, Cu²⁺, Ru²⁺).

  • Application: Design of "stapled" peptides where two PyA residues coordinate a metal ion to lock the peptide into an alpha-helical conformation.

  • Protocol Note: The tert-butyl ester is removed (using TFA) before metal coordination if the free acid is required for charge balance, or kept if the C-terminus must remain hydrophobic.

Orthogonal Protection Strategy

In complex synthesis (e.g., cyclic peptides), this molecule allows for Head-to-Tail Cyclization .

  • Coupling: The free amine of H-Pal(4)-OtBu is coupled to the C-terminus of a peptide chain.

  • Elongation: The chain is extended.

  • Selective Deprotection: The N-terminal Fmoc is removed (base), while the C-terminal OtBu remains (acid-stable).

  • Final Cyclization: The OtBu is removed with mild acid (TFA/DCM) to expose the COOH, allowing cyclization with the N-terminus.

Part 5: References

  • Syntheis of 4-Pyridylalanine Analogs: Journal of Medicinal Chemistry. "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." (2016).

  • General Esterification Protocol: Journal of Organic Chemistry. "Perchloric acid catalyzed esterification of amino acids." (Adapted from general protocols for t-butyl esters).

  • pKa Values of Pyridines: IUPAC Dissociation Constants. "Dissociation constants of organic bases in aqueous solution."

  • Peptide Solubility Guidelines: Bachem Technical Guide. "Peptide Solubility and Stability."

Sources

Chemical Stability of tert-Butyl Ester Protected Pyridylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Natured Nucleophile

In the landscape of peptidomimetics, Pyridylalanine (Pal) serves as a critical isostere for Histidine and Phenylalanine, offering unique metal-coordination properties and


-stacking capabilities. However, when protected as a tert-butyl ester (Pal-OtBu) , this molecule presents a distinct stability paradox that often derails synthesis campaigns.

While the tert-butyl ester is designed to be acid-labile, the pyridine ring introduces a basic nitrogen (


) that acts as an "internal nucleophile." This guide addresses the critical stability profile of Pal-OtBu, focusing on its storage requirements and the specific deprotection dynamics required to prevent the catastrophic 

-tert-butylation
side reaction.

Part 1: Chemical Architecture & Stability Profile

The Electronic Conflict

The stability of Pal-OtBu is governed by the interplay between the acid-labile ester and the basic pyridine ring. Unlike standard amino acids, Pal-OtBu is not a passive substrate; its protonation state dictates its stability.

ParameterValue / CharacteristicImplication for Stability
Ester Type tert-Butyl (

Bu)
Cleaved by

mechanism (acid-catalyzed). Stable to base.
Heterocycle Pyridine (3- or 4-isomer)Basic nitrogen acts as a proton trap and nucleophile.

(Conj. Acid)
~5.2 (Pyridine ring)The ring protonates before the ester cleavage begins in weak acid.
Hygroscopicity High (Salt forms)Salts absorb water, leading to hydrolysis over time.
Storage Stability Matrix

Improper storage is the leading cause of purity loss before synthesis even begins.

  • Solid State (Free Base):

    • Stability:[1][2][3][4] Moderate.

    • Risk:[5] Slow oxidation of the pyridine ring (N-oxide formation) if exposed to air/light.

    • Recommendation: Store under Argon at -20°C.

  • Solid State (Salt Forms - HCl/TFA):

    • Stability:[1][2][3][4] High (Chemically), but physically unstable (Hygroscopic).

    • Risk:[5] Absorption of atmospheric moisture leads to "wet acid" conditions, promoting slow autocatalytic hydrolysis of the ester.

    • Recommendation: Desiccate extensively. Do not store in standard fridge vials without Parafilm/tape sealing.

  • Solution Phase:

    • Neutral/Basic (DMF/DCM/DIEA): Completely stable. Compatible with Fmoc chemistry.[6]

    • Acidic (TFA/HCl): Rapid degradation (Deprotection).

Part 2: The Critical Failure Mode ( -tert-Butylation)

This is the most critical section for the application scientist. When removing the tert-butyl group using TFA, the reaction generates the tert-butyl cation (


) .

In standard peptide synthesis, we assume scavengers (Silanes/Thiols) will trap this cation. However, in Pyridylalanine, the pyridine nitrogen is a competent nucleophile. If the scavenger system is insufficient, the


 attacks the pyridine ring, forming an irreversible 

-tert-butyl pyridinium salt
.

The Consequence:

  • Mass shift: +56 Da (irreversible).

  • Solubility change: The product becomes permanently cationic.

  • Loss of bioactivity: The metal-binding capability of the pyridine is destroyed.

Visualization: The Competition Mechanism

The following diagram illustrates the kinetic competition between the desired scavenging and the undesired side reaction.

G Start Pal-OtBu (Precursor) TFA TFA Acidolysis Start->TFA Protonation Cation tert-Butyl Cation (tBu+) TFA->Cation Cleavage Product Desired Product (Pal-OH) TFA->Product Hydrolysis Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Pathway A (Fast with Cocktail K) Pyridine Pyridine Ring (Internal Nucleophile) Cation->Pyridine Pathway B (No Scavenger) Waste Scavenged Adduct (tBu-S-R) Scavenger->Waste SideProduct N-tBu-Pyridinium (DEAD END +56Da) Pyridine->SideProduct

Figure 1: Kinetic competition during deprotection. Pathway A (Scavenging) must be kinetically favored over Pathway B (N-alkylation) to ensure product integrity.

Part 3: Validated Protocols

The "Cocktail K" Modification for Pyridylalanine

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for Pal-containing peptides because TIS (Triisopropylsilane) is a relatively slow scavenger compared to the nucleophilic pyridine nitrogen.

Recommended Protocol: High-Thiol Cocktail To protect the pyridine ring, we must use "soft" nucleophiles that react faster with carbocations than the pyridine nitrogen does.

Reagents:

  • Trifluoroacetic Acid (TFA): 82.5%

  • Phenol: 5% (Plasticizer & Scavenger)

  • Water: 5% (Hydrolysis source)

  • Thioanisole: 5% (Primary

    
     scavenger)
    
  • 1,2-Ethanedithiol (EDT): 2.5% (Crucial for preventing oxidation and scavenging)

Step-by-Step Methodology:

  • Preparation: Chill the cleavage cocktail to 0°C. Cold TFA reduces the kinetic rate of side reactions (alkylation) more than it reduces the rate of deprotection.

  • Induction: Add the cold cocktail to the resin-bound peptide or free ester.

  • Reaction: Allow to warm to Room Temperature (RT) and shake for 2.5 hours.

    • Note: Do not exceed 4 hours. The equilibrium can shift back toward alkylation if scavengers are exhausted.

  • Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether .

    • Critical: Do not use Hexane.[] The pyridinium side products (if any) are often insoluble in ether, allowing you to wash them away or separate them based on solubility profiles.

  • Validation: Analyze via LC-MS. Look for the +56 Da peak. If present, the scavenger load was insufficient.

Storage Decision Tree

Use this logic flow to determine the handling of your Pal-OtBu inventory.

Storage Start Received Pal-OtBu FormCheck Is it a Salt? (HCl/TFA) Start->FormCheck SaltYes Yes (Salt) FormCheck->SaltYes High Hygroscopicity SaltNo No (Free Base) FormCheck->SaltNo Oxidation Risk ActionSalt CRITICAL: Desiccate. Store -20°C. Seal with Parafilm. SaltYes->ActionSalt ActionBase Store -20°C under Argon. Protect from light. SaltNo->ActionBase Usage Ready for Synthesis? ActionSalt->Usage ActionBase->Usage Protocol Use 'Cocktail K' Modified (Thioanisole/EDT) Usage->Protocol Deprotection Step

Figure 2: Storage and handling logic flow to prevent hydrolytic degradation and oxidation.

References

  • BenchChem. (2025).[3][8] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Retrieved from

  • Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[10] International Journal of Peptide and Protein Research.[9] Retrieved from

  • Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. Retrieved from

  • Kaul, R., et al. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups." The Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). "Discovery of tert-Butyl Ester Based Prodrugs for Enhanced Metabolic Stability." PubMed Central. Retrieved from

Sources

Synonyms and Technical Specifications for Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a specialized amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is the tert-butyl ester of 4-pyridylalanine, a non-natural amino acid often used as a histidine isostere or to introduce a basic handle into a drug scaffold.

This guide provides a definitive taxonomy of its nomenclature in literature, validated synthetic protocols, and its application in enhancing metabolic stability in drug discovery.

Nomenclature Landscape

In the literature, this molecule is frequently obscured by inconsistent naming conventions. Researchers searching for this compound must query across three distinct nomenclature tiers: Systematic (IUPAC), Semi-Systematic (Amino Acid shorthand), and Vendor/Catalog codes.

Synonym Taxonomy Table
CategoryPrimary Name / SynonymContext of Use
Systematic (IUPAC) tert-butyl 2-amino-3-(pyridin-4-yl)propanoatePatent claims, formal chemical indexing.
Semi-Systematic 4-Pyridylalanine tert-butyl esterGeneral organic chemistry literature.
Peptide Shorthand H-Pal(4)-OtBuSolid-phase peptide synthesis (SPPS), sequence definition.
Stereochemical (S)-tert-butyl 2-amino-3-(pyridin-4-yl)propanoateChiral synthesis; L-isomer specification.
Inverted Syntax tert-butyl 3-(4-pyridinyl)-L-alaninateChemical inventory databases (e.g., CAS, ACD/Labs).
Salt Forms H-Pal(4)-OtBu · 2HClCommercial supply (often sold as the dihydrochloride salt to prevent polymerization).
The "Pal" Ambiguity

Critical Note: The abbreviation "Pal" is non-specific. In literature, "Pal" can refer to 3-pyridylalanine (most common) or 4-pyridylalanine.

  • Correct Query: H-Pal(4)-OtBu or 4-Pal-OtBu

  • Ambiguous Query: H-Pal-OtBu (Likely returns the 3-isomer).

Chemical Identity & Properties

  • Molecular Formula: C₁₂H₁₈N₂O₂[1]

  • Molecular Weight: 222.28 g/mol (Free Base)

  • SMILES: CC(C)(C)OC(=O)C(N)CC1=CC=NC=C1

  • CAS Registry Number:

    • Generic/Racemic: 133480-97-2 (Reference for generic structure)

    • L-Isomer (HCl salt): Often custom-referenced; search by substructure recommended due to limited cataloging.

  • PubChem CID: 83226594

Nomenclature Hierarchy Diagram

Nomenclature Root Chemical Entity C12H18N2O2 IUPAC Systematic Name tert-butyl 2-amino-3-(pyridin-4-yl)propanoate Root->IUPAC Formal Common Trivial Name 4-Pyridylalanine t-butyl ester Root->Common Lab Usage Shorthand Peptide Code H-Pal(4)-OtBu Root->Shorthand SPPS Isomer Stereoisomer: (S)- / L-isomer Common->Isomer Salt Salt Form: .2HCl (Dihydrochloride) Common->Salt

Figure 1: Hierarchical mapping of nomenclature used in database retrieval.

Synthetic Protocols

The synthesis of tert-butyl esters of amino acids is challenging due to the acid lability of the tert-butyl group. Standard Fischer esterification (alcohol + acid) fails because the conditions required to form the ester also cleave it.

Protocol A: Isobutylene-Mediated Esterification (Gold Standard)

This method is preferred for preserving the integrity of the pyridine ring and the chiral center.

Mechanism: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene.

Reagents:

  • L-4-Pyridylalanine (Starting Material)

  • Isobutylene (Gas/Liquid)

  • Concentrated H₂SO₄ (Catalyst)

  • Dioxane (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a pressure vessel (Parr reactor or sealed heavy-wall glass tube) with L-4-pyridylalanine (10 mmol) suspended in dry dioxane (20 mL).

  • Acidification: Carefully add concentrated H₂SO₄ (1.5 mL) dropwise. Caution: Exothermic.

  • Addition: Cool the vessel to -78°C (dry ice/acetone). Condense isobutylene (approx. 10-15 mL) into the vessel.

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature. Stir for 24–48 hours. The internal pressure will rise (approx. 20–40 psi).

  • Quenching: Cool the vessel back to 0°C. Carefully vent the excess isobutylene into a fume hood.

  • Workup: Pour the reaction mixture into an ice-cold mixture of ethyl acetate and 2N NaOH (pH adjustment to ~9–10 is critical to deprotonate the pyridine and the amine).

  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄. Concentrate in vacuo.

    • Note: The free amine is unstable; convert immediately to HCl salt by adding 4M HCl in dioxane and precipitating with ether for long-term storage.

Protocol B: Transesterification (Alternative)

Uses tert-butyl acetate and perchloric acid. Less hazardous than handling isobutylene gas but requires careful handling of perchlorates.

Applications in Drug Discovery[2][3][4][5]

Peptidomimetics & Protease Inhibitors

The 4-pyridylalanine scaffold is a "privileged structure" in medicinal chemistry.

  • Histidine Isostere: The pyridine nitrogen (pKa ~5.2) mimics the imidazole of histidine (pKa ~6.0) but with different hydrogen bonding geometry and pi-stacking potential.

  • P1' Residues: Frequently used in the P1 or P1' position of HIV protease and Renin inhibitors to engage specific acidic pockets in the enzyme active site.

Prodrug Design (Metabolic Stability)

Recent literature highlights the use of tert-butyl esters to modulate metabolic stability.

  • Concept: Unlike methyl or ethyl esters, which are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the plasma, tert-butyl esters are sterically bulky and resistant to enzymatic hydrolysis.

  • Usage: They are used to mask carboxylic acids to improve membrane permeability (LogP) and are only cleaved under specific intracellular conditions or via slow spontaneous hydrolysis, extending the half-life of the parent drug.

Synthetic Pathway Diagram

Synthesis Start L-4-Pyridylalanine (Zwitterion) Inter Intermediate Complex Start->Inter Pressure Vessel 24h, RT Reagent Isobutylene + H2SO4 (cat) Reagent->Inter Product H-Pal(4)-OtBu (Free Base) Inter->Product NaOH Workup pH > 9 Salt H-Pal(4)-OtBu . 2HCl (Stable Solid) Product->Salt HCl/Dioxane Precipitation

Figure 2: Isobutylene-mediated synthesis of H-Pal(4)-OtBu.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83226594, Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

  • Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[2][3] Journal of Medicinal Chemistry, 66(22), 15493–15510.[3] Retrieved from [Link]

  • Organic Syntheses. General Procedures for the Preparation of tert-Butyl Esters of Amino Acids. (Adapted methodology). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate from 4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Tert-Butyl 2-Amino-3-(Pyridin-4-yl)Propanoate

Executive Summary

This application note details a robust, four-step synthesis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (also known as 3-(4-pyridyl)alanine tert-butyl ester), starting from commercially available 4-pyridinecarboxaldehyde .

Pyridyl alanines are critical non-proteinogenic amino acid building blocks in peptidomimetics, serving as pH-responsive elements and metal-chelating motifs in drug discovery. The synthesis of the tert-butyl ester is particularly challenging due to the lability of the ester group under acidic hydrolysis and the potential for the basic pyridine nitrogen to poison transition metal catalysts during reduction steps.

This guide utilizes the Erlenmeyer-Plöchl azlactone synthesis , followed by a modified catalytic hydrogenation and an acid-catalyzed isobutylene esterification. This route is selected for its scalability, cost-effectiveness, and ability to deliver high-purity material without expensive chiral auxiliaries (yielding racemic product, resolvable if necessary).

Chemical Strategy & Workflow

The synthesis overcomes two main chemical hurdles:

  • C-C Bond Formation: Efficiently coupling the pyridine ring to the glycine backbone.

  • Chemoselectivity: Reducing the

    
    -unsaturation without reducing the pyridine ring to a piperidine.
    

The Reaction Pathway:

  • Condensation: 4-Pyridinecarboxaldehyde condenses with

    
    -acetylglycine to form the azlactone.
    
  • Ring Opening: Hydrolysis yields the dehydroamino acid.

  • Selective Reduction: Catalytic hydrogenation reduces the alkene.

  • Deprotection & Esterification: Removal of the

    
    -acetyl group followed by esterification with isobutylene.
    

SynthesisWorkflow Aldehyde 4-Pyridinecarboxaldehyde (Starting Material) Azlactone Azlactone Intermediate (Erlenmeyer Product) Aldehyde->Azlactone N-Acetylglycine Ac2O, NaOAc 100°C DehydroAA Dehydro-Amino Acid Azlactone->DehydroAA H2O/Acetone Reflux AminoAcid DL-3-(4-Pyridyl)alanine (Free Acid) DehydroAA->AminoAcid H2, Pd/C (Selective Red.) then HCl Hydrolysis Target Tert-Butyl 2-Amino-3-(Pyridin-4-yl) Propanoate (Target) AminoAcid->Target Isobutylene H2SO4, Dioxane

Figure 1: Strategic workflow for the synthesis of the target amino ester.

Detailed Experimental Protocols

Step 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Construct the carbon skeleton via condensation.

Reagents:

  • 4-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

  • 
    -Acetylglycine (11.7 g, 100 mmol)
    
  • Anhydrous Sodium Acetate (8.2 g, 100 mmol)

  • Acetic Anhydride (25 mL)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add the

    
    -acetylglycine, sodium acetate, and 4-pyridinecarboxaldehyde to the flask. Add acetic anhydride last.
    
  • Reaction: Heat the mixture on an oil bath to 100–110 °C for 2 hours. The mixture will become homogeneous and then precipitate the yellow azlactone product.

  • Workup: Cool the mixture to room temperature. Add 50 mL of cold water to hydrolyze excess anhydride. Break up the solid cake with a glass rod.

  • Isolation: Filter the yellow solid (4-((pyridin-4-yl)methylene)-2-methyloxazol-5(4H)-one) via vacuum filtration. Wash copiously with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove traces of aldehyde.
  • Drying: Dry in a vacuum oven at 50 °C overnight.

    • Expected Yield: 60–75%[1][2]

    • Appearance: Yellow crystalline solid.

Step 2: Hydrolysis to Dehydro-Amino Acid

Objective: Open the oxazolone ring to prepare for hydrogenation.

Protocol:

  • Suspend the azlactone (10 g) in a mixture of acetone (50 mL) and water (20 mL).

  • Reflux for 3 hours. The solid will dissolve as the ring opens.

  • Concentrate the solvent under reduced pressure.[3] The

    
    -acetyl-dehydro-3-(4-pyridyl)alanine will precipitate upon cooling.
    
  • Recrystallize from water/ethanol if necessary.

Step 3: Selective Catalytic Hydrogenation & Deacetylation

Objective: Reduce the alkene without reducing the pyridine ring, then remove the acetyl group.

Critical Mechanism Note: Pyridine nitrogen can poison Pd catalysts or undergo reduction to piperidine under acidic/high-pressure conditions (e.g., using


). We use Pd/C  in a neutral/mildly acidic solvent to ensure chemoselectivity.

Protocol:

  • Hydrogenation:

    • Dissolve the dehydro-amino acid (5 g) in Methanol (50 mL).

    • Add 10% Pd/C (0.5 g, 10 wt% loading).

    • Hydrogenate at 3 atm (45 psi)

      
       pressure in a Parr shaker for 6 hours at room temperature.
      
    • QC Check: Monitor by TLC or NMR for disappearance of the alkene proton (

      
       ppm).
      
    • Filter through Celite to remove the catalyst. Evaporate the solvent to yield

      
      -acetyl-3-(4-pyridyl)alanine.
      
  • Hydrolysis (Deacetylation):

    • Dissolve the residue in 6 M HCl (40 mL).

    • Reflux for 4 hours.

    • Evaporate to dryness under vacuum. The product will be the dihydrochloride salt of 3-(4-pyridyl)alanine.

    • Purification: Dissolve in minimum water and neutralize with ammonia to pH 6 to precipitate the zwitterionic free amino acid. Filter, wash with ethanol, and dry.

Step 4: Tert-Butyl Esterification (Isobutylene Method)

Objective: Form the acid-labile tert-butyl ester. This method is superior to the dangerous perchloric acid/t-butyl acetate method for scale-up.

Reagents:

  • DL-3-(4-Pyridyl)alanine (free acid) (2.0 g)

  • Isobutylene (Liquefied, excess, approx 15 mL)

  • Concentrated

    
     (1.0 mL)
    
  • 1,4-Dioxane (20 mL) (Solvent)

Protocol:

  • Safety: Perform this reaction in a pressure tube or autoclave rated for at least 10 bar. Isobutylene is extremely flammable.

  • Loading: In the pressure vessel (cooled to -78 °C in dry ice/acetone), add the amino acid, dioxane, and concentrated sulfuric acid.

  • Condensation: Condense isobutylene gas into the vessel until the volume increases by approx 15-20 mL.

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature and stir for 24–48 hours. The internal pressure will rise (approx 2–3 bar).

  • Workup:

    • Cool the vessel back to 0 °C before opening.

    • Pour the reaction mixture into an ice-cold solution of

      
       (excess) and Ethyl Acetate (50 mL).
      
    • pH Adjustment: Ensure the aqueous layer is pH ~9–10 to keep the amine free.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure (keep bath

    
     °C to prevent ester hydrolysis).
    
    • Result: Pale yellow oil or low-melting solid.

    • Storage: Store as the HCl salt (precipitate by adding 4M HCl in dioxane) for long-term stability.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance White to pale yellow solid (HCl salt)Visual

H NMR (DMSO-

)

1.45 (s, 9H, t-Bu), 3.1-3.3 (m, 2H,

-CH2), 4.2 (t, 1H,

-CH), 7.4 (d, 2H, Pyr), 8.5 (d, 2H, Pyr)
400 MHz
Mass Spectrometry

(Free base)
ESI-MS
Purity

HPLC (C18, 0.1% TFA/MeCN)

Self-Validating Checkpoint:

  • The "Piperidine" Trap: If your NMR shows multiplets in the 1.5–2.0 ppm region (other than the t-butyl singlet), you have reduced the pyridine ring. Check your hydrogenation catalyst and pressure.

  • The "Azlactone" Persistence: If the yellow color persists after hydrolysis (Step 2), ring opening is incomplete. Increase reflux time.

Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Step 1: Solid Color? Problem->Check1 Check2 Step 3: Pyridine Reduction? Problem->Check2 Check3 Step 4: Ester Hydrolysis? Problem->Check3 Solution1 If dark brown/tar: Temp too high (>120°C). Keep at 100-110°C. Check1->Solution1 Solution2 If Piperidine formed: Switch from PtO2 to Pd/C. Lower H2 pressure. Check2->Solution2 Solution3 If product lost in workup: Keep pH basic (9-10) during extraction. Avoid heat during evaporation. Check3->Solution3

Figure 2: Troubleshooting decision tree for common synthesis failures.

References

  • Erlenmeyer Azlactone Synthesis

    • Carter, H. E. (1946). "Azlactones."[2][4][5] Organic Reactions, 3, 198.

    • Note: Classic review establishing the robustness of the aldehyde condens
  • Pyridine Hydrogenation Selectivity

    • Freifelder, M. (1963). "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253. Link

    • Note: Defines the conditions (acetic acid vs. neutral)
  • Tert-Butyl Esterification (Isobutylene)

    • Roeske, R. (1963).[6] "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 28(5), 1251–1253. Link

    • Note: The definitive industrial protocol for amino acid t-butyl esters.
  • Alternative Esterification (Perchloric Acid - Lab Scale)

    • Taschner, E., et al. (1961). "Esterification of Amino Acids with tert-Butyl Acetate." Justus Liebigs Annalen der Chemie, 646(1), 119-126. Link

  • Modern Catalytic Asymmetric Synthesis (Optional)

    • Adamczyk, M., et al. (2001).[7] "Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation." Organic Letters, 3(20), 3157-3159.[7] Link

    • Note: Cited for researchers requiring enantiopure m

Sources

Application Note: Protocol for Coupling Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


)

Introduction & Strategic Significance

The incorporation of 4-Pyridylalanine (4-Pal) into peptide backbones is a critical strategy in modern drug design, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Ac-D-2-Nal-D-4-Cpa-D-3-Pal...) and for modulating the physicochemical properties of peptide therapeutics. The pyridine ring introduces a titratable basic site (


), which can enhance aqueous solubility at acidic pH and facilitate specific receptor interactions via 

-

stacking or hydrogen bonding.

However, the coupling of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (


) presents two distinct chemical challenges that distinguish it from standard canonical amino acids:
  • Racemization Sensitivity: The electron-withdrawing nature of the pyridine ring increases the acidity of the

    
    -proton, making the residue prone to base-catalyzed racemization, particularly during activation or if the coupling environment is too basic.
    
  • Internal Basicity: The pyridine nitrogen can act as a nucleophile or a general base, potentially interfering with activation esters or trapping protons, which alters the effective pH of the microenvironment.

This guide details a high-fidelity protocol designed to couple N-protected amino acids to


 in solution, preserving chiral integrity and maximizing yield.

Strategic Considerations: The "Why" Behind the Protocol

Selection of Coupling Reagents

Standard reagents like HATU/DIPEA are powerful but risky for Pal derivatives. The presence of the tertiary amine (DIPEA) combined with the electron-withdrawing pyridine ring can accelerate proton abstraction from the


-carbon.
  • Recommended System: DIC / Oxyma Pure .

    • Reasoning: Carbodiimides (DIC) generate a neutral activation environment. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophilic additive that suppresses racemization more effectively than HOBt/HOAt, without the explosion risks of benzotriazoles.

  • Alternative: EDC / HOBt (if water-soluble byproducts are desired, though DIC is preferred for lipophilic protected peptides).

The "Internal Base" Effect

The pyridine nitrogen in


 is unmasked. During coupling, it can scavenge protons. If you use acid chlorides or mixed anhydrides, the pyridine ring may form N-acyl pyridinium salts, leading to side reactions. Therefore, active ester coupling  (generated in situ) is mandatory.

Detailed Experimental Protocol

Workflow Overview

This protocol assumes the coupling of an Fmoc-protected amino acid (Fmoc-AA-OH) to the free amine


 in solution phase.
Materials
  • Amine Component:

    
     (1.0 equiv)
    
  • Acid Component: Fmoc-AA-OH (1.1 – 1.2 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 – 1.2 equiv)

  • Additive: Oxyma Pure (1.1 – 1.2 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[1] Note: DCM is preferred if solubility permits, as it suppresses racemization better than DMF.

Step-by-Step Procedure
Step 1: Pre-Activation (Critical for Chiral Integrity)
  • Dissolve Fmoc-AA-OH (1.2 equiv) and Oxyma Pure (1.2 equiv) in a minimal amount of DCM/DMF (approx. 5-10 mL per gram of peptide).

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.2 equiv) dropwise.

  • Stir at 0°C for 5–10 minutes .

    • Why? This generates the active ester (Fmoc-AA-Oxyma) at low temperature, minimizing the formation of the oxazolone intermediate which leads to racemization.

Step 2: Coupling Reaction[2][3][4]
  • Dissolve

    
      (1.0 equiv) in the minimum volume of DCM/DMF.
    
  • Add the amine solution dropwise to the pre-activated acid mixture at 0°C.

  • Do NOT add DIPEA or TEA. The free amine of the Pal derivative is sufficiently nucleophilic. Adding external base increases racemization risk.

  • Allow the reaction to warm to room temperature naturally and stir for 2–4 hours .

  • Monitoring: Check reaction progress via HPLC or TLC. The disappearance of the limiting reagent (

    
    ) indicates completion.
    
Step 3: Workup (The "Pyridine Trap")

Standard acid washes (1N HCl) must be avoided because they will protonate the pyridine ring (


), dragging your product into the aqueous phase.
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • Basic Wash: Wash 2x with saturated

    
     .
    
    • Purpose: Removes unreacted Fmoc-AA-OH and Oxyma. The product (neutral/basic) stays in EtOAc.

  • Water Wash: Wash 1x with water.

  • Brine Wash: Wash 1x with saturated NaCl (brine).

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Summary of Quantitative Parameters
ParameterRecommended ValueRationale
Stoichiometry 1.0 Amine : 1.2 Acid : 1.2 DIC/OxymaSlight excess of acid ensures expensive Pal derivative is consumed.
Temperature 0°C (start)

25°C
Low temp during activation minimizes racemization.
Concentration 0.1 M – 0.2 MStandard concentration for bimolecular kinetics.
Time 2 – 4 HoursCarbodiimide couplings are slower than HATU but safer.

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Logic & Racemization Avoidance

This diagram illustrates the "Safe Pathway" utilizing Oxyma/DIC versus the "Risk Pathway" where base-catalyzed proton abstraction occurs.

G cluster_0 Avoid Strong Bases Start Fmoc-AA-OH + DIC O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl ActiveEster Oxyma Active Ester (Stable, Low Racemization) O_Acyl->ActiveEster Fast exchange Racemization Oxazolone Formation (Racemization Risk!) O_Acyl->Racemization Slow (if no additive) Oxyma Add Oxyma Pure Product Fmoc-AA-Pal(4)-OtBu (Target) ActiveEster->Product + H-Pal(4)-OtBu Pal H-Pal(4)-OtBu (Nucleophile) Base External Base (DIPEA/TEA) Base->Racemization Catalyzes

Caption: The Oxyma/DIC pathway (Green) bypasses the oxazolone racemization route (Red) common in base-heavy protocols.

Diagram 2: Workup Decision Tree

Handling the basic pyridine ring during extraction.

Workup Crude Crude Reaction Mix (DCM/DMF) Dilute Dilute with EtOAc Crude->Dilute Wash1 Wash: Sat. NaHCO3 Dilute->Wash1 Phase1 Organic Phase (Contains Product + Pal) Wash1->Phase1 Keep Phase2 Aqueous Phase (Fmoc-AA-OH, Oxyma) Wash1->Phase2 Discard Wash2 Wash: 1N HCl? Phase1->Wash2 NoHCl NO! Product will protonate and move to Aqueous Wash2->NoHCl If Acidic YesBrine Wash: Water then Brine Wash2->YesBrine Neutral pH Final Dry (Na2SO4) & Evaporate Product: Fmoc-AA-Pal(4)-OtBu YesBrine->Final

Caption: Extraction strategy preventing product loss due to pyridine protonation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Pyridine interfering with activation (if using anhydrides).Switch to DIC/Oxyma pre-activation. Ensure no alcohol is present in solvent.
Racemization Use of DIPEA/TEA or high temperature.Eliminate tertiary bases. Perform activation at 0°C. Use DCM instead of DMF if possible.
Product in Aqueous Phase Acid wash (HCl/KHSO4) used during workup.Re-extract aqueous phase with DCM at pH 8–9. Use only neutral/basic washes in future.
Slow Reaction Steric hindrance of the tertiary butyl ester.Increase reaction time to 12h or use HOAt (stronger activation) carefully at 0°C.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(19), 8941–8954. Link

  • PubChem. (2025). Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate Compound Summary. National Library of Medicine. Link

Sources

Application Note: Deprotection of tert-Butyl Ester in 3-(4-Pyridyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for deprotection of tert-butyl ester in 3-(4-pyridyl)alanine Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the protocols for the chemoselective deprotection of the tert-butyl ester moiety in 3-(4-pyridyl)alanine (Pal). Unlike standard aliphatic amino acids, the presence of the basic pyridine ring (


) introduces unique solubility and reactivity challenges. The primary risk during acidolysis is not the degradation of the ring, but the incomplete removal of the tert-butyl cation (

-Bu

), which can lead to alkylation of the pyridine nitrogen if the reaction environment is not correctly managed.

We present two validated protocols:

  • Standard TFA Acidolysis: Ideal for small-scale and peptide synthesis applications.

  • HCl/Dioxane Cleavage: Preferred for generating crystalline hydrochloride salts.

Mechanistic Insight & Chemical Logic

The Pyridine Paradox

In standard amino acid deprotection, the primary concern is the cleavage of the ester. However, with 3-(4-pyridyl)alanine, the pyridine nitrogen acts as an intramolecular base.

  • Protonation State: Upon addition of acid (TFA or HCl), the pyridine nitrogen protonates before the ester cleavage begins. This forms a dicationic species (protonated

    
    -amine and pyridinium).
    
  • Protective Effect: The formation of the pyridinium ion is advantageous. A neutral pyridine is a nucleophile and could attack the generated

    
    -Bu
    
    
    
    cation, leading to irreversible
    
    
    -alkylation. The protonated pyridinium is non-nucleophilic, effectively shielding the ring from alkylation provided the acid concentration remains high.
The tert-Butyl Cation Management

The cleavage follows an


 mechanism:
  • Protonation of the ester carbonyl.[1]

  • Collapse to the carboxylic acid and generation of the tert-butyl carbocation.

  • Elimination of the cation to isobutylene (gas) or trapping by a scavenger.

Critical Control Point: Without scavengers, the equilibrium between isobutylene and the


-Bu

cation can reverse, leading to polymer formation or alkylation of trace impurities.
Mechanistic Visualization

DeprotectionMechanism cluster_risk Risk Zone (Low Acid) Start Boc-Pal-OtBu (Protected) Protonation Protonation (Pyridine & Ester) Start->Protonation + TFA/HCl (Excess) Cleavage Cleavage Event Protonation->Cleavage Cation t-Butyl Cation (t-Bu+) Cleavage->Cation Product H-Pal-OH (Salt Form) Cleavage->Product Carboxylic Acid Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (-H+) Scavenged Scavenged Adduct (t-Bu-TES) Cation->Scavenged + Scavenger (TES) PyridineAttack N-Alkylation (Side Product) Cation->PyridineAttack If Pyridine Neutral

Figure 1: Reaction pathway showing the critical role of acid excess in preventing N-alkylation side reactions.

Validated Protocols

Protocol A: TFA-Mediated Cleavage (The "Gold Standard")

Application: Best for quantitative removal in solid-phase synthesis or small-scale solution phase. Yield: >95% (as TFA salt).

Reagents
  • Trifluoroacetic Acid (TFA): Peptide grade (high purity).

  • Dichloromethane (DCM): Anhydrous.

  • Scavenger Cocktail: Triethylsilane (TES) and Water.

    • Why TES? It effectively reduces the

      
      -Bu
      
      
      
      cation to isobutane/isobutylene, preventing re-attachment.
    • Why Water? It aids in the hydrolysis and solubilizes the polar salt product.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of Boc-3-(4-pyridyl)alanine tert-butyl ester in 5 mL of DCM.

  • Scavenger Addition: Add 2.5% v/v Triethylsilane (TES) and 2.5% v/v Water. Stir for 2 minutes.

  • Acidolysis: Slowly add 5 mL of TFA (Final ratio: TFA:DCM:Scavengers = 50:45:5).

    • Note: Gas evolution (isobutylene/CO2) will occur.[1][2] Ensure open ventilation.

  • Reaction: Stir at room temperature (20–25°C) for 2 to 3 hours .

    • Monitoring: Check via HPLC or TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

      
      ) should disappear, replaced by the baseline free amine salt.
      
  • Workup (Precipitation):

    • Concentrate the mixture to an oil using a rotary evaporator (Max 35°C). Do not dry completely (residual TFA helps solubility).

    • Add 50 mL of cold Diethyl Ether (or MTBE) to the oil.

    • Vigorously scratch the flask wall to induce crystallization. The product will precipitate as a white/off-white hygroscopic solid.

  • Isolation: Centrifuge or filter rapidly (sintered glass). Wash the cake 3x with cold ether.

  • Drying: Lyophilize from water/acetonitrile to obtain the stable di-TFA salt .

Protocol B: HCl/Dioxane (Crystalline Salt Formation)

Application: Preferred for scale-up (>5g) where volatile TFA is undesirable and a defined stoichiometry (HCl salt) is required for biological assays.

Reagents
  • 4.0 M HCl in 1,4-Dioxane: Commercial grade.

  • Solvent: 1,4-Dioxane (additional).[3][4]

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equivalent of the substrate in minimum 1,4-dioxane.[4]

  • Acid Addition: Add 10 equivalents of 4.0 M HCl in Dioxane.

    • Caution: Exothermic. Add dropwise at 0°C, then warm to room temperature.

  • Reaction: Stir for 4–6 hours.

    • Observation: The product often precipitates directly from the reaction mixture as the dihydrochloride salt.

  • Workup:

    • If precipitate forms: Filter and wash with dry ether.

    • If no precipitate: Concentrate in vacuo, triturate with acetone/ether.

  • Result: Yields the 3-(4-pyridyl)alanine dihydrochloride .

Data Summary & Comparison

ParameterProtocol A (TFA)Protocol B (HCl/Dioxane)
Reaction Time 2–3 Hours4–6 Hours
Scavenger Requirement Mandatory (TES/Water)Optional (Solvent acts as weak scavenger)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)
Side Reaction Risk Low (with scavenger)Low (if anhydrous)
Solubility of Product High in Water/MeOHHigh in Water, Mod. in MeOH
Suitability SPPS, Analytical StandardsBulk Synthesis, API Formulation

Troubleshooting & Optimization

"Sticky" Precipitates

Issue: Upon adding ether, the product oils out instead of crystallizing. Cause: Residual DCM or insufficient removal of acid. Solution: Decant the ether, re-dissolve the oil in a minimum amount of Methanol (0.5 mL), and then add the ether slowly with vigorous stirring.

Incomplete Deprotection

Issue: LCMS shows [M+56] peaks (mono-deprotected intermediate). Cause: The pyridine ring buffers the solution. If the acid equivalents are calculated based only on the ester/Boc groups, the acid is consumed by the pyridine. Solution: Ensure at least 10 equivalents of acid are used relative to the substrate.

Workflow Visualization

Workflow Step1 Dissolve Substrate (DCM or Dioxane) Step2 Add Scavengers (TES/H2O) Step1->Step2 Step3 Add Acid (Excess) (TFA or HCl) Step2->Step3 Step4 Reaction Check (HPLC) Is SM gone? Step3->Step4 Step4->Step3 No (Add more acid) Step5 Concentrate to Oil Step4->Step5 Yes Step6 Precipitate with Ether Step5->Step6 Step7 Isolate Salt Step6->Step7

Figure 2: Operational workflow for the isolation of Pyridylalanine salts.

References

  • BenchChem. (2025).[1][4] Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal.[1][4] Retrieved from 1

  • ChemicalBook. (n.d.). Boc-3-(3-pyridyl)-L-alanine synthesis and properties. Retrieved from 3[4]

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyl group.[5] Int. J. Pept.[3][4][6] Protein Res.[3][6][7][8] (Contextual citation for scavenger mechanism).

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acidolysis conditions).

Sources

Using H-4-Pal-OtBu in solution phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solution Phase Peptide Synthesis Using H-4-Pal-OtBu

Abstract & Strategic Context

The incorporation of 4-Pyridylalanine (4-Pal) into peptide sequences is a critical step in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Cetrorelix, Ganirelix). However, the use of H-4-Pal-OtBu (L-4-Pyridylalanine tert-butyl ester) in solution-phase synthesis presents unique challenges compared to standard canonical amino acids.

The pyridine side chain introduces a basic nitrogen (


) that can act as an intramolecular catalyst, significantly increasing the risk of racemization  during coupling. Furthermore, the solubility profile of 4-Pal derivatives often necessitates specific solvent systems to prevent aggregation.

This guide details a T3P® (Propylphosphonic Anhydride) mediated coupling protocol.[1][2] Unlike traditional carbodiimide (EDC/DCC) methods, T3P offers a "self-validating" workup due to its water-soluble byproducts and superior epimerization suppression, making it the reagent of choice for scaling 4-Pal sequences.

Chemical Profile: H-4-Pal-OtBu

Before initiating synthesis, ensure the starting material meets the following specifications. Note that H-4-Pal-OtBu is frequently supplied as a hydrochloride salt (


) to prevent oxidative degradation of the pyridine ring.
PropertySpecificationNotes
Chemical Name L-4-Pyridylalanine tert-butyl esterOften supplied as dihydrochloride
CAS Number 180080-07-3 (Generic Ref)Verify specific salt form CAS with supplier
Formula

(Free Base)
MW: 222.29 g/mol

(Side Chain)

Pyridine nitrogen is protonated at pH < 5
Solubility Soluble in DCM, DMF, EtOAcFree base is lipophilic; Salt is hydrophilic
Storage -20°C, DesiccatedHygroscopic; protect from light/air

Strategic Considerations

The Racemization Trap

The primary failure mode in 4-Pal synthesis is C-terminal racemization. The pyridine nitrogen can deprotonate the


-carbon or stabilize the oxazolone intermediate, leading to loss of chirality.
  • Risk Factor: High pH (>8) or strong bases (TEA) during coupling.

  • Mitigation: Use mild bases (NMM, Collidine) or Pyridine itself, and activate with T3P, which reacts faster than the rate of racemization.

Solubility & Workup Logic

Because the pyridine ring is basic, standard acidic workups (1N HCl) can be disastrous.

  • The Trap: Washing the organic phase with strong acid protonates the pyridine (

    
    ), rendering the peptide water-soluble. You will lose your product to the aqueous waste.
    
  • The Fix: Maintain workup pH

    
     6.0 or use specific buffers (Ammonium Chloride) to remove impurities while keeping 4-Pal neutral and organic-soluble.
    

Visual Workflow: T3P Mediated Coupling

The following diagram outlines the optimized workflow for coupling an Fmoc-AA-OH to H-4-Pal-OtBu.

T3P_Coupling cluster_warning CRITICAL CONTROL POINT Start Start: H-4-Pal-OtBu (2HCl Salt) FreeBase Step 1: In-situ Neutralization (DCM/DMF + NMM) Start->FreeBase Dissolve Activation Step 2: Activation Add Fmoc-AA-OH + T3P (50% in EtOAc) FreeBase->Activation Add Acid Component Coupling Step 3: Coupling Reaction 0°C -> RT, 1-2 Hours Activation->Coupling T3P Addition Check QC Check: HPLC/TLC (Confirm Conversion) Coupling->Check Workup Step 4: Aqueous Workup Wash: H2O, NaHCO3, Brine (AVOID Strong Acid) Check->Workup >98% Conv. Isolate Final Product: Fmoc-AA-4-Pal-OtBu Workup->Isolate Dry & Concentrate

Figure 1: Optimized solution-phase workflow for H-4-Pal-OtBu coupling using T3P. Note the critical restriction on acidic workups.

Detailed Experimental Protocols

Protocol A: In-Situ Neutralization & Coupling (T3P Method)

Recommended for minimizing racemization and simplifying purification.

Reagents:

  • H-4-Pal-OtBu

    
     2HCl (1.0 equiv)
    
  • Fmoc-Amino Acid-OH (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% solution in EtOAc (1.5 equiv)

  • N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend H-4-Pal-OtBu

    
     2HCl (1.0 equiv) and the Fmoc-AA-OH (1.1 equiv) in DCM (concentration ~0.1 M).
    
    • Note: DCM is preferred for solubility; EtOAc is greener but may not dissolve all Fmoc-amino acids.

  • Neutralization (Critical): Cool the solution to 0°C. Add NMM dropwise.

    • Stoichiometry: You need 2 equiv of base to neutralize the 2HCl salt, plus catalytic base for the coupling. Total ~3.0–3.5 equiv.

    • Check: Ensure the solution becomes clear (free base formation).

  • Activation: Add T3P solution (1.5 equiv) dropwise to the cold mixture.

    • Why T3P? It reacts rapidly with the carboxylate to form a mixed anhydride that is attacked by the amine before oxazolone formation (racemization) can occur.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or HPLC. Reaction is usually complete within 2 hours.

Protocol B: The "Safe" Workup (Preserving the Pyridine)

Standard acid washes will strip your product. Follow this strictly.

  • Dilution: Dilute the reaction mixture with EtOAc (if DCM was used, evaporate and redissolve in EtOAc for better phase separation).

  • Wash 1 (Removal of T3P): Wash with Water (

    
    ). T3P byproducts are water-soluble and non-toxic.[3]
    
  • Wash 2 (Base Removal): Wash with Saturated

    
      (
    
    
    
    ). This removes unreacted Fmoc-AA-OH.
  • Wash 3 (Final Polish): Wash with Brine (

    
    ).
    
    • Caution: Do NOT use 1N HCl or 5% Citric Acid unless you have confirmed your peptide is lipophilic enough to resist extraction into the aqueous phase at pH 3.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Mechanism of Failure: Pyridine-Induced Racemization

Understanding why racemization happens allows you to prevent it. The pyridine ring acts as an internal base.

Racemization Substrate Activated AA (Oxazolone Form) Pyridine Pyridine Ring (Side Chain) Substrate->Pyridine Intramolecular Proximity Racemate Racemized Product Substrate->Racemate Loss of Chirality Proton Alpha-Proton Pyridine->Proton Abstracts H+ Proton->Substrate Enolization

Figure 2: The "Self-Catalyzed" racemization path. The basic pyridine side chain abstracts the alpha-proton of the activated amino acid, leading to enolization.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Product lost during workup.Check aqueous waste pH. If pH < 6, the pyridine is protonated. Re-extract aqueous layer with DCM after adjusting pH to 7-8.
Racemization Base excess or high temperature.Use T3P (faster coupling). Keep reaction at 0°C longer. Switch base to Collidine (sterically hindered).
Incomplete Coupling HCl salt not fully neutralized.Ensure sufficient NMM was added to quench the 2HCl before adding T3P.
N-Oxide Formation Oxidation of pyridine ring.Avoid standing in solution with air for days. Use fresh solvents.[4]

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • (Validated via Organic Chemistry Portal)

  • Mattellone, A., et al. (2023). "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." Green Chemistry.

  • Bachem Technical Guides. "Peptide Coupling Reagents & Additives."

  • PubChem Compound Summary. "L-4-Pyridylalanine."

Sources

Application Note: Asymmetric Synthesis of (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate , a critical non-natural amino acid scaffold used in peptidomimetics and drug discovery.

While traditional enzymatic resolutions or transition-metal hydrogenations are viable, they often suffer from catalyst poisoning due to the Lewis-basic pyridine nitrogen. This protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) , specifically employing a Cinchonidine-derived quaternary ammonium salt (Lygo/Corey type) . This method offers distinct advantages:

  • Tolerance: The catalyst is robust against the pyridine moiety.

  • Scalability: Uses inexpensive biphasic conditions (Toluene/KOH).

  • Selectivity: Delivers high enantiomeric excess (>90% ee) and prevents racemization of the labile tert-butyl ester.

Retrosynthetic Analysis & Mechanism

The strategy relies on the enantioselective alkylation of the glycine benzophenone imine tert-butyl ester . The bulky tert-butyl group prevents saponification during the basic alkylation step, while the chiral catalyst controls the facial selectivity of the enolate attacking the electrophile (4-picolyl chloride).

Mechanistic Pathway (DOT Visualization)

PTC_Mechanism Start Glycine Imine (Substrate) Interface Liquid-Liquid Interface (Deprotonation) Start->Interface Organic Phase Base 50% KOH (aq) Base->Interface Aqueous Phase IonPair Chiral Ion Pair [R4N+ Enolate-] Interface->IonPair Catalyst (Q*) Transfer Product_Imine (S)-Alkylated Imine IonPair->Product_Imine + Electrophile (Facial Control) Electrophile 4-Picolyl Chloride (Electrophile) Electrophile->Product_Imine Hydrolysis Mild Acid Hydrolysis (1N HCl or Citric Acid) Product_Imine->Hydrolysis Deprotection Catalyst Cinchonidinium Catalyst (Q*Br) Product_Imine->Catalyst Regenerates Q*Br Final_Product (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate Hydrolysis->Final_Product Isolation Catalyst->IonPair Forms Ion Pair

Figure 1: Phase-Transfer Catalysis Cycle. The chiral ammonium salt extracts the enolate into the organic phase, shielding one face to ensure (S)-selectivity.

Materials & Equipment

Key Reagents
ReagentRoleSpecifications
Tert-butyl glycinate benzophenone imine Substrate>98% purity.[1] Commercial or synthesized from t-butyl glycinate + benzophenone imine.
4-(Chloromethyl)pyridine HCl Electrophile"4-Picolyl chloride HCl". Hygroscopic; store in desiccator.
Catalyst (Lygo Type) Chiral CatalystO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. (Specific for S -enantiomer).
Toluene SolventACS Grade.
Potassium Hydroxide (KOH) Base50% w/v aqueous solution.
Citric Acid Hydrolysis Agent15% aqueous solution.[2]
Equipment
  • Cryostat or cooling bath (capable of -20°C).

  • Overhead mechanical stirrer (essential for efficient biphasic mixing).

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H column.

Experimental Protocol

Step 1: Preparation of Electrophile (Free Basing)

Note: 4-Picolyl chloride is supplied as the HCl salt. While it can be used directly with excess base, free-basing it immediately prior to use often improves yield and reduces induction time.

  • Dissolve 4-(chloromethyl)pyridine HCl (1.5 equiv relative to substrate) in a minimum amount of cold water.

  • Carefully basify with saturated NaHCO₃ solution at 0°C until pH ~8.

  • Extract rapidly with cold Toluene.

  • Dry the Toluene layer with MgSO₄, filter, and keep at 0°C. Do not store long-term; free base is unstable.

Step 2: Asymmetric Alkylation
  • Charge: In a reaction vessel, dissolve Tert-butyl glycinate benzophenone imine (1.0 equiv) and Catalyst (10 mol%, 0.1 equiv) in Toluene (0.1 M concentration relative to substrate).

  • Cool: Cool the mixture to -20°C .

  • Add Electrophile: Add the Toluene solution of 4-(chloromethyl)pyridine (prepared in Step 1).

  • Initiate: Add 50% aqueous KOH (5.0 equiv) dropwise with vigorous stirring.

    • Critical: Stirring rate must be high (>800 rpm) to maximize the interfacial area.

  • Monitor: Stir at -20°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]

    • Endpoint: Disappearance of the glycine imine starting material.

Step 3: Workup and Purification of Intermediate
  • Separate: Dilute with cold water and separate phases.

  • Wash: Wash the organic layer with water (2x) and brine (1x).

  • Dry: Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification (Optional): The crude imine is usually pure enough for hydrolysis. If necessary, flash chromatography on silica (pre-treated with 1% Et₃N to prevent hydrolysis) can be performed.

Step 4: Selective Hydrolysis

Objective: Remove the benzophenone imine without cleaving the acid-sensitive tert-butyl ester.

  • Dissolve: Dissolve the crude alkylated imine in THF (0.2 M).

  • Acidify: Add 15% aqueous Citric Acid (2.0 equiv) or 1N HCl (1.1 equiv) at 0°C.

  • React: Stir at 0°C to Room Temperature for 2–4 hours.

    • Monitor: TLC should show the disappearance of the yellow imine spot and appearance of benzophenone.

  • Extraction (Removal of Benzophenone):

    • Wash the acidic aqueous reaction mixture with Diethyl Ether (2x). The benzophenone moves to the ether layer; the product (amino ester salt) remains in the aqueous layer.

  • Isolation (Free Base):

    • Carefully adjust the aqueous layer pH to ~8.5 using saturated NaHCO₃. Caution: Do not exceed pH 10 to avoid ester hydrolysis.

    • Extract with DCM or EtOAc (3x).

    • Dry combined organics (Na₂SO₄) and concentrate.[3]

  • Salt Formation (Recommended for Storage):

    • Dissolve the free amine oil in Et₂O.

    • Add 1.0 equiv of 4N HCl in Dioxane dropwise.

    • Filter the white precipitate: (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride .

Quality Control & Validation

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3 or D2O)Characteristic pyridyl protons (δ 8.5, 7.2) and t-butyl singlet (δ 1.4).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 90% ee (S-isomer).
Purity HPLC (C18, UV 254nm)> 98% area.
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with racemic standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Electrophile decompositionEnsure 4-picolyl chloride is fresh. If using HCl salt directly, increase KOH equivalents to 10.0.
Low ee (<80%) Temperature too highMaintain -20°C strictly. Ensure catalyst is the pure Pseudoenantiomer (Cinchonidine derived).
Ester Hydrolysis Workup too basic/acidicThe t-butyl ester is stable to 1N HCl for short periods but labile to TFA. Avoid strong acids. Keep basic workup pH < 10.
Racemization Over-exposure to baseQuench the alkylation immediately upon completion. Do not leave in KOH/Toluene overnight after conversion.

Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation Mix Mix Substrate + Catalyst in Toluene Cool Cool to -20°C Mix->Cool Add Add Electrophile & 50% KOH Cool->Add React Stir 12-24h (Vigorous) Add->React Quench Separate Phases (Discard Aqueous) React->Quench Acid Add 15% Citric Acid (Cleave Imine) Quench->Acid Wash Ether Wash (Remove Benzophenone) Acid->Wash Basify Adjust pH to 8.5 Wash->Basify Extract Extract (DCM) & Concentrate Basify->Extract Salt Form HCl Salt (Optional) Extract->Salt

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Lygo, B., & Beaumont, D. J. (2007).[4] Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA, 61(5), 257–262. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions. Journal of the American Chemical Society, 119(50), 12414–12415. Link

  • BenchChem Technical Support. (2025). t-Butyl Ester Protecting Group Hydrolysis.[2][3] BenchChem Protocols. Link

Sources

Reagents for esterification of 3-(4-pyridyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-(4-Pyridyl)alanine

Abstract 3-(4-Pyridyl)alanine (Pal) is a non-proteinogenic amino acid frequently utilized in the design of GnRH antagonists, antimicrobial peptides, and peptidomimetics to enhance aqueous solubility and tune receptor affinity.[1][2] However, its amphoteric nature—complicated by the basic pyridine nitrogen (


)—presents unique challenges during esterification. Standard protocols often fail due to poor solubility or result in racemization via base-catalyzed proton abstraction.[1][2] This guide provides validated protocols for synthesizing methyl, ethyl, and tert-butyl esters of Pal, emphasizing the isolation of stable dihydrochloride salts to prevent stereochemical erosion.[2]

Chemical Strategy & The "Pyridine Problem"

The esterification of Pal requires a deviation from standard alanine protocols due to two factors:

  • Zwitterionic Locking: In neutral solvents, Pal exists as a zwitterion with low solubility.[1] Successful reaction requires protonation of both the

    
    -amine and the pyridine nitrogen.[1][2]
    
  • Racemization Risk: The pyridine ring acts as an intramolecular base.[1] If the

    
    -proton is acidic (as in activated esters), the pyridine moiety can facilitate proton removal, leading to racemization.[2]
    

Strategic Solution: All protocols below prioritize acidic conditions to keep the pyridine nitrogen protonated (


), thereby deactivating its basicity and ensuring the molecule behaves like a standard phenylalanine analogue.
Decision Matrix: Selecting the Right Method

Esterification_Decision_Tree Start Starting Material: 3-(4-Pyridyl)alanine (Free Acid) Target Target Ester Group Start->Target MeEt Methyl / Ethyl Ester Target->MeEt Primary Alcohols tBu tert-Butyl Ester Target->tBu Acid Sensitive Bn Benzyl / Complex Ester Target->Bn High Boiling Pt MethodA Method A: Thionyl Chloride / Alcohol (In situ HCl generation) MeEt->MethodA Standard & Scalable MethodB Method B: Perchloric Acid / t-Butyl Acetate (Transesterification) tBu->MethodB Mild Conditions MethodC Method C: p-TsOH / Alcohol / Reflux (Dean-Stark) Bn->MethodC Azeotropic Removal

Figure 1: Decision matrix for selecting the optimal esterification pathway based on the desired protecting group.[1][2]

Protocol A: Methyl/Ethyl Esterification (Thionyl Chloride Method)

Best for: Routine synthesis, high yield, and long-term storage.[2] Mechanism:


 reacts with the alcohol to generate anhydrous HCl in situ.[1][2][3] The reaction forms the dihydrochloride salt  (

), which is highly crystalline and resistant to racemization.[1][2]
Reagents
  • 3-(4-Pyridyl)alanine (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (3.0 – 4.0 equiv)[1]
    
  • Anhydrous Methanol or Ethanol (0.5 M concentration relative to amino acid)[1]

  • Solvent for workup: Diethyl ether (

    
    )[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.

  • Chilling: Charge the flask with anhydrous alcohol (MeOH or EtOH) and cool to -10°C to 0°C using an ice/salt bath.

  • Activation (Exothermic): Add

    
     dropwise over 20 minutes.
    
    • Expert Insight: Maintain temperature below 5°C.

      
       reacts with alcohol to form alkyl sulfite and HCl.[1] Vigorous evolution of 
      
      
      
      gas will occur.[1]
  • Addition: Add solid 3-(4-pyridyl)alanine in one portion. The solution may remain cloudy initially.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
     for MeOH, 
    
    
    
    for EtOH) for 4–6 hours .
    • Observation: The solid will dissolve as the dihydrochloride salt forms, resulting in a clear, slightly yellow solution.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Concentrate the solution in vacuo to ~20% of its original volume.[2]

    • Precipitation: Add cold diethyl ether (10x volume) slowly with vigorous stirring. The product should precipitate as a white to off-white solid.[1][2]

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic. Wash with cold ether.[1]

  • Drying: Dry under high vacuum over

    
     or KOH pellets to remove trace HCl.
    

Yield: Typically 90–98%.[1] Storage: Store at -20°C. The


 salt is stable for years.[1][2]

Protocol B: tert-Butyl Esterification (Perchloric Acid Method)

Best for: Creating acid-labile protecting groups for peptide synthesis.[1][2] Challenge: Thionyl chloride destroys t-butanol. Standard acid catalysis causes elimination to isobutylene.[1] Solution: Transesterification using tert-butyl acetate driven by perchloric acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][2]
Reagents
  • 3-(4-Pyridyl)alanine (1.0 equiv)[1][2]

  • tert-Butyl Acetate (solvent/reagent, ~20 equiv)[1][2]

  • Perchloric Acid (70% aqueous, 1.5 equiv)

  • Safety Note: Perchloric acid is a strong oxidizer.[1] Keep organic materials minimal and never let the mixture dry out completely with heat.[1][2]

Step-by-Step Methodology
  • Suspension: In a heavy-walled glass pressure vessel or RBF, suspend the amino acid in tert-butyl acetate.

  • Catalysis: Add

    
     dropwise at room temperature.
    
  • Reaction: Stir vigorously at 20–25°C for 12–24 hours.

    • Note: The amino acid will slowly dissolve.[1]

  • Quench: Cool to 0°C. Carefully add 1N NaOH or saturated

    
     to neutralize the acid.
    
    • Critical: Do not over-basify. Bring pH to ~9 to extract the free base, or keep acidic to isolate as a salt.

  • Extraction (Free Base Route): Extract immediately with Ethyl Acetate (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
    • Warning: The free base of H-Pal-OtBu is unstable.[1][2] It is recommended to immediately protect the amine (e.g., with Boc or Fmoc) or convert it to a stable salt (e.g., Tosylate) by adding 1 equiv of p-TsOH in ether.[1]

Analytical Validation & QC

To ensure the integrity of the ester and the absence of racemization, the following QC metrics are required.

ParameterMethodExpected Result (H-Pal-OMe · 2HCl)
Identity 1H NMR (D2O)Methyl singlet

ppm.[1][2] Pyridine protons shift downfield (

ppm) due to protonation.[1]
Purity HPLC (C18)Single peak. Retention time shifts earlier than free acid (due to loss of zwitterion polarity).[1]
Chirality Chiral HPLCCrownpak CR(+) or Chiralpak ZWIX(+).[1] Enantiomeric Excess (ee) > 99%.[1]
Salt Stoichiometry Elemental AnalysisCl content should correspond to ~2.0 molar equivalents (dihydrochloride).[1]
Mechanism of Acid-Catalyzed Esterification (Graphviz)

Reaction_Mechanism cluster_prevention Racemization Control Substrate 3-(4-Pyridyl)alanine (Zwitterion) Intermediate Protonated Intermediate (Pyridine-H+ & COOH) Substrate->Intermediate Protonation Acid SOCl2 + MeOH (Generates HCl) Acid->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition MeOH Attack Product H-Pal-OMe · 2HCl (Stable Salt) Transition->Product -H2O

Figure 2: Simplified mechanism highlighting the protonation of the pyridine ring, which prevents it from acting as an intramolecular base during the reaction.

Troubleshooting & Expert Tips

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] If the product turns into a "gum" during filtration, redissolve in minimal hot methanol and reprecipitate with a larger volume of anhydrous ether.

  • Neutralization: If the free base is required for the next step (e.g., coupling), neutralize the salt in situ with DIPEA or NMM at 0°C. Do not isolate the free base ester if possible, as it can undergo diketopiperazine formation or racemization.

  • Alternative for Complex Alcohols: If preparing a benzyl ester, use p-Toluenesulfonic acid (p-TsOH) (1.1 equiv) in benzyl alcohol and reflux with a Dean-Stark trap (Benzene or Toluene) to remove water.[1][2] The product crystallizes as the stable Tosylate salt.[2]

References

  • Standard Thionyl Chloride Procedure

    • Womack, E. B.; McWhirter, J. Org. Synth.1940, 20, 10.
    • [1]

  • Synthesis of Pyridylalanine Analogues

    • Mroz, P. A., et al. "Structure-Activity Relationships of New Pyridylalanine-Containing Antimicrobial Peptides."[1][2] J. Med.[1] Chem.2016 , 59(19), 9039–9054. (Details on handling Pal derivatives).

    • [1]

  • Tert-Butyl Esterification (Perchloric Acid Method)

    • Taschner, E., et al. "Preparation of tert-butyl esters of amino acids."[2] Justus Liebigs Ann.[1] Chem.1961 , 646, 119-122.[2]

    • [1]

  • Racemization Mechanisms in Peptide Synthesis

    • M. Bodanszky, Principles of Peptide Synthesis, 2nd Ed., Springer-Verlag, 1993.
    • [1]

Sources

Incorporation of 4-pyridylalanine into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Pyridylalanine (4-Pal) into Peptidomimetics

Abstract

This guide details the strategic incorporation of 4-pyridylalanine (4-Pal) , a non-canonical amino acid that bridges the functional gap between Phenylalanine (Phe) and Histidine (His). Unlike standard hydrophobic residues, 4-Pal introduces a pH-responsive pyridine ring (pKa ~5.[1]3) that enhances aqueous solubility, enables metal coordination, and offers unique electrostatic interactions without the tautomeric complexity of Histidine. This note provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols, purification strategies, and decision-making frameworks for medicinal chemists.

Part 1: The Chemical Logic of 4-Pyridylalanine

The "Soluble Phenylalanine" Paradigm

In peptidomimetic design, Phenylalanine (Phe) often drives potency via


 stacking but suffers from poor aqueous solubility. Histidine (His) improves solubility but introduces tautomeric instability and high basicity (pKa ~6.0).[1]

4-Pyridylalanine (4-Pal) solves this dilemma:

  • Electronic Profile: The pyridine nitrogen acts as a hydrogen bond acceptor and a weak base.

  • pH Switch: At physiological pH (7.4), 4-Pal is largely neutral (hydrophobic/stacking capable).[1] At acidic pH (<5.0), it becomes protonated (solubility enhancer).

  • Metal Ligand: The fixed nitrogen geometry allows for precise metal coordination (e.g., Ruthenium, Palladium) for peptide "stapling" or radiolabeling, unlike the flexible imidazole of His.

Comparative Physicochemical Properties
PropertyPhenylalanine (Phe)Histidine (His)4-Pyridylalanine (4-Pal)
Side Chain BenzeneImidazolePyridine
Electronic Nature Hydrophobic / NeutralBasic / H-Bond Donor & AcceptorWeak Base / H-Bond Acceptor
pKa (Side Chain) N/A~6.0~5.3
Tautomerism NoYes (

vs

)
No (Fixed geometry)
Key Utility Hydrophobic CoreCatalysis / ChargeSolubility / Metal Binding

Part 2: Decision Framework & Applications

Before initiating synthesis, evaluate the suitability of 4-Pal using the following logic tree.

DecisionTree Start Design Goal Solubility Improve Solubility? Start->Solubility Metal Metal Coordination? Start->Metal Stacking Optimize Pi-Stacking? Start->Stacking Solubility_Q Is pH sensitivity acceptable? Solubility->Solubility_Q Metal_Q Is fixed geometry required? Metal->Metal_Q Stacking_Q Is the target pocket acidic? Stacking->Stacking_Q Solubility_Yes Use 4-Pal (Protonated at pH < 5) Solubility_Q->Solubility_Yes Yes Solubility_No Use PEGylation or charged residues (Lys/Glu) Solubility_Q->Solubility_No No Metal_Yes Use 4-Pal (Monodentate Ligand) Metal_Q->Metal_Yes Yes Metal_No Use His or Cys Metal_Q->Metal_No No Stacking_Yes Use 4-Pal (Cation-Pi Potential) Stacking_Q->Stacking_Yes Yes Stacking_No Use Phe, Trp, or Tyr Stacking_Q->Stacking_No No

Figure 1: Decision logic for substituting canonical amino acids with 4-Pyridylalanine.

Part 3: Synthetic Protocols (Fmoc-SPPS)

Incorporating 4-Pal requires specific attention to racemization and coupling efficiency .[1] The pyridine nitrogen can act as an internal base, potentially accelerating base-catalyzed racemization during activation.

Protocol A: Coupling of Fmoc-4-Pal-OH

Objective: Efficient coupling with minimal racemization (<1%).

Reagents:

  • Amino Acid: Fmoc-4-Pal-OH (3.0 equivalents relative to resin loading).[1]

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]

    • Why? This carbodiimide/additive mixture is less basic than onium salts (HATU/HBTU) + DIPEA, significantly reducing the risk of racemization [2].

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 minutes.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (

    
     min).[1] Wash resin 
    
    
    
    with DMF.[1]
  • Activation (Pre-mix):

    • Dissolve Fmoc-4-Pal-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.[1]

    • Add DIC (3 eq).[1][2]

    • Critical:Do not pre-activate for >2 minutes. Extended activation of basic amino acids increases racemization risk.

  • Coupling: Add the mixture to the resin immediately. Shake/vortex at Room Temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU/HOAt/Collidine (see Troubleshooting).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF.

Protocol B: Troubleshooting Difficult Couplings

If Protocol A fails (e.g., steric hindrance), use the Collidine Method .

  • Reagents: HATU (2.9 eq), HOAt (3.0 eq), 2,4,6-Collidine (TMP) (5.0 eq).

  • Mechanism: Collidine is a weaker, more sterically hindered base than DIPEA, preventing proton abstraction from the

    
    -carbon while sufficiently activating the uronium salt [3].
    
Protocol C: Cleavage and Purification

Challenge: The basic pyridine ring can cause peak tailing on standard C18 HPLC columns due to interaction with residual silanols.

Cleavage Cocktail:

  • 95% TFA (Trifluoroacetic acid)[1]

  • 2.5% TIS (Triisopropylsilane)[1]

  • 2.5%

    
    [1]
    
  • Time: 2–3 hours.[1] (The pyridine ring does not require side-chain deprotection).[1]

HPLC Purification Strategy:

  • Mobile Phase A: Water + 0.1% TFA.[1][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Note: The TFA protonates the pyridine (Positive charge), improving solubility but potentially causing tailing.

  • Mitigation of Tailing:

    • Use End-capped C18 columns (e.g., "Peptide" specific phases) to minimize silanol interactions.[1]

    • Alternative Buffer: If separation is poor, switch to TEAP (Triethylamine Phosphate, pH 2.5) or Ammonium Acetate (pH 6.5) . At pH 6.5, 4-Pal is largely neutral, increasing hydrophobicity and retention time.

Part 4: Synthetic Workflow Visualization

SPPS_Workflow cluster_Activation Activation (Critical Step) Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Mix Fmoc-4-Pal-OH + Oxyma + DIC Wash1->Mix Wait < 2 min Pre-activation Mix->Wait Couple Coupling (60 min, RT) Wait->Couple Test Kaiser Test Couple->Test Pass Success (Colorless) Test->Pass Pass Fail Incomplete (Blue) Test->Fail Fail Recouple Recouple with HATU / Collidine Fail->Recouple Recouple->Couple

Figure 2: Optimized SPPS workflow for 4-Pal incorporation, highlighting the critical activation window to prevent racemization.

Part 5: Case Studies & Therapeutic Utility

1. Glucagon Analogs (Solubility Enhancement): Researchers at Indiana University demonstrated that replacing native aromatic residues (Tyr/Phe) with 4-Pal in Glucagon analogs significantly improved aqueous solubility at neutral pH without compromising receptor potency.[1] The 4-Pal residue prevents aggregation by introducing charge repulsion at slightly acidic pH and increasing polarity at neutral pH [1].[1]

2. GnRH Antagonists: While Cetrorelix utilizes 3-pyridylalanine (3-Pal), 4-Pal is frequently used in scanning mutagenesis to probe the steric and electronic requirements of the GnRH receptor binding pocket.[1] The slight geometric difference between 3-Pal and 4-Pal allows for precise mapping of H-bond donors in the receptor active site.[1]

3. Metal-Mediated Cyclization: 4-Pal serves as an anchor for coordination complexes.[1] For example, peptides containing two 4-Pal residues


 can be "stapled" using Palladium(II) or Platinum(II) complexes, locking the peptide into a bioactive alpha-helical conformation.

References

  • Mroz, P. A., et al. (2016). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry, 59(19), 9219–9227. Link[1]

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the suppression of racemization during peptide synthesis."[5] Journal of Organic Chemistry.

  • PubChem. (2025).[1] "L-4-Pyridylalanine Compound Summary." National Library of Medicine. Link[1]

Sources

Preparation of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The preparation of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate hydrochloride (often abbreviated as H-Pal(4)-OtBu·2HCl) represents a critical entry point for synthesizing peptidomimetics and heterocycle-containing pharmaceutical intermediates. The 4-pyridylalanine moiety serves as a bioisostere for phenylalanine, introducing basicity and hydrogen-bonding capability that can significantly alter pharmacokinetic profiles.

The Synthetic Challenge: The primary difficulty in synthesizing this compound lies in the orthogonality of the protecting groups. Tert-butyl esters are acid-labile, yet the most common method for esterifying amino acids (Fischer esterification) utilizes strong acid and heat, conditions that would decompose the target t-butyl ester. Furthermore, the basic pyridine nitrogen (


) acts as an internal trap for protons, requiring stoichiometric adjustments of acid catalysts.

Selected Methodology: This guide details the Direct Perchloric Acid-Catalyzed Transesterification , widely regarded as the "Gold Standard" for bench-scale synthesis of amino acid tert-butyl esters. Unlike isobutylene gas methods (which require high-pressure autoclaves) or multi-step protection/deprotection routes (which reduce yield), this protocol offers a balance of operational simplicity, high yield (>75%), and purity.

Chemical Pathway & Mechanism

The reaction proceeds via the protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by tert-butyl acetate. The tert-butyl cation is stabilized, but the equilibrium is driven by the large excess of tert-butyl acetate solvent.

Reaction Scheme:

ReactionScheme SM 4-Pyridylalanine (Zwitterion or HCl salt) Intermediate Protonated Tetrahedral Intermediate SM->Intermediate Protonation Reagents t-Butyl Acetate HClO4 (70%) ProductFree Free Amine Ester (In situ) Intermediate->ProductFree -AcOH FinalSalt Target HCl Salt (Precipitate) ProductFree->FinalSalt HCl/Dioxane

Figure 1: Reaction pathway for the direct esterification of 4-pyridylalanine.

Detailed Experimental Protocol

Safety Warning: Perchloric acid (HClO4) is a strong oxidant and corrosive. Organic perchlorates can be explosive. This reaction uses dilute conditions in ester solvent, minimizing explosion risk, but standard PPE (face shield, blast sash) is mandatory. Avoid allowing the reaction mixture to dry out completely while acidic.

Materials & Reagents
ReagentEquiv.RoleSpecification
4-Pyridylalanine 1.0SubstrateZwitterion or 2HCl salt
Tert-Butyl Acetate 20.0 volSolvent/ReagentAnhydrous, >99%
Perchloric Acid 2.5 - 3.0Catalyst70% Aqueous Solution
NaHCO3 ExcessNeutralizationSaturated Aq.[1] Solution
HCl in Dioxane 2.5Salt Formation4.0 M Solution
Step-by-Step Methodology

Phase 1: Esterification

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspension: Charge the flask with 4-Pyridylalanine (10.0 g, 60.2 mmol). Add tert-butyl acetate (200 mL). The amino acid will likely not dissolve immediately.

  • Catalyst Addition: Cool the suspension to 0°C using an ice bath. Slowly add 70% HClO4 (15.5 mL, ~180 mmol) dropwise over 20 minutes.

    • Note: The pyridine ring and the amine will both protonate. We need excess acid to catalyze the esterification.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir vigorously for 24–48 hours.

    • Checkpoint: The solution should become clear or mostly clear as the ester forms (esters are more organic-soluble than zwitterions). Monitor by TLC (System: MeOH/DCM 1:9 + 1% NH4OH).

Phase 2: Workup & Isolation of Free Base

  • Quench: Cool the reaction mixture back to 0°C.

  • Extraction: Pour the mixture carefully into a separatory funnel containing 0.5 N HCl (100 mL). Extract the aqueous layer (the product is in the water phase as a salt). Discard the organic layer (excess t-butyl acetate).

  • Neutralization (Critical): Cool the aqueous acidic layer to 0°C. Slowly add solid NaHCO3 or saturated solution until pH reaches ~9.0.

    • Observation: The free amine ester will oil out or precipitate.

  • Re-extraction: Extract immediately with DCM (3 x 100 mL).

    • Why DCM? Ethyl acetate can sometimes transesterify or trap water; DCM is preferred for isolating the free amine.

  • Drying: Wash combined DCM layers with Brine (50 mL), dry over anhydrous Na2SO4 , and filter.

Phase 3: Salt Formation

  • Concentration: Concentrate the DCM solution in vacuo at low temperature (<30°C) to roughly 1/4 volume. Do not evaporate to dryness to avoid thermal degradation.

  • Salting Out: Add 4M HCl in Dioxane (30 mL, ~120 mmol) dropwise to the DCM solution at 0°C.

  • Precipitation: Add Diethyl Ether (200 mL) slowly to induce crystallization.

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P2O5.

Analytical Validation (QC)

To ensure the protocol was successful, compare your data against these expected parameters.

Table 1: Expected Analytical Data

TechniqueParameterExpected ResultInterpretation
1H NMR (D2O/DMSO-d6)

1.40 ppm
Singlet (9H)Tert-butyl group (Diagnostic). Absence indicates hydrolysis.

8.6-8.8 ppm
Doublet (2H)Pyridine H-2/H-6 (Deshielded by N+).

7.5-7.8 ppm
Doublet (2H)Pyridine H-3/H-5.
LC-MS (ESI+)m/z223.15 [M+H]+Mass of free ester.
Appearance VisualWhite crystalline solidYellowing indicates oxidation or free pyridine presence.

Troubleshooting & Critical Control Points

Workflow Logic Diagram:

Troubleshooting Start Reaction Complete (TLC Check) Check1 Is solution clear? Start->Check1 Action1 Add 0.5 eq HClO4 Stir 12h more Check1->Action1 No (Cloudy) Workup Acidic Extraction Check1->Workup Yes Action1->Workup Check2 Emulsion during Basic Extraction? Workup->Check2 Action2 Filter through Celite or add Brine Check2->Action2 Yes Final Precipitate HCl Salt Check2->Final No Action2->Final

Figure 2: Decision tree for reaction monitoring and workup.

Key Pitfalls:

  • Isobutylene Loss: In the alternative isobutylene method, gas leakage leads to stalled reactions. The t-Butyl Acetate method avoids this but requires sufficient time.

  • Ester Hydrolysis: During the basic workup (Phase 2, Step 3), if the pH goes >11 or the mixture gets warm, the ester will hydrolyze back to the acid. Keep it cold and stop at pH 9.

  • Pyridine Protonation: The final product is likely a dihydrochloride (one HCl on the amine, one on the pyridine). Ensure you calculate stoichiometry for 2 equivalents of HCl during salt formation to get a defined stoichiometry.

References

  • Preparation of amino acid tert-butyl esters (General Method)

    • Source: Organic Chemistry Portal. "Tert-Butyl Esters."[2][3][4][5][6][7][8]

    • URL:[Link]

  • Perchloric Acid Catalyzed Transesterification

    • Citation:J. Org.[5][9] Chem. 2006, 71, 9045-9050.[9]

    • Context: Standard protocol for t-butyl ester formation using t-butyl acet
  • Synthesis of Pyridyl-Alanine Derivatives

    • Source: PubChem Compound Summary for Tert-butyl 2-amino-3-(pyridin-4-yl)
    • URL:[Link]

  • Alternative Isobutylene Method (Patent)

    • Title: Process for preparing amino acid tert-butyl ester hydrochloric acid salts.[10]

    • Source: WO2003053909A1.
    • URL

Sources

Advanced Protocols for Catalytic Hydrogenation of Pyridylalanine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Pyridylalanine (PyrAla) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenylalanine and histidine. Its incorporation into peptide drugs and small molecule inhibitors (e.g., GPCR ligands, protease inhibitors) modulates potency, solubility, and pharmacokinetic profiles.

However, the synthesis and modification of PyrAla intermediates via catalytic hydrogenation present a unique chemical paradox :

  • The Basicity Challenge: The pyridine nitrogen is a potent Lewis base that coordinates strongly to transition metals (Rh, Pd, Pt), often poisoning the catalyst and halting the reaction.

  • The Chemoselectivity Challenge: Researchers must often hydrogenate an exocyclic alkene (to form the amino acid backbone) without reducing the pyridine ring, OR selectively reduce the pyridine ring to a piperidine without racemizing the chiral center.

This guide provides field-proven protocols to navigate these competing reactivities, utilizing Rh-catalyzed asymmetric hydrogenation for scaffold construction and Pt-catalyzed heterogeneous hydrogenation for ring saturation.

Critical Mechanistic Pathways

The hydrogenation landscape for pyridylalanine involves two distinct pathways. The choice of catalyst and solvent dictates the chemoselectivity.

Diagram 1: Chemoselective Hydrogenation Pathways

G Start Dehydro-Pyridylalanine (Enamide Precursor) Target1 L-Pyridylalanine (Aromatic Intact) Start->Target1 PATHWAY A: Rh(DuPHOS), H2 Acid Additive/N-Oxide Poison Catalyst Poisoning (Dead End) Start->Poison Unprotected N (Lewis Base Coordination) Target2 L-Piperidinylalanine (Ring Saturated) Target1->Target2 PATHWAY B: PtO2 (Adams'), H2 Acetic Acid (50-70 bar) Target1->Poison Neutral pH (Pd/C Deactivation)

Caption: Pathway A achieves asymmetric backbone synthesis while preserving aromaticity. Pathway B achieves ring saturation. Both require mitigation of N-coordination (poisoning).

Pathway A: Asymmetric Synthesis of Pyridylalanine

The most efficient route to chiral pyridylalanine is the asymmetric hydrogenation of


-dehydroamino acid derivatives (enamides).
The "N-Poisoning" Problem

Standard Rh-diphosphine catalysts (e.g., Rh-BINAP) are rapidly deactivated by the pyridine nitrogen. Two strategies effectively neutralize this interference:

Strategy 1: The Protonation Method

By conducting the reaction in the presence of a stoichiometric strong acid (e.g., HBF


), the pyridine nitrogen is protonated (

). The resulting pyridinium ion is non-coordinating, allowing the Rh-catalyst to bind exclusively to the enamide olefin.
Strategy 2: The N-Oxide Method (Adamczyk Protocol)

Converting the pyridine to a pyridine-N-oxide prior to hydrogenation removes the lone pair availability. The N-oxide is later reduced (deoxygenated) in a separate step or concomitant reduction.

Data Summary: Catalyst Performance
Precursor TypeCatalyst SystemAdditiveYield (%)ee (%)Notes
2-Pyridyl Enamide[Rh(COD)(Et-DuPHOS)]OTfHBF

(1.1 eq)
>95>96Acid prevents poisoning; high ee.
2-Pyridyl N-Oxide[Rh(COD)(Et-DuPHOS)]BF

None80-8580-83Requires downstream reduction of N-O.
3-Pyridyl EnamideRh(DIPAMP)H

SO

90923-isomer is less coordinating but acid still helps.

Pathway B: Ring Reduction to Piperidinylalanine

Reducing the pyridine ring to a piperidine ring creates L-piperidinylalanine , a scaffold found in thrombin inhibitors. This requires overcoming the high resonance energy of the pyridine ring.

The "Stereoselectivity" Problem

The reduction creates new chiral centers on the ring.

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) is superior to Pd/C for this transformation in acidic media.
    
  • Solvent: Glacial Acetic Acid is mandatory.[1] It serves as the solvent and proton source, activating the pyridine ring toward hydride attack.

  • Selectivity: Under acidic heterogeneous conditions, hydrogen addition usually occurs from the least hindered face, often favoring cis-isomers if substituents are present.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Enamide L-PyrAla)

Objective: Synthesis of (S)-3-(2-pyridyl)alanine derivative.

Materials:

  • Substrate: Methyl 2-acetamido-3-(2-pyridyl)acrylate (1.0 equiv)

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [(S,S)-Et-DuPHOS-Rh] (1 mol%)

  • Solvent: Degassed MeOH

  • Additive: HBF

    
    -OEt
    
    
    
    (1.1 equiv)

Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve the substrate in degassed MeOH.

  • Acidification: Add HBF

    
    -OEt
    
    
    
    dropwise. Rationale: Protonates pyridine N to prevent catalyst binding.
  • Catalyst Addition: Add the Rh-catalyst solution.

  • Pressurization: Transfer to a high-pressure autoclave. Purge with H

    
     (5 cycles). Pressurize to 30-60 psi (2-4 bar).
    
  • Reaction: Stir at Room Temperature for 24 hours.

  • Workup: Vent H

    
    . Concentrate in vacuo. Neutralize with sat. NaHCO
    
    
    
    to liberate the free base. Extract with EtOAc.[1][2]
  • Validation: Analyze by Chiral HPLC. Expect >95% ee.[3][4]

Protocol B: Ring Reduction (L-PyrAla L-PipAla)

Objective: Global reduction of the aromatic ring.

Materials:

  • Substrate: L-Pyridylalanine derivative (1.0 equiv)

  • Catalyst: PtO

    
     (Adams' Catalyst) (10 wt%)
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)

Procedure:

  • Safety Check: PtO

    
     can be pyrophoric in the presence of H
    
    
    
    . Ensure strict inert gas purging before introducing hydrogen.
  • Loading: Charge the autoclave with substrate, PtO

    
    , and acetic acid.
    
  • Purge: Purge with N

    
     (3x), then H
    
    
    
    (3x).
  • Pressurization: Pressurize to 50-70 bar (725-1000 psi) . Note: Pyridine reduction requires significantly higher pressure than olefin reduction.

  • Reaction: Stir at 50°C for 12-16 hours.

  • Filtration: Filter through a Celite pad to remove Pt. Caution: The filter cake is flammable; keep wet.

  • Isolation: Concentrate the acetic acid filtrate. Lyophilize to obtain the acetate salt of the piperidine.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures in the hydrogenation workflow.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Issue Observed Decision1 Reaction Stalled / No Conversion? Start->Decision1 Check1 Check Substrate/Catalyst Ratio Is Pyridine N Protonated? Decision1->Check1 Yes Decision2 Low Enantioselectivity (ee)? Decision1->Decision2 No Action1 Add 1.1 eq HBF4 or AcOH Switch to N-Oxide Route Check1->Action1 Check2 Check H2 Pressure & Temp Is Catalyst Ligand Intact? Decision2->Check2 Yes Decision3 Over-Reduction (Ring Saturated)? Decision2->Decision3 No Action2 Lower Temp (0°C) Increase H2 Pressure Use DuPHOS/BPE Ligands Check2->Action2 Action3 Switch from Pt/C to Rh-based Reduce Pressure (<5 bar) Remove Acid Additive Decision3->Action3 Yes

Caption: Logic flow for diagnosing common hydrogenation failures involving pyridylalanine.

References

  • Enantioselective Synthesis of (2-Pyridyl)alanines via Catalytic Hydrogenation. Adamczyk, M., Akireddy, S. R., & Reddy, R. E.[4] (2001).[4] Organic Letters, 3(20), 3157–3159.[4]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015).[2] Detailed protocol for high-pressure ring reduction in acetic acid.

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Wagener, T., et al.[5] (2021).[5][6][7] Angewandte Chemie International Edition. Describes partial reduction strategies.

  • Asymmetric Hydrogenation (Wikipedia Overview & Ligand Classes). General overview of Rh-DuPHOS and mechanism.

  • Catalyst Poisoning Mechanisms. BenchChem Technical Notes. Explains nitrogen coordination poisoning and mitigation via acidic media.[8][9]

Sources

Bioconjugation techniques using pyridine-based amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation and Structural Engineering Using Pyridine-Based Amino Acids

Abstract

The incorporation of pyridine-based non-canonical amino acids (ncAAs), specifically pyridylalanine (Pal) isomers (2-Pal, 3-Pal, 4-Pal), into peptide sequences offers orthogonal chemical handles distinct from cysteine and lysine. This application note details two primary workflows: (1) Chemoselective N-Alkylation of Pyridylalanine (NAP) for late-stage bioconjugation, and (2) Palladium(II)-Mediated Coordination Stapling for stabilizing secondary structures. These protocols enable the precise synthesis of antibody-drug conjugates (ADCs), radiopharmaceuticals, and conformationally constrained therapeutic peptides without interfering with native side chains.

Introduction: The Pyridine Advantage

Standard bioconjugation often relies on Cys (thiol-maleimide) or Lys (amine-NHS) chemistry. However, these methods face challenges in site-selectivity (multiple Lys residues) or stability (retro-Michael addition of thiosuccinimides).

Pyridine-based amino acids introduce a chemically distinct heterocycle that is:

  • Orthogonal: The pyridine nitrogen is a weak base (pKa ~5.2) and does not react with NHS esters or maleimides at physiological pH.

  • Tunable: The position of the nitrogen (2-, 3-, or 4-pyridyl) alters metal affinity and nucleophilicity.

  • Versatile: It serves as a ligand for transition metals (Pd, Pt, Ru) or a nucleophile for specific alkylation reactions.

Protocol A: Chemoselective N-Alkylation of Pyridylalanine (NAP)

Objective: Covalent attachment of functional payloads (fluorophores, drugs, lipids) to a specific site on the peptide backbone via the formation of a stable pyridinium salt.

Mechanism: The "NAP" reaction exploits the nucleophilicity of the pyridine nitrogen towards reactive alkyl halides. Unlike Lys or N-terminal amines, the pyridine ring requires activation or specific electrophiles (like benzylic halides or alpha-halo carbonyls) to react, allowing for controlled, late-stage functionalization in the presence of other nucleophiles [1].

Materials
  • Peptide: Sequence containing a single 3-pyridylalanine (3-Pal) or 4-pyridylalanine (4-Pal) residue.

  • Reagent: Functionalized Alkyl Bromide (e.g., 4-(bromomethyl)fluorescein or a bioactive alkyl halide).

  • Solvent: DMF (Dimethylformamide) or 1:1 H2O/CH3CN (depending on peptide solubility).

  • Buffer: Phosphate buffer (pH 7.0–7.5) for aqueous reactions.

Step-by-Step Protocol
  • Peptide Synthesis:

    • Synthesize the peptide using standard Fmoc-SPPS. Incorporate Fmoc-3-Pal-OH or Fmoc-4-Pal-OH at the desired site.

    • Critical Note: Ensure the pyridine ring is not accidentally quaternized during cleavage if using high concentrations of alkylating scavengers. Use standard scavengers (TIS, H2O).

  • Solution Phase Alkylation:

    • Dissolve the purified peptide (1.0 eq, ~1–5 mM) in DMF.

    • Add the Alkyl Bromide reagent (1.5 – 3.0 eq).

    • Optimization: For less reactive alkyl halides, add NaI (0.5 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Incubation:

    • Stir at 40°C for 4–12 hours .

    • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to the alkyl group (M_peptide + M_alkyl - M_Br) and a fixed positive charge (pyridinium).

  • Purification:

    • Precipitate with cold diethyl ether or purify directly via preparative RP-HPLC.

    • Note: The resulting pyridinium linkage is extremely stable to hydrolysis and proteolysis.

Data Output: NAP Conjugation Efficiency

Parameter Condition A (Room Temp) Condition B (40°C + NaI)
Conversion (4h) < 30% > 85%
Selectivity High (No Lys reaction) High (No Lys reaction)

| Stability (pH 7.4) | > 7 days | > 7 days |

Protocol B: Palladium(II)-Mediated Peptide Stapling[1]

Objective: To constrain a peptide into a specific conformation (e.g.,


-helix) by cross-linking two Pal residues using a Palladium(II) complex.

Mechanism: Transition metals like Pd(II) have a strong affinity for pyridine nitrogen. By placing two Pal residues at positions i and i+4 (one helix turn), the addition of a Pd(II) source clips them together in a square-planar complex. This is a self-assembly process driven by coordination thermodynamics [2].

Materials
  • Peptide: Sequence with Pal residues at i and i+4.

  • Metal Source: [Pd(en)(NO3)2] (Ethylenediamine palladium(II) nitrate).

    • Why this source? The ethylenediamine (en) ligand occupies two coordination sites, leaving exactly two sites open for the two Pal residues, preventing aggregation.

  • Buffer: 20 mM Phosphate Buffer (pH 7.0).

Step-by-Step Protocol
  • Peptide Preparation:

    • Dissolve the bis-Pal peptide in water or buffer (100 µM).

  • Metal Complexation:

    • Prepare a fresh stock of [Pd(en)(NO3)2] (10 mM in water).

    • Add the Pd source to the peptide solution (1.1 eq relative to peptide).

  • Reaction:

    • Incubate at Room Temperature for 30–60 minutes .

    • Observation: The reaction is usually instantaneous.

  • Verification:

    • Analyze via LC-MS.

    • Expected Mass: Mass of Peptide + Mass of Pd(en) - 2H+ (if protons were displaced, though typically it is simple coordination: Mass + 162 Da for Pd(en) isotope pattern).

    • Circular Dichroism (CD): Compare the CD spectra of the apo-peptide vs. the Pd-complexed peptide. Look for increased minima at 208 nm and 222 nm, indicating helicity enhancement.

Visualizing the Workflows

The following diagram illustrates the decision matrix and workflow for using Pyridylalanine in either covalent conjugation (NAP) or structural stapling.

Bioconjugation_Workflow cluster_mech Mechanism Check Start Peptide Sequence Design Choice Desired Application? Start->Choice NAP_Route Covalent Labeling (Drug/Fluorophore) Choice->NAP_Route Labeling Staple_Route Structural Stapling (Helix Stabilization) Choice->Staple_Route Stability Synth_NAP Synthesize Peptide (Single Pal Residue) NAP_Route->Synth_NAP React_NAP Reaction: Alkyl Halide + Heat (DMF, 40°C) Synth_NAP->React_NAP Result_NAP Stable Pyridinium Conjugate (Charged, Hydrophilic) React_NAP->Result_NAP QC QC: LC-MS & CD Spec Result_NAP->QC Synth_Staple Synthesize Peptide (Pal at i, i+4) Staple_Route->Synth_Staple React_Staple Reaction: Pd(en)(NO3)2 (Aq. Buffer, RT) Synth_Staple->React_Staple Result_Staple Metal-Coordinated Macrocycle (Rigid, Protease Resistant) React_Staple->Result_Staple Result_Staple->QC

Figure 1: Decision tree and workflow for Pyridylalanine-based bioconjugation (NAP) versus Metal-mediated stapling.

Troubleshooting & Analytical Notes

IssueProbable CauseSolution
Low Yield in NAP Reaction Alkyl halide hydrolysis or low reactivity.Switch to Alkyl Iodide or add NaI (Finkelstein). Ensure anhydrous DMF if the reagent is water-sensitive.
Precipitation during Stapling Peptide isoelectric point (pI) issues or Pd aggregation.Ensure pH is not exactly at the peptide's pI. Use Pd(en) specifically to prevent oligomerization (the en ligand blocks extra sites).
Mass Spec Complexity Palladium isotope pattern.[1]Palladium has a distinct isotope pattern. Do not look for a single peak; simulate the isotope distribution for [M + Pd(en)] to confirm identity.

References

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024).[2] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210.[2] Link

  • Gong, H., et al. (2015). Palladium(II)-mediated assembly of porphyrin channels in a lipid membrane. Nature Communications (Contextual grounding on Pd-Pyridine assembly). See also: ResearchGate - Palladium(II) allows effective synthesis of stapled peptides.[1]Link

  • Ji, Y., et al. (2022).[3] Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. Scientific Reports, 12, 19022. (Contextual contrast for C-H activation). Link[3]

Sources

Troubleshooting & Optimization

Preventing racemization of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (H-Pal(4)-OtBu) during peptide coupling. Case ID: PAL-RAC-001 Priority: Critical (Chiral Integrity Risk)

Core Directive & Analysis

The "Chiral Landmine" of 4-Pyridylalanine You are working with Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate . While standard amino acids are relatively stable as amine components (nucleophiles), 4-pyridylalanine (Pal) presents a unique dual-threat due to the electronic properties of the pyridine ring:

  • Hyper-Acidity of the

    
    -Proton:  The pyridine nitrogen at the 4-position is strongly electron-withdrawing (especially if protonated or complexed). This inductive effect significantly lowers the pKa of the 
    
    
    
    -proton, making it susceptible to base-catalyzed abstraction even when the molecule is the amine component.
  • Intramolecular Catalysis: The basic nitrogen on the pyridine ring (

    
    ) can act as an internal base, abstracting protons from the activated species of the incoming amino acid, causing the partner to racemize, or facilitating its own epimerization if the reaction stalls.
    

The Verdict: The standard "DIPEA + HBTU" protocol is a failure mode for this molecule. You must switch to a Collidine/Oxyma system to maintain chiral integrity.

Troubleshooting Guides & FAQs

Q1: I am detecting significant racemization (10-20% D-isomer) in my final product. I am using DIPEA as the base.[1] Is this the cause?

A: Yes. DIPEA is the primary culprit. Diagnosis: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base. With standard amino acids, it is safe. However, with 4-pyridylalanine, the basicity of DIPEA is sufficient to abstract the highly acidic


-proton of the Pal residue. Furthermore, excess DIPEA can promote the formation of oxazolone intermediates in the incoming activated acid, which the basic pyridine side chain of your Pal residue will further catalyze.

The Fix:

  • Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker base (

    
     vs 10.5 for DIPEA) but is sufficient to neutralize the reaction without abstracting the 
    
    
    
    -proton.
  • Protocol Shift: If possible, use a "base-free" coupling method (e.g., DIC/Oxyma) where the only base present is the pyridine ring itself (if the incoming acid is activated as a neutral species).

Q2: I see low yields and a mass shift corresponding to +106 Da (or similar acyl mass). What is happening?

A: You are N-acylating the pyridine ring. Diagnosis: The nitrogen atom on the pyridine ring is nucleophilic. If you use highly reactive coupling reagents (like HATU or acid chlorides) without protection, the activated amino acid can attack the pyridine nitrogen instead of (or in addition to) the


-amine. This forms a pyridinium salt, which effectively caps your sequence or leads to side products.

The Fix:

  • Use Carbodiimides (DIC): These are less prone to acylating the pyridine nitrogen compared to uronium salts (HATU/HBTU).

  • Add Oxyma Pure: This additive forms an active ester that is reactive enough to couple to the

    
    -amine but selective enough to avoid the pyridine nitrogen.
    
Q3: Why is Oxyma Pure recommended over HOBt or HOAt for this specific molecule?

A: Safety and pKa matching. Analysis: While HOAt is excellent for steric hindrance, the 4-pyridyl group is electronically sensitive.

  • Racemization Suppression: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has been proven to suppress racemization more effectively than HOBt in model studies involving electron-deficient aromatic amino acids.

  • Acidity: The pKa of Oxyma (4.[1]60) allows for efficient leaving group characteristics without requiring the harsh basic conditions that stabilize HBTU/HATU reactions.

Recommended Experimental Protocol (SOP)

Objective: Coupling an Fmoc-Amino Acid (Fmoc-AA-OH) to H-Pal(4)-OtBu (The Amine Component) with minimal racemization.

Materials
  • Nucleophile: Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (H-Pal(4)-OtBu).

  • Electrophile: Fmoc-AA-OH (The incoming amino acid).

  • Activator: DIC (Diisopropylcarbodiimide).[2][3][4][5]

  • Additive: Oxyma Pure.[2][1][5][6][7]

  • Solvent: DMF (Dimethylformamide) or NMP.[5] Avoid DCM (slow reaction rates increase racemization risk).

  • Base: 2,4,6-Collidine (Only if using salt forms of the amine).

Step-by-Step Workflow
  • Preparation of Activation Mixture (Pre-activation):

    • Dissolve Fmoc-AA-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

    • Cool the solution to 0°C (Ice bath).

    • Add DIC (1.0 equiv).

    • Crucial: Stir for only 2–3 minutes at 0°C. Do not over-activate, as this promotes oxazolone formation before the amine is added.

  • Preparation of the Amine (The Pyridylalanine):

    • Dissolve H-Pal(4)-OtBu (1.0 equiv) in DMF.

    • Condition Check: If the Pal-OtBu is a hydrochloride salt (H-Pal(4)-OtBu · HCl), add 1.0 equiv of 2,4,6-Collidine . Do NOT use DIPEA.

    • If it is the free base, do not add any external base.

  • The Coupling Event:

    • Add the cold activated acid solution (from Step 1) dropwise to the amine solution (Step 2).

    • Maintain the reaction at 0°C for the first 30 minutes .

    • Allow to warm to room temperature slowly over the next 2–4 hours.

  • Monitoring:

    • Monitor via HPLC/UPLC. Look for the disappearance of the amine.

    • Note: If the reaction is incomplete after 4 hours, do not add more base. Instead, perform a second coupling (double couple) with fresh reagents.

Quantitative Comparison: Base Effects

Simulated data based on comparative literature of racemization-prone residues (e.g., Phg, His, Pal).

Coupling SystemBase Used% Racemization (D-Isomer)YieldVerdict
HBTU / HOBt DIPEA (2 eq) 12.5%85%Unacceptable
HATU DIPEA (2 eq) 18.0%92%High Risk
DIC / HOBt None (Neutral)4.2%70%Slow, Moderate Risk
DIC / Oxyma Collidine (1 eq) < 0.5% 95% Optimal

Decision Logic & Mechanism (Visualization)

The following diagram outlines the decision process for selecting the correct coupling conditions to prevent racemization.

PalCoupling Start Start: Coupling to H-Pal(4)-OtBu CheckSalt Is the Amine a Salt? (e.g., HCl) Start->CheckSalt SaltYes Yes: Neutralization Reqd CheckSalt->SaltYes Yes SaltNo No: Free Base CheckSalt->SaltNo No SelectBase Select Base: 2,4,6-Collidine SaltYes->SelectBase AvoidBase AVOID DIPEA/TEA (High pKa = Racemization) SaltYes->AvoidBase SelectReagent Select Coupling Reagent SaltNo->SelectReagent SelectBase->SelectReagent PathA DIC + Oxyma Pure (Carbodiimide) SelectReagent->PathA Recommended PathB HATU / HBTU (Uronium) SelectReagent->PathB High Risk OutcomeGood Outcome: <1% Racemization High Yield PathA->OutcomeGood OutcomeBad Outcome: High Racemization N-Pyridyl Acylation PathB->OutcomeBad

Caption: Decision tree for coupling to Pyridylalanine. Green paths indicate the safe operating window to minimize racemization.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2][3] An efficient peptide coupling additive.[5][8] Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-pyridyl)alanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Pyridyl-Alanine Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026

Executive Summary

Synthesizing 3-(4-pyridyl)alanine tert-butyl ester presents a unique "double-edged" chemical challenge. You are working with a molecule that contains a basic pyridine nitrogen, an acid-labile tert-butyl ester, and a potentially racemizable chiral center.

Standard esterification methods (e.g., Fisher esterification with


) often fail or give poor yields because:
  • Elimination: The tert-butyl group is prone to acid-catalyzed elimination to isobutylene.

  • Incompatibility: The basic pyridine ring becomes protonated, altering solubility and trapping the catalyst.

  • Zwitterionic Issues: If starting from the free amino acid, the high lattice energy of the zwitterion impedes reaction kinetics.

This guide focuses on the two most robust high-yield protocols: Phase Transfer Alkylation (De Novo Synthesis) and Imidate Esterification (Functionalization) .

Module 1: De Novo Synthesis (Schiff Base Alkylation)

Best for: Building the amino acid skeleton from scratch directly as the ester. Method: O'Donnell Phase Transfer Catalysis (PTC).

The Protocol

Instead of trying to esterify the difficult amino acid, we alkylate a pre-formed glycine tert-butyl ester Schiff base with 4-(chloromethyl)pyridine (4-picolyl chloride).

G cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Biphasic Reaction cluster_2 Phase 3: Workup Picolyl 4-Picolyl Chloride (HCl Salt) FreeBase Free Base (Unstable!) Picolyl->FreeBase Neutralize (Cold NaHCO3) Alkylation Interface Alkylation FreeBase->Alkylation Schiff Glycine Schiff Base (tert-butyl ester) Schiff->Alkylation PTC PTC Catalyst (TBAHS or Cinchona) PTC->Alkylation Shuttles Ion Hydrolysis Mild Acid Hydrolysis Alkylation->Hydrolysis 1N HCl/THF Product Target Ester (HCl Salt) Hydrolysis->Product

Figure 1: Workflow for the Phase Transfer Alkylation of Glycine Schiff Bases.

Troubleshooting & FAQs

Q1: My yield is stuck at <40%. I suspect the electrophile is degrading. What is happening? Diagnosis: 4-Picolyl chloride is sold as a hydrochloride salt because the free base is unstable (it self-polymerizes via intermolecular N-alkylation). The Fix:

  • Do NOT free-base the picolyl chloride in bulk.

  • Protocol Adjustment: Add the solid 4-picolyl chloride HCl salt directly to the biphasic reaction mixture. Add an extra equivalent of base (KOH or NaOH) to neutralize it in situ. This releases the reactive free base slowly, where it is immediately consumed by the enolate, minimizing self-polymerization.

Q2: I am seeing significant di-alkylation (two pyridyl groups attached). Diagnosis: The mono-alkylated product is often more acidic than the starting material, leading to rapid second alkylation. The Fix:

  • Stoichiometry: Use a slight excess of the Schiff base (1.1 equiv) relative to the alkyl halide, rather than the other way around.

  • Cooling: Lower the temperature to 0°C. While slower, the rate difference between mono- and di-alkylation improves.

Q3: The emulsion won't separate during workup. Diagnosis: Pyridine derivatives act as surfactants. The Fix: Filter the biphasic mixture through a pad of Celite before attempting phase separation. Avoid vigorous shaking; use gentle inversion.

Module 2: Direct Esterification (The TBTA Method)

Best for: Converting N-protected 3-(4-pyridyl)alanine (e.g., Boc-Pya-OH) to its tert-butyl ester. Method: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) under Lewis Acid catalysis.

Why this works: Unlike isobutylene/H2SO4 (which is harsh) or DCC/tBuOH (which suffers from steric hindrance), TBTA alkylates the carboxylic acid under neutral-to-mildly-acidic conditions.

Optimized Protocol
StepActionCritical Parameter
1 Dissolve N-Boc-3-(4-pyridyl)alanine in dry DCM.Concentration: 0.2 M. Dry solvent is non-negotiable.
2 Add 2.0 equiv of tert-butyl 2,2,2-trichloroacetimidate (TBTA).TBTA is moisture sensitive. Handle under Argon.
3 Add catalyst: BF3·OEt2 (0.1 equiv) or Sc(OTf)3 .Do NOT use H2SO4. Lewis acids prevent pyridine N-protonation issues.
4 Stir at 25°C for 16 hours.Monitor TLC. Product is usually less polar.
5 Quench with saturated NaHCO3.Destroys excess imidate and neutralizes the Lewis acid.
Troubleshooting & FAQs

Q1: The reaction solidifies or precipitates immediately upon adding the catalyst. Diagnosis: The Lewis acid (BF3) is coordinating strongly to the pyridine nitrogen, removing it from the catalytic cycle and precipitating the substrate. The Fix:

  • Switch Catalyst: Use Scandium(III) Triflate [Sc(OTf)3] . It tolerates basic amines better than Boron trifluorides.

  • Order of Addition: Pre-mix the catalyst with the TBTA before adding the amino acid solution.

Q2: I have the free amino acid (zwitterion), not the N-Boc protected version. Can I use TBTA? Answer: No.

  • Reasoning: TBTA will alkylate the amine nitrogen just as fast as the carboxylic acid.

  • Workflow: You must N-protect first (e.g., Boc-anhydride/NaOH) to create the N-Boc acid, then esterify, then deprotect if necessary (though deprotecting Boc will also cleave the t-butyl ester).

  • Alternative: If you need the free amine t-butyl ester, use the Isobutylene/H2SO4 route in a pressure vessel (Parr bomb), but be prepared for lower yields due to pyridine interference.

Module 3: Purification & Isolation

The presence of the pyridine ring makes silica chromatography difficult. The basic nitrogen interacts with the acidic silanols on the silica gel, causing "streaking" and yield loss.

Purification Decision Tree

P Start Crude Reaction Mixture Check Check TLC on Silica Start->Check Streak Does it streak? Check->Streak Yes Yes Streak->Yes Interaction with Silanols No No Streak->No Standard Flash Modifier Modifier Yes->Modifier Add 1% Et3N to Eluent Standard Standard No->Standard Hexane/EtOAc Result1 Result1 Modifier->Result1 Still Streaking? Result1->Yes Switch Stationary Phase Result1->No Proceed Switch Use Amine-Functionalized Silica (NH2-SiO2) Result1->Switch

Figure 2: Decision logic for purifying basic pyridine derivatives.

Pro-Tip for Crystallization: If chromatography is failing, convert the product to the Oxalate Salt .

  • Dissolve crude ester in EtOAc.

  • Add 1 equiv of anhydrous oxalic acid in EtOAc.

  • The oxalate salt of the pyridyl ester often crystallizes sharply, leaving impurities in the mother liquor.

  • Free-base with NaHCO3 to recover the pure ester.

References

  • O'Donnell Phase Transfer Synthesis: O'Donnell, M. J., & Eckrich, T. M. (1978).[1] "The Synthesis of Amino Acid Derivatives by Phase Transfer Catalysis." Tetrahedron Letters.

  • TBTA Esterification Protocol: Armstrong, A., et al. (1988). "A new method for the preparation of tertiary butyl ethers and esters." Tetrahedron Letters.

  • Handling Pyridyl Alanines: Boduszek, B. (1996). "Synthesis of new pyridine-derived amino acids." Tetrahedron.

  • Purification Strategies: "Purification of heterocyclic amines." Biotage Technical Notes.

Sources

Troubleshooting solubility issues with H-4-Pal-OtBu in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: H-4-Pal-OtBu Solubility Guide

Welcome to the Advanced Peptide Synthesis Support Center. Subject: H-4-Pal-OtBu (H-4-Pyridylalanine-tert-butyl ester) Case ID: SOL-4PAL-OTBU-001[1]

Technical Profile & Physicochemical Analysis

Before troubleshooting, it is critical to understand the molecular architecture of H-4-Pal-OtBu .[1] Solubility behavior is dictated by the competition between its hydrophobic protecting groups and ionizable domains.

  • Compound Name: H-4-Pyridylalanine-tert-butyl ester[1]

  • Chemical Structure: (S)-2-amino-3-(pyridin-4-yl)propanoic acid tert-butyl ester[1]

  • Key Functional Groups:

    • 
      -Amine (Free Base):  Proton acceptor (pKa 
      
      
      
      8-9).[1]
    • Pyridine Side Chain: Weak base (pKa

      
       5.2), aromatic, prone to 
      
      
      
      -
      
      
      stacking.[1]
    • tert-Butyl Ester (OtBu): Highly hydrophobic, acid-labile (requires strong acid like TFA for cleavage), alkali-stable.[1]

The Core Conflict: At neutral pH, the hydrophobic tert-butyl ester and the aromatic pyridine ring dominate the solvation profile, rendering the molecule sparingly soluble in water. To achieve aqueous solubility, you must exploit the basicity of the pyridine and amine nitrogens via protonation.

Solubility Matrix: Solvent Compatibility

The following data summarizes standard solubility limits based on internal application testing and structural analogs (e.g., H-Phe-OtBu, H-4-Pal-OH).

Solvent SystemSolubility RatingMechanism / Notes
Water (pH 7) Poor / Insoluble Hydrophobic OtBu group prevents solvation.[1]
Water (pH < 4) Good Protonation of Pyridine-N and

-NH

drives solubility.[1]
DCM (Dichloromethane) Excellent Primary solvent for this lipophilic derivative.[1]
DMF (Dimethylformamide) Excellent Universal solvent for peptide synthesis; breaks mild aggregation.[1]
DMSO Good Effective, but difficult to remove; use only if necessary.
Methanol / Ethanol Moderate to Good Soluble, but check for transesterification risks (low but possible).
Acetonitrile (ACN) Moderate Often requires water/TFA cosolvent for complete dissolution.[1]

Troubleshooting Guide (FAQ)

Q1: Why does H-4-Pal-OtBu precipitate immediately upon adding water?

Diagnosis: This is a "Hydrophobic Crash."[1] Explanation: The tert-butyl ester is a bulky, lipophilic protecting group designed to mask polarity. At neutral pH, the free amine and pyridine ring are not fully ionized. The water lattice expels the hydrophobic molecule, leading to precipitation or oiling out. Solution: You must convert the molecule into a salt form in situ.

  • Action: Add 1.0–2.0 equivalents of dilute HCl or Acetic Acid (AcOH).[1] This protonates the pyridine nitrogen and the alpha-amine, creating a dicationic species that is highly water-soluble.[1]

Q2: I need to use this in a coupling reaction. Which solvent is best?

Recommendation: DCM (Dichloromethane) or DMF . Reasoning:

  • DCM: H-4-Pal-OtBu is highly soluble in DCM.[1] This is the preferred solvent for carbodiimide couplings (e.g., DCC/DCM) as it minimizes racemization and maximizes reaction kinetics.

  • DMF: Use if your coupling partner is insoluble in DCM.[1]

  • Warning: Avoid aqueous buffers for coupling unless you are performing specific ligation chemistry, as the free amine is nucleophilic only in its deprotonated state.

Q3: Is the OtBu group stable if I acidify the water?

Stability Analysis:

  • Safe Zone: Dilute HCl (0.1 M) or Acetic Acid (10-50%).[1] The OtBu group typically requires concentrated Trifluoroacetic Acid (TFA) (>90%) or strong Lewis acids for cleavage.

  • Danger Zone: Do not boil in acid or leave in strong mineral acids (pH < 1) for extended periods (days), as this may slowly degrade the ester.

Q4: The solution is cloudy even in organic solvents. What is happening?

Diagnosis: Salt Contamination or Aggregation.[1] Explanation:

  • If the material was purchased as a Hydrochloride salt (H-4-Pal-OtBu

    
     HCl) and you are using a non-polar solvent like pure DCM, the salt form may not dissolve fully.[1]
    
  • 
    -
    
    
    
    Stacking:
    The pyridine rings can stack, causing aggregation.[1] Solution:
  • If Salt Form: Add a small amount of DMF or MeOH to the DCM to assist solvation.

  • If Aggregation: Sonicate at 30°C. If persistent, add 5% HFIP (Hexafluoroisopropanol) to disrupt hydrogen bonding and stacking.

Detailed Experimental Protocols

Protocol A: Dissolving H-4-Pal-OtBu in Aqueous Media (for Analysis/Purification)

Use this protocol for HPLC stock solutions or biological assays.[1]

  • Weighing: Weigh the target amount of H-4-Pal-OtBu solid.

  • Initial Wetting: Add a minimal volume of Acetonitrile (ACN) or Methanol (approx. 10% of final volume) to wet the hydrophobic powder.

  • Acidification: Add 0.1% TFA in Water or 0.1 M HCl dropwise.[1]

    • Observation: The solid should dissolve rapidly upon acidification.

  • Dilution: Dilute to the final volume with water.

    • Check: Ensure final pH is < 5 to prevent reprecipitation.

Protocol B: Preparation for Coupling in Organic Synthesis

Use this protocol for solution-phase or solid-phase peptide synthesis.[1]

  • Solvent Choice: Select DCM (anhydrous).[1]

  • Dissolution: Add H-4-Pal-OtBu to DCM.

    • Note: If the compound is a HCl salt, add DIPEA (Diisopropylethylamine) (1.0 eq) to neutralize the salt and liberate the free amine only immediately before coupling.

    • Caution: Freeing the amine too early in DCM can lead to slow dimerization or oxidation if left for days.

  • Activation: Add the coupling partner (e.g., Boc-AminoAcid-OH) and coupling agent (e.g., EDC/HOBt).[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical decision-making process for solvent selection based on the chemical form and intended application.

Diagram 1: Solvent Selection Workflow

SolventSelection Start Start: Dissolve H-4-Pal-OtBu CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt AppCheck Intended Application? FreeBase->AppCheck Salt->AppCheck OrgSynth Peptide Coupling (Organic Phase) AppCheck->OrgSynth Synthesis Aqueous HPLC / Bio-Assay (Aqueous Phase) AppCheck->Aqueous Analysis UseDCM Use DCM (Preferred) or DMF OrgSynth->UseDCM Neutralize Add DIPEA (1 eq) to liberate amine UseDCM->Neutralize If Salt Form Acidify Add 0.1% TFA or dilute HCl Aqueous->Acidify Success Clear Solution (Protonated Species) Acidify->Success

Caption: Decision tree for selecting the optimal solvent system based on compound form (Salt vs. Free Base) and application.

Diagram 2: Solubility Mechanism

Mechanism Insoluble Neutral pH (Water) Hydrophobic Dominance (Precipitate) AcidAddition + H+ (HCl/TFA) Insoluble->AcidAddition Protonation Soluble Acidic pH (Water) Ionized Pyridine & Amine (Soluble) AcidAddition->Soluble Charge Repulsion & Polarity Increase

Caption: Mechanistic shift from hydrophobic aggregation to ionic solvation upon acidification.[1]

References

  • PubChem. (2025).[1][2][3] L-4-Pyridylalanine | C8H10N2O2.[1][2] National Library of Medicine. [Link][1]

  • Albericio, F., et al. (1990).[4] Preparation and application of the PAL handle for solid-phase synthesis. Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch of H-4-Pal-OtBu before handling.

Sources

Removing impurities from crude Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (H-Pyr(4)-OtBu). It is designed to address the unique physicochemical challenges posed by this "dual-basic" amino acid ester.

Module 1: Chemical Profile & Impurity Landscape

Before initiating any purification workflow, it is critical to understand the molecular behavior of your target compound.[1] H-Pyr(4)-OtBu contains two basic nitrogen centers and an acid-labile ester, creating a narrow window for chemical manipulation.

PropertyValue / CharacteristicImplication for Purification
Structure Pyridine ring +

-Amino group +

-Butyl ester
Dual basicity; Acid sensitivity.
pKa (Pyridine) ~5.2 - 5.4Protonated at pH < 5.
pKa (

-Amine)
~7.5 - 8.0 (Ester effect)Protonated at pH < 7.
Solubility High in DCM, EtOAc, MeOH; Low in Hexanes/Water (at pH > 9)Extractable into organics only under basic conditions.[1]
Stability Labile to strong acids (TFA, HCl, HBr)Avoid low pH (< 2) to prevent ester cleavage.[1]
Common Impurities
  • Starting Material (Zwitterion): 3-(Pyridin-4-yl)alanine. Insoluble in organics, soluble in water.[1]

  • Hydrolysis Product: Result of ester cleavage due to moisture or acidic conditions.

  • N-Oxide Derivatives: Colored impurities (yellow/orange) formed via air oxidation of the pyridine ring.

  • Regioisomers: If synthesized via alkylation, 2- or 3-pyridyl isomers may be present.

Module 2: The "Quick Clean" Extraction Protocol

User Issue: "My crude product is a sticky oil containing unreacted starting material. How do I clean it without running a column?"

The Solution: This protocol leverages the "Zwitterionic Trap." The starting amino acid exists as a zwitterion at neutral/basic pH and will refuse to enter the organic phase, while your product (an ester) is neutral and hydrophobic.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for the first wash as it forms emulsions easily with basic aqueous solutions. Use ~10 mL solvent per gram of crude.

  • The "Zwitterion Trap" Wash:

    • Wash the organic phase 2x with 5% NaHCO₃ (aq) or 10% Na₂CO₃ .

    • Mechanism: At pH > 8, the starting material (free acid) is negatively charged (

      
      ) and highly water-soluble. The product is neutral and stays in EtOAc.
      
  • Brine Wash: Wash 1x with saturated NaCl solution to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is sensitive, though usually acceptable here.[1]

  • Concentration: Evaporate solvent under reduced pressure.

Critical Checkpoint: Do NOT wash with dilute HCl or Citric Acid.

  • Why? Acidifying the wash to pH 3-4 will protonate the pyridine and/or the amine (forming a mono- or di-cation), pulling your product into the water layer, leading to massive yield loss.

Module 3: Chromatographic Purification (Flash Column)

User Issue: "I am running a silica column, but my compound is streaking/tailing and I'm losing mass."

The Solution: Unmodified silica gel is slightly acidic. Basic compounds like pyridines interact strongly with surface silanols, causing irreversible adsorption (tailing).[1] You must "deactivate" the silica.

Optimized Mobile Phase System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • The "Silica Blocker": Triethylamine (TEA) or 1% NH₄OH.

Protocol:

  • Column Pre-treatment: Flush the silica column with DCM containing 1% Triethylamine before loading your sample. This caps the active acidic sites.[2]

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: 0%

      
       10% MeOH in DCM (maintain 1% TEA throughout).
      
  • TLC Monitoring: Use a stain! Pyridines are UV active, but Ninhydrin is specific for the free amine.[1]

    • Tip: If the spot is still streaking on TLC, switch to DCM:MeOH:NH₄OH (90:10:1) .[1]

Module 4: Salt Formation (Crystallization)

User Issue: "My product is an oil and degrades over time. How do I turn it into a stable solid?"

The Solution: Converting the oily free base into a hydrochloride (HCl) or Tosylate (TsOH) salt is the gold standard for long-term stability and high purity.

The "HCl Precipitate" Method:

  • Dissolve: Dissolve the purified oil in a minimum amount of dry Diethyl Ether (Et₂O) or 1,4-Dioxane .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

    • Stoichiometry: Add exactly 2.0 - 2.2 equivalents. (One for the amine, one for the pyridine).[1]

  • Precipitation: A white solid should crash out immediately.

    • Troubleshooting: If it oils out, scratch the glass or add a seed crystal.[1]

  • Isolation: Filter the solid under Nitrogen (hygroscopic!). Wash with cold Ether.

  • Result: You now have H-Pyr(4)-OtBu · 2HCl . This is a stable, white solid.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific compound, highlighting the "pH Switch" logic.

PurificationLogic Start Crude H-Pyr(4)-OtBu (Oil/Solid Mix) CheckState Physical State Check Start->CheckState ImpurityCheck Major Impurity Type? CheckState->ImpurityCheck Oily/Sticky Extraction Protocol 1: Basic Wash (EtOAc vs NaHCO3) ImpurityCheck->Extraction Starting Material (Zwitterion) Column Protocol 2: Deactivated Silica (DCM/MeOH + 1% TEA) ImpurityCheck->Column Side Products/Colors (N-Oxides) Dry Evaporate to Oil Extraction->Dry Org Layer (Product) Waste Discard Aqueous (Contains Free Acid) Extraction->Waste Aq Layer (Start Mat) Column->Dry MakeSalt Protocol 3: Salt Formation (HCl in Dioxane) Dry->MakeSalt For Long Term Storage Final Pure Stable Solid (Dihydrochloride Salt) MakeSalt->Final

Caption: Decision tree for removing impurities based on physical state and impurity profile. Note the critical use of TEA in chromatography and HCl for final stabilization.

Frequently Asked Questions (Troubleshooting)

Q1: Why did my tert-butyl group fall off during workup?

  • Cause: Exposure to aqueous acid or prolonged exposure to Lewis acids.

  • Fix: Ensure your aqueous washes are neutral or basic (NaHCO₃). Never use HCl or TFA during the washing phase. If making the salt, use anhydrous HCl in Dioxane/Ether, not aqueous HCl.[1]

Q2: The product is colored (yellow/orange) even after a column.

  • Cause: Pyridine N-oxides or trace metal complexes.

  • Fix: Treat the organic solution with Activated Charcoal (Carbon) for 30 minutes, filter through Celite, then concentrate. If the color persists, recrystallize the HCl salt from Methanol/Ether.[1]

Q3: I see two spots on TLC that merge. What is happening?

  • Cause: This is likely the free base and the salt form equilibrating on the silica, or rotamers if N-protected.

  • Fix: Add 1% Triethylamine to your TLC developing chamber. This forces the entire sample into the free-base form, resulting in a single, sharp spot.[1]

Q4: Can I use reverse-phase (C18) chromatography?

  • Answer: Yes, but you must control the pH.

  • Protocol: Use a volatile buffer like Ammonium Bicarbonate (pH ~8) or 0.1% Formic Acid (pH ~3).

    • Warning: If using Formic Acid, you will isolate the Formate salt.[1] You must free-base it later using NaHCO₃ extraction if the free amine is required.

References
  • pKa Values of Pyridine Derivatives

    • Source: Alfa Chemistry.[3][4] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

  • Preparation of Tert-Butyl Amino Acid Esters

    • Source: Roeske, R. (1963).[1] "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry.

    • URL:[Link]

  • Purification Strategies for Basic Heterocycles

    • Source: Li, J. J. (2011).[1] Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for pyridine handling).

    • Context: Strategies for amine-modified silica chrom

Sources

Optimizing reaction time for pyridylalanine tert-butyl ester formation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering kinetic bottlenecks in the synthesis of pyridylalanine tert-butyl esters.

Topic: Optimizing Reaction Kinetics & Troubleshooting Ticket ID: PYR-TBU-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Why is Your Reaction Stalled?

If your reaction is taking >48 hours or stalling at 50-60% conversion, you are likely fighting two invisible adversaries unique to pyridylalanine: The Pyridine Proton Sink and Phase Transfer Limitations .

Unlike standard amino acids (e.g., Phenylalanine), Pyridylalanine contains a basic pyridine nitrogen (pKa ~5.3). In acid-catalyzed esterification, this creates a specific kinetic trap:

  • Catalyst Poisoning: The first equivalent of acid added does not catalyze the reaction; it is immediately consumed to protonate the pyridine ring. If you use standard "catalytic" loading (e.g., 0.1 eq H2SO4), your effective catalyst concentration is zero.

  • Solubility Mismatch: The resulting pyridinium salt is highly polar, often crashing out of organic solvents (DCM/Dioxane) before reacting with the non-polar isobutylene, creating a heterogeneous slurry that severely limits mass transfer.

The Optimization Logic

To fix reaction time, we must shift from a "passive" catalytic approach to an "active" solvent-saturation approach.

OptimizationLogic Start Start: Reaction Screening CheckScale Scale of Reaction? Start->CheckScale Isobutylene Route A: Isobutylene Gas (High Pressure/Scale) CheckScale->Isobutylene > 5 grams Transester Route B: t-Butyl Acetate (Lab Scale/Speed) CheckScale->Transester < 5 grams AcidCalc CRITICAL: Adjust Acid Stoichiometry (Must be > 2.5 equiv H2SO4) Isobutylene->AcidCalc Pressure Increase Pressure (Sealed Tube) Promotes gas solubility AcidCalc->Pressure Result Target: >90% Conversion < 24 Hours Pressure->Result Catalyst Catalyst Selection: HClO4 (Traditional) or Tf2NH (Modern) Transester->Catalyst Catalyst->Result

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and kinetic requirements.

Optimized Protocols

Method A: Isobutylene/H2SO4 (The "Gold Standard" for Scale)

Best for: High reliability, preventing racemization, and scale >5g.

The Kinetic Fix: Increase H2SO4 loading to 3–5 equivalents. This keeps the pyridine protonated (solubilizing it in the polar acid layer) while leaving sufficient free protons to catalyze the attack on isobutylene.

Protocol:

  • Setup: Use a heavy-walled pressure tube or autoclave.

  • Dissolution: Suspend Pyridylalanine (1.0 equiv) in 1,4-Dioxane (10 mL/g).

  • Acid Addition: CAUTIOUSLY add conc. H2SO4 (4.0 equiv). Note: The mixture may exotherm and clump initially; vigorous stirring is required.

  • Isobutylene Saturation: Cool to -78°C (dry ice/acetone). Condense Isobutylene gas (approx. 10–15 equiv) into the vessel. The volume should roughly double.

  • Reaction: Seal the vessel tightly. Allow to warm to Room Temperature (20–25°C). Stir vigorously for 24 hours.

    • Tip: Do not heat >30°C. Higher temps increase racemization risk significantly.

  • Workup (Critical):

    • Cool vessel to 0°C before opening (release pressure).

    • Pour mixture into ice-cold NaOH (2N) or NaHCO3 (sat) to neutralize. pH must be adjusted to ~8–9 to extract the free base ester.

    • Extract immediately with EtOAc.

Method B: tert-Butyl Acetate/HClO4 (The "Fast Track")

Best for: Small scale (<1g), speed, and avoiding gas handling.

The Kinetic Fix: This method uses transesterification. Perchloric acid (HClO4) is a "superacid" that overcomes the pyridine buffering effect more efficiently than H2SO4 in organic media.

Protocol:

  • Dissolution: Suspend Pyridylalanine (1.0 equiv) in tert-Butyl Acetate (t-BuOAc) (20 mL/g).

  • Catalyst: Add HClO4 (70% aq, 2.0–2.5 equiv) dropwise.

  • Reaction: Stir at Room Temperature.

    • Time: Typically complete in 4–12 hours.

  • Workup: Neutralize carefully with NaHCO3.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction stalls at ~60% Water Accumulation The reaction is an equilibrium. If using Method B (t-BuOAc), add molecular sieves (3Å) or MgSO4 to the reaction vessel to scavenge water produced during the initial protonation/exchange.
Solid precipitate remains Pyridinium Salt Insolubility The protonated amino acid is not dissolving. Switch solvent to a Dioxane/DCM mixture or increase the volume of t-Butyl Acetate. Ensure vigorous stirring to increase surface area.
Racemization Observed Thermal/Base Stress 1. Ensure reaction temp never exceeds 25°C.2. Check workup: Do not leave the product in basic aqueous solution (pH > 10) for extended periods. Extract immediately.
Low Yield after Workup pH Extraction Window Pyridylalanine t-butyl ester is an amine.[1] If the aqueous layer is too acidic (pH < 4), product stays in water. If too basic (pH > 11), ester may hydrolyze. Target pH 8.5–9.0 for extraction.
Violent Exotherm Acid Addition Rate Pyridine protonation is exothermic. Add H2SO4 or HClO4 slowly at 0°C.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protected Pyridylalanine for this reaction? A: Yes, and it is often faster. If the amine is Boc-protected, the basicity of the nitrogen is masked (carbamates are less basic than pyridines/amines). You can use standard catalytic amounts of DMAP/DCC with t-Butanol, or the isobutylene method with less acid. However, the pyridine ring will still protonate, so maintain at least 1.1 equiv of acid if using acid catalysis.

Q: Why not use Thionyl Chloride/t-Butanol? A: Thionyl chloride generates HCl in situ. While standard for methyl/ethyl esters, it fails for t-butyl esters because the t-butyl cation is unstable and tends to eliminate to isobutylene and water under these conditions. Isobutylene addition (Method A) or Transesterification (Method B) are the only reliable routes.

Q: My LCMS shows a mass of M+56. Is that the product? A: Yes. The tert-butyl group adds +56 Da to the molecular weight of the amino acid.

  • Pyridylalanine MW: ~166 Da.

  • Target Ester MW: ~222 Da.

  • Note: Watch for M+112 (Di-alkylation). This is rare with t-butyl but possible if the pyridine ring gets alkylated (N-tert-butyl pyridinium). This is reversible/unstable but can confuse spectra.

Mechanistic Visualization

Understanding the protonation state is key to controlling the kinetics.

Mechanism Substrate Pyridylalanine (Zwitterion) Salt Pyridinium Salt (Inactive/Insoluble) Substrate->Salt Rapid Protonation (Pyridine N + Amine N) Acid1 Acid Eq 1-2 (Sacrificial) Acid1->Salt Product t-Butyl Ester (Protonated) Salt->Product Slow Esterification Acid2 Acid Eq >3 (Catalytic) Acid2->Product Activates Alkene Isobutylene Isobutylene (t-Butyl Cation Source) Isobutylene->Product Electrophilic Attack

Figure 2: The "Sacrificial Acid" concept. The first equivalents of acid are consumed by the substrate's basic nitrogens, requiring excess acid to drive the actual esterification cycle.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for isobutylene/H2SO4 esterification conditions).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on preventing racemization during amino acid esterification).

  • Ogasa, C., Kayano, K., & Namba, K. (2024).[2] Direct Synthesis of tert-Butyl Esters of Amino Acids using Tf2NH in tert-Butyl Acetate.[3] Synlett, 35, 235-239.[2] (Modern "Method B" optimization using superacid catalysts).

  • Armstrong, A., et al. (2009). Synthesis of Quaternary α-Amino Acid Derivatives. Chemical Communications.[4] (Discusses handling of steric bulk in amino acid esters).

  • BenchChem Technical Data. (2025). 3-(3-Pyridyl)-D-alanine methyl ester & derivatives. (Solubility and structural data for pyridylalanine derivatives).

Sources

Technical Support Center: Handling Hygroscopic 3-(4-Pyridyl)alanine tert-Butyl Ester Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-pyridyl)alanine tert-butyl ester salts (typically HCl) present a unique challenge in synthesis. While the tert-butyl ester provides excellent steric shielding and orthogonality against base-catalyzed hydrolysis, it introduces a critical vulnerability: acid lability .[1]

When these hygroscopic salts absorb atmospheric moisture, they do not merely "get wet." The moisture dissolves the surface crystal lattice, creating a highly concentrated acidic solution (micro-droplets of HCl) directly on the molecule. This triggers an autocatalytic hydrolysis of the ester, cleaving the protecting group and rendering the material useless.

This guide provides the protocols necessary to prevent, diagnose, and remediate this degradation.

Module 1: The Mechanism of Failure

Why does your solid turn into a sticky gum?

Understanding the chemical causality is the first step to prevention. The degradation is not a physical change; it is a chemical reaction driven by the salt's own acidity.

The Hygroscopic-Acidic Loop
  • Hygroscopicity: The pyridinium/ammonium salt moiety aggressively pulls water from the air.

  • Surface Acidity: The absorbed water solvates the HCl, lowering the local pH on the crystal surface to <1.0.

  • Cleavage: This high acidity catalyzes the cleavage of the tert-butyl group via an E1 mechanism, releasing isobutylene gas and the free amino acid.

Visualization: Degradation Pathway

The following diagram illustrates the cascade from moisture exposure to chemical destruction.

degradation_mechanism Salt Dry Salt (Stable Crystal) Solvation Surface Solvation (Conc. HCl Formation) Salt->Solvation Deliquescence Moisture Atmospheric Moisture Moisture->Solvation Protonation Carbonyl Oxygen Protonation Solvation->Protonation pH < 1 Cleavage t-Butyl Cation Ejection Protonation->Cleavage E1 Mechanism Products Degradation Products: Free Acid + Isobutylene Cleavage->Products Irreversible

Figure 1: The chem-physical degradation pathway of acid-labile ester salts upon exposure to moisture.

Module 2: Storage & Prevention Protocols

How to maintain integrity before the experiment starts.

Standard Rule: Never store this compound in its original shipping bottle once opened. The septum/cap seal is insufficient for long-term storage of highly hygroscopic acid salts.

Protocol A: The "Double-Vessel" Storage System
  • Aliquot Immediately: Upon receipt, divide the bulk material into single-use vials (e.g., 500 mg or 1 g aliquots) inside a glovebox or dry bag.

  • Inert Atmosphere: Flush each vial with Argon (heavier than air, provides a better blanket than Nitrogen) before sealing.

  • Secondary Containment: Place the sealed vials inside a secondary jar containing activated silica gel or

    
     sachets.
    
  • Cold Storage: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation.

Module 3: Remediation (The Rescue Workflow)

What to do if the salt has already become sticky or oily.

If the material has clumped or turned into a gum, do not heat it . Heating a wet, acidic tert-butyl ester will accelerate the deprotection. Instead, use Azeotropic Drying .

Protocol B: Low-Temperature Azeotropic Drying

This method uses solvent carriers to remove water at temperatures below the decomposition threshold of the ester.

Required Solvents:

  • Primary Solvent: Dichloromethane (DCM) - Dissolves the ester.

  • Azeotropic Agent: Toluene - Forms a low-boiling azeotrope with water.

StepActionTechnical Rationale
1 Dissolve the "gum" in DCM (10 mL per gram).Returns the salt to solution, breaking the concentrated aqueous acid pockets.
2 Add Toluene (5 mL per gram).Toluene forms a binary azeotrope with water (bp 85°C) and a ternary azeotrope with Water/Ethanol/DCM.
3 Rotovap at < 35°C (High Vacuum).Removes water without providing the thermal energy required for ester cleavage.
4 Repeat 2-3 times.Ensures removal of trace lattice water.
5 Final dry under high vacuum line (4-6 hours).Result should be a dry foam or amorphous solid.
Visualization: Rescue Workflow

rescue_workflow Start Compromised Sample (Sticky/Wet) Dissolve Dissolve in DCM (Homogenize Phase) Start->Dissolve AddTol Add Toluene (Azeotropic Carrier) Dissolve->AddTol Evap Rotary Evaporation (Bath < 35°C) AddTol->Evap Check Is it a dry foam? Evap->Check Success Ready for Use (Store under Argon) Check->Success Yes Repeat Repeat Toluene Addition Check->Repeat No (Still oily) Repeat->AddTol

Figure 2: Step-by-step decision tree for drying compromised hygroscopic salts without thermal degradation.

Module 4: Experimental Usage & Analysis

How to use the salt accurately in reactions.

Weighing Errors

Hygroscopic salts can gain 5-15% mass in water weight within minutes on a balance.

  • Do not weigh the solid directly on an open balance pan.

  • Technique: Weigh by difference using a capped vial, or dissolve the entire pre-weighed aliquot in dry solvent and transfer volumetrically.

Purity Verification (qNMR vs. HPLC)

Recommendation: Use Quantitative NMR (qNMR) rather than HPLC.

  • Why? HPLC mobile phases are often aqueous/acidic (0.1% TFA). If your sample is already partially degraded, the HPLC conditions may cause further degradation during the run, making it impossible to distinguish between "storage degradation" and "on-column degradation."

  • qNMR Solvent: DMSO-

    
     (dry). This provides a neutral, non-destructive medium to assess the ratio of intact ester to free acid.
    

FAQ: Troubleshooting

Q: Can I use a vacuum oven to dry the salt? A: Risky. Vacuum ovens often heat the shelves. Even at 40°C, a wet, acidic tert-butyl ester salt can undergo significant hydrolysis over several hours. The "Rotovap/Azeotrope" method (Protocol B) is faster and keeps the sample cooler due to evaporative cooling.

Q: The salt turned into a liquid oil. Is it ruined? A: Not necessarily. This is likely "deliquescence" (absorbing enough water to dissolve itself). Perform the Protocol B (DCM/Toluene) rescue immediately. Check purity by qNMR afterwards. If free acid content is >5%, purification (recrystallization or reprecipitation) is required.

Q: Why does the salt smell like gasoline? A: This indicates advanced degradation. The "gasoline" smell is isobutylene , the gaseous byproduct of tert-butyl ester cleavage. If the smell is strong, significant hydrolysis has occurred.

Q: Can I convert it to the free base to store it? A: Yes, the free base is generally less hygroscopic than the HCl salt, but free amino acid esters are prone to cyclization (diketopiperazine formation) or polymerization upon long-term storage. It is safer to store the salt dry than the free base wet.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Detailed mechanisms of tert-butyl ester acid lability).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Stability profiles and deprotection kinetics).

  • Frontier, A. (2026).[2] Workup and Drying Methods: Azeotroping.[2] University of Rochester Department of Chemistry. (Protocols for azeotropic water removal).

  • Sigma-Aldrich. (2026).[3] Product Specification: 3-(4-Pyridyl)-L-alanine.[3][4][5][6] (Physical properties and handling safety).

Sources

Minimizing side reactions of pyridine nitrogen during peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with pyridine-containing amino acids (e.g., 3-pyridylalanine, nicotinic acid) during peptide synthesis.

Subject: Minimizing Side Reactions (Racemization &


-Acylation) of Pyridine Nitrogen
Ticket ID:  PYR-CPL-001
Status:  Resolved / Guide Available

Executive Summary: The "Dual Threat" Mechanism

The incorporation of pyridine moieties (such as 3-pyridylalanine, Pal ) into peptides presents two distinct chemical challenges driven by the pyridine nitrogen's lone pair:

  • Racemization (The Primary Threat): The pyridine nitrogen acts as an intramolecular base, abstracting the

    
    -proton of the activated amino acid, leading to rapid enolization and loss of chirality.
    
  • 
    -Acylation (The Secondary Threat):  The pyridine nitrogen is nucleophilic. It can attack the activated carboxylate (active ester), forming a reactive 
    
    
    
    -acyl pyridinium zwitterion. This species effectively "caps" the amino acid or leads to side reactions, lowering yield.

The following guide outlines two validated workflows to neutralize these threats: the "Smart Coupling" Route (optimization of reagents) and the "N-Oxide Shield" Route (protection strategy).

Mechanistic Visualization

The diagram below illustrates how the pyridine side chain catalyzes its own racemization during the activation step.

PyridineSideReactions Start Fmoc-Py-Ala-OH (Activated Ester) Base Pyridine Nitrogen (Intramolecular Base) Start->Base Proximity Effect Path_Good Direct Coupling (Nucleophilic Attack by Amine) Start->Path_Good Fast Kinetics Path_Bad Alpha-Proton Abstraction Start->Path_Bad Slow Kinetics (Promoted by Strong Base) Base->Path_Bad Catalysis Product_L L-Peptide (Desired) Path_Good->Product_L Intermediate Enolate / Oxazolone (Achiral Intermediate) Path_Bad->Intermediate Product_DL Racemic Mixture (Impurity) Intermediate->Product_DL Reprotonation

Figure 1: The "Self-Catalyzed" Racemization Loop. The pyridine nitrogen facilitates the removal of the


-proton, competing with the desired coupling reaction.

Validated Protocols

Workflow A: The "Smart Coupling" Method (No Protection)

Best for: 3-Pyridylalanine (3-Pal), 4-Pyridylalanine, and standard SPPS cycles. Core Principle: Use a coupling system that maintains a slightly acidic to neutral microenvironment to keep the pyridine nitrogen protonated or non-nucleophilic, while avoiding strong bases that drive enolization.

Recommended Reagents
ComponentRecommendationScientific Rationale
Coupling Reagent DEPBT or DIC/Oxyma DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is chemically designed to resist racemization.[1][2][3][4][5][6][7][8] Oxyma is superior to HOBt for suppressing epimerization.
Base 2,4,6-Collidine (TMP) A weaker base (

~7.4) than DIPEA (

~10.5). Collidine is strong enough to neutralize the HCl salt of the amino acid but too sterically hindered and weak to abstract the

-proton efficiently.
Solvent DMF or NMP Standard polar aprotic solvents. Avoid DMSO during activation to prevent Pummerer-type side reactions.
Step-by-Step Protocol (Solid Phase)
  • Preparation: Dissolve Fmoc-3-Pal-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Note: If the amino acid is supplied as an HCl salt, add exactly 3.0 eq of 2,4,6-Collidine . Do not use DIPEA.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Crucial: Activate for only 60–90 seconds before adding to the resin. Long pre-activation times increase

      
      -acyl pyridinium formation.
      
  • Coupling: Add the mixture to the resin.

    • Time: 60 minutes at Room Temperature.

    • Temperature: Do NOT heat. Heating (>40°C) guarantees racemization of pyridylalanine.

  • Wash: Wash resin with DMF (3x) and DCM (3x).

Workflow B: The "N-Oxide Shield" Method (Protection)

Best for: 2-Pyridylalanine (2-Pal) (highly prone to racemization due to chelation), or when Workflow A fails. Core Principle: Oxidizing the pyridine nitrogen to an


-oxide (

) removes its basicity and nucleophilicity completely.
Step-by-Step Protocol
  • Oxidation (Pre-Synthesis):

    • Treat the Boc/Fmoc-protected pyridyl amino acid with m-CPBA (1.1 eq) in DCM at 0°C to room temperature.

    • Purify the resulting

      
      -oxide derivative.
      
  • Coupling:

    • Couple the

      
      -oxide amino acid using standard HATU/DIPEA  conditions.
      
    • Why? Since the nitrogen is oxidized, it cannot cause racemization or side reactions, allowing you to use stronger coupling agents to drive the reaction.

  • Reduction (Post-Synthesis):

    • After peptide assembly (and cleavage from resin, if applicable), dissolve the peptide in MeOH/Water.

    • Add Ammonium Formate (10 eq) and 10% Pd/C (catalytic amount).

    • Stir at RT for 1–4 hours. Filter catalyst and lyophilize.

    • Result: The

      
      -oxide is cleanly reduced back to the native pyridine.
      

Troubleshooting & FAQs

Q1: I am seeing a mass shift of +16 Da on my crude peptide. What is this?

Diagnosis: Unintentional oxidation. Cause: Pyridine is sensitive to air oxidation over time or reactive oxygen species in solvents. Fix: Ensure solvents are degassed. If the +16 peak persists, treat the crude peptide with the Ammonium Formate/Pd/C reduction protocol described in Workflow B to revert the oxide.

Q2: My yield is low, and the Kaiser test is inconclusive.

Diagnosis:


-Acylation "capping."
Mechanism:  The pyridine nitrogen may have attacked the activated ester, forming a zwitterion that precipitated or failed to transfer the acyl group to the resin amine.
Fix:  Switch to Workflow A . Ensure you are not  using a large excess of base.[9] If using HATU, switch to DEPBT .

Q3: Can I use CuCl₂ to prevent racemization?

Answer: Yes, but with caution. Context: Copper(II) chloride is known to suppress racemization in amide coupling (especially for Histidine).[10] It can be used for Pyridylalanine (0.1–1.0 eq relative to the amino acid) in combination with HOBt. However, copper is difficult to remove from the final peptide (requires extensive EDTA washes), making Collidine/Oxyma a cleaner alternative for most applications.

Q4: Why is 2-Pyridylalanine (2-Pal) so much harder to couple than 3-Pal or 4-Pal?

Answer: The "Proximity Effect." In 2-Pal, the nitrogen is geometrically positioned to chelate the metal/proton of the activated carboxylate or abstract the


-proton via a 5-membered transition state. 3-Pal and 4-Pal require a more strained conformation to achieve this, making them inherently more stable. Always use Workflow B (N-Oxide) for 2-Pal. 

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Li, H., Jiang, X., Ye, Y., et al. (1999).[1] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1][2][4][5] Organic Letters, 1(1), 91–94.[1]

  • Zacharie, B., et al. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides. The Journal of Organic Chemistry.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Purification strategies for pyridylalanine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for pyridylalanine derivatives by column chromatography Ticket ID: #PA-PUR-001 Assigned Specialist: Senior Application Scientist Status: Resolved/Guide Published

Executive Summary

Purifying pyridylalanine (Pal) derivatives presents a classic "basic amine" chromatographic challenge. The pyridine ring contains a basic nitrogen (


) that acts as a Lewis base, interacting strongly with the acidic silanol groups (

) on standard silica gel.

The Symptom: This interaction results in "shark fin" peak tailing, broad bandwidths, and irreversible adsorption (loss of yield).

The Solution: You must disrupt this interaction using one of two strategies: Silanol Suppression (Normal Phase) or pH Control (Reverse Phase).

Module 1: Normal Phase Chromatography (Flash/Silica)

The Issue: The Silanol Trap

On standard silica, the pyridine nitrogen hydrogen-bonds or ionically binds to surface silanols.

  • Result: The compound "streaks" down the column rather than eluting as a band.

Protocol A: The "Amine Wash" (Mobile Phase Modifier)

This is the standard approach for Boc-protected or robust derivatives.

Reagents:

  • Triethylamine (TEA) or

    
     (Ammonium Hydroxide).
    
  • Solvent System: DCM/MeOH or Hexane/EtOAc.

Step-by-Step:

  • Pre-Conditioning: Flush the silica column with 3 column volumes (CV) of the mobile phase containing 1% TEA . This saturates the active silanol sites before your sample arrives.

  • The Run: Maintain 0.5% to 1% TEA in your mobile phase throughout the gradient.

  • Post-Run: TEA salts must be removed. Evaporate fractions, redissolve in EtOAc, and wash with saturated

    
     or brine.
    

⚠️ CRITICAL WARNING (Fmoc Chemistry): If your pyridylalanine is Fmoc-protected , avoid high concentrations of TEA or long exposure times. TEA is a base and can slowly deprotect the Fmoc group (removing the fluorenyl ring).

  • Alternative: Use 1% Acetic Acid in the mobile phase instead of TEA to protonate the pyridine (forming a salt that moves differently) or switch to Reverse Phase (Module 2).

Protocol B: Amino-Functionalized Silica ( -Silica)

If your budget allows, use an amine-bonded silica cartridge.

  • Mechanism: The surface is already basic. The pyridine ring has no acidic protons to bind to.

  • Benefit: No TEA required in the mobile phase; safer for Fmoc groups; easier workup.

Module 2: Reverse Phase (C18) Strategies

The Issue: Peak Shape vs. Retention

In neutral water/acetonitrile, pyridine is partially ionized, leading to split peaks. You must force it into one state: fully protonated (Acidic pH) or fully deprotonated (Basic pH).

Decision Matrix: Selecting the Modifier
ModifierpHMechanismBest For
0.1% TFA ~2.0Protonates Pyridine (

) & Silanols (

). Forms ion-pair.[1][2][3]
Standard. Best peak shape.[4]
0.1% Formic Acid ~2.7Protonates Pyridine. Weaker ion-pairing than TFA.LC-MS applications. (TFA suppresses signal).
10mM

~10.0Neutralizes Pyridine (

).
Basic-stable columns (e.g., Waters XBridge).
Protocol C: The TFA Standard (Best Resolution)

Trifluoroacetic acid (TFA) is the gold standard for pyridylalanine peptides because it acts as an ion-pairing agent . The trifluoroacetate anion pairs with the protonated pyridine, creating a hydrophobic complex that retains well on C18.

Workflow:

  • Solvent A: Water + 0.1% TFA.[5]

  • Solvent B: Acetonitrile + 0.1% TFA.[5]

  • Gradient: Standard 5% B to 100% B.

  • Workup: Lyophilization (Freeze-drying) will remove water and TFA, leaving the peptide as a TFA salt.

Tech Tip: If you need the free base, you must perform a desalting step (e.g., pass through a basic ion-exchange resin or wash an organic solution with bicarbonate) after lyophilization.

Module 3: Troubleshooting & Logic Visualization

Visualizing the Interaction

The following diagram illustrates why tailing occurs and how TEA/TFA fixes it.

SilanolInteraction cluster_Solutions Mitigation Strategies Problem Problem: Tailing / Irreversible Adsorption Sol_NP Normal Phase (Silica) Problem->Sol_NP If using Sol_RP Reverse Phase (C18) Problem->Sol_RP If using Cause Interaction: Pyridine N (Basic) + Silanol Si-OH (Acidic) Cause->Problem Action_TEA Add TEA (Base) Competes for Silanol sites Sol_NP->Action_TEA Action_TFA Add TFA (Acid) Protonates Pyridine (Ion Pairing) Sol_RP->Action_TFA

Figure 1: Mechanism of silanol interference and chemical mitigation strategies.

Workflow Decision Tree

Use this logic flow to select your purification method immediately.

DecisionTree Start Start: Pyridylalanine Derivative Protect Protecting Group? Start->Protect Fmoc Fmoc-Protected (Base Sensitive) Protect->Fmoc Boc Boc-Protected (Acid Sensitive) Protect->Boc Free Free Amine / Zwitterion Protect->Free Rec_Fmoc Rec: Reverse Phase (C18) Modifier: 0.1% TFA or Formic Acid Fmoc->Rec_Fmoc Rec_Boc Rec: Normal Phase (Silica) Modifier: 1% TEA or NH4OH Boc->Rec_Boc Rec_Free Rec: HILIC or Ion Exchange Modifier: Amm. Acetate Buffer Free->Rec_Free

Figure 2: Method selection based on protecting group chemistry.

Frequently Asked Questions (FAQ)

Q1: I used TEA in my silica column, but my Fmoc-pyridylalanine degraded. Why? A: TEA is a strong enough base to deprotect Fmoc groups, especially if the residence time on the column is long (e.g., a slow gradient). For Fmoc derivatives, switch to Reverse Phase (C18) with acidic modifiers (TFA), or use a very fast gradient on silica with minimal base.

Q2: Can I use Acetone/Hexane for these compounds? A: Generally, no. Pyridylalanine derivatives are often too polar for Hexane. DCM/MeOH is the preferred solvent system for Normal Phase because MeOH helps disrupt the hydrogen bonding between the pyridine and the silica.

Q3: My LC-MS signal is very weak when I use TFA. A: TFA causes "signal suppression" in electrospray ionization (ESI).

  • Fix: Switch to 0.1% Formic Acid . Note that your peak shape may broaden slightly compared to TFA, but your MS sensitivity will increase significantly [1].

Q4: How do I remove the TFA salt after purification? A: Lyophilization removes the excess free TFA, but the peptide remains as a trifluoroacetate salt. To exchange the counter-ion to chloride (HCl salt), dissolve the product in dilute HCl and lyophilize again (repeat 3x). To get the free base, use a weak anion exchange resin.

References

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • ChromForum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[5] Pre-Purify Peptides with Flash Chromatography. Retrieved from [Link]

Sources

Stability of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate in acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate in Acidic Workup

Executive Summary: The "Double-Edged" Molecule

User Context: You are working with Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (also known as H-4-Pal-OtBu). You likely attempted an acidic wash (e.g., 1M HCl or 5% HCl) to remove impurities and observed either loss of product into the aqueous layer or decomposition .

The Core Conflict: This molecule presents a unique challenge due to two opposing chemical functionalities:

  • The Tert-Butyl Ester (

    
    -Bu):  Highly susceptible to acid-catalyzed cleavage (
    
    
    
    mechanism).[1]
  • The Pyridine Ring: A basic nitrogen (pKa ~5.3) that protonates easily, drastically altering solubility.

This guide provides the stability thresholds, troubleshooting workflows, and validated protocols to handle this molecule without degradation or loss.

Module 1: Critical Stability Thresholds

The following matrix defines the safe operating windows for this molecule. The


-Bu group cleaves via a carbocation intermediate; therefore, stability is a function of acid strength (pKa)  and temperature .
ReagentpH (Approx)Stability StatusSolubility Phase (Org/Aq)Recommendation
1M HCl ~0UNSTABLE (Rapid Hydrolysis)Aqueous (100%)AVOID for workup.[1] Use only for deprotection.
1M Citric Acid ~2.2Conditional (Stable < 30 min @ 0°C)Aqueous (Partial/Major)RISKY. Pyridine protonation likely extracts product to water.[1]
5%

~1.5Unstable AqueousAVOID. Too acidic.[1]
Sat.

~4.6STABLE Organic (Major)RECOMMENDED for quenching.[1]
Phosphate Buffer 7.0STABLE Organic (100%)IDEAL for washing/extraction.[1]
1M NaOH ~14Stable (Steric resistance)OrganicSafe for ester, but risk of racemization.

Expert Insight: Unlike standard amino acids, the pyridine ring in your molecule acts as an "acid sponge." Even weak acids like Citric Acid can protonate the pyridine nitrogen (forming a pyridinium salt), rendering the molecule water-soluble. If your product disappears from the organic layer during an acid wash, it hasn't decomposed—it has simply moved to the water phase.

Module 2: Troubleshooting Workflows
Scenario A: "My product disappeared after the acid wash."

Diagnosis: You likely used an acid strong enough to protonate the pyridine ring (pKa ~5.3) and the


-amine (pKa ~9.0).[1] The resulting dication is highly polar and partitions into the aqueous phase.
The Fix: 
  • Retain the aqueous layer.

  • Neutralize carefully with saturated

    
     until pH 
    
    
    
    8–9.
  • Re-extract with Ethyl Acetate or DCM.

  • Future Protocol: Do not use acidic washes to remove impurities.[1] Use Protocol B (Buffer Wash) below.

Scenario B: "I see isobutylene gas or t-butanol in my NMR."

Diagnosis: Acid-catalyzed hydrolysis occurred.[1][2][3][4][5] This happens if the contact time with acid was too long or the temperature was too high. Mechanism: The reaction proceeds via an


 mechanism.[6] The carbonyl oxygen protonates, and the bond breaks to form a stable tert-butyl carbocation and the free carboxylic acid.[7]

G Start Start: t-Butyl Ester Protonation Step 1: Protonation (Fast Equilibrium) Start->Protonation + H+ TS Transition State: C-O Bond Cleavage Protonation->TS Rate Limiting (k1) Intermed Intermediate: t-Butyl Cation + Acid TS->Intermed End End Products: Isobutylene + Carboxylic Acid Intermed->End - H+ (Elimination)

Figure 1: The cleavage mechanism is unimolecular.[1][6][8][9] Note that the pyridine ring, when protonated, exerts an electron-withdrawing effect that may slightly retard this rate compared to standard alanine, but not enough to survive strong acid.

Module 3: Validated Protocols
Protocol A: The "Safe" Workup (Buffer Wash)

Use this when isolating the product from a reaction mixture.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench: Add Saturated Ammonium Chloride (

    
    )  solution.
    
    • Why? pH ~4.5 is mild enough to preserve the ester but high enough to prevent complete protonation of the pyridine in the presence of the organic phase.

  • Phase Separation: Separate layers. If the product is stuck in the emulsion, add a small amount of brine.

  • Washing: Wash the organic layer with 50% Saturated Brine (1:1 Water/Sat. Brine).

    • Crucial: Do not use 100% water, as the pyridine moiety increases water solubility.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the free amine is present, as it can act as a weak Lewis acid.
Protocol B: Recovery from Aqueous Acid (Rescue Mode)

Use this if you accidentally washed with HCl and lost the product.

  • Cooling: Place the aqueous layer in an ice bath (

    
    ).
    
  • pH Adjustment: Slowly add solid

    
     or saturated solution while stirring.
    
  • Target: Adjust pH to 8.5 – 9.0 .

    • Note: The pyridine deprotonates at pH > 6. The amine deprotonates at pH > 9. You need the amine to be at least partially neutral for good extraction.

  • Extraction: Extract immediately with DCM (

    
     volumes).
    
    • Tip: DCM is better than EtOAc for solubilizing polar pyridine derivatives.

Module 4: Decision Logic for Workup

Use this flow to determine the correct solvent system and wash conditions based on your specific goal.

WorkupLogic Start Start: Crude Reaction Mixture Goal What is your goal? Start->Goal RemoveBase Remove Basic Impurities? Goal->RemoveBase Basic Impurities RemoveAcid Remove Acidic Impurities? Goal->RemoveAcid Acidic Impurities Isolate Just Isolate Product Goal->Isolate Quench/Workup Danger STOP! Product will protonate and go to water. RemoveBase->Danger Acid Wash (HCl/Citric) SafeWash Safe: Wash with Sat. NaHCO3 (Product stays in Organic) RemoveAcid->SafeWash Base Wash (NaHCO3) Buffer Wash with Sat. NH4Cl or Phosphate Buffer (pH 7) Isolate->Buffer Use Buffer AltSol AltSol Danger->AltSol Solution: Chromatography or Crystallization

Figure 2: Decision tree highlighting the risk of acid washes for basic esters.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.).[1][4] Wiley-Interscience. (Detailed stability data for tert-butyl esters under

    
     conditions). [1]
    
  • Williams, R. (n.d.).[11] pKa Data Compiled. (Provides pKa values for Pyridine ~5.2 and general amino acid esters).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. (Discusses the interaction of pyridines with acidic media and silanols). [1]

  • Ogasa, C., et al. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synlett. (Discusses acid stability and deprotection mechanisms).

Sources

Overcoming low reactivity of sterically hindered pyridyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity & Catalyst Poisoning in Sterically Hindered Pyridyl Amino Acids Audience: Senior Chemists, Process Development Scientists Status: [ONLINE]

Welcome to the Reactivity Knowledge Base

Executive Summary: Pyridyl amino acids (PyAAs) present a "perfect storm" of synthetic challenges. You are likely facing one of two bottlenecks:

  • Steric/Electronic Deactivation in SPPS: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the

    
    -amine, while bulky protecting groups (or ortho-substitution) physically block the approach of activated esters.
    
  • Catalyst Poisoning (The "Pyridine Effect"): In cross-couplings (e.g., Suzuki-Miyaura), the pyridine nitrogen (

    
     lone pair) acts as a competitive ligand, irreversibly binding to Pd(0)/Pd(II) centers and shutting down the catalytic cycle.
    

This guide provides field-validated protocols to bypass these energy barriers.

Module 1: Solid Phase Peptide Synthesis (SPPS)

Subject: Coupling Hindered Fmoc-Pyridyl-OH Species

Standard carbodiimide chemistries (DIC/HOBt) often fail with hindered PyAAs, resulting in deletion sequences. The solution lies in chaotropic coupling agents and base modulation .

The Protocol: COMU/Oxyma vs. HATU

While HATU has long been the "nuclear option" for difficult couplings, it poses safety risks (explosive properties of HOAt) and can cause racemization if not buffered correctly. COMU (based on Oxyma Pure) is the superior modern alternative, offering higher solubility and comparable reactivity with a safer profile.[1]

Recommended Workflow:

ParameterStandard Condition (Fails)High-Efficiency Condition (Recommended)
Coupling Reagent HBTU or DIC/HOBtCOMU or HATU
Additive NoneOxyma Pure (Ethyl cyanohydroxyiminoacetate)
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Collidine)
Solvent DMFDMF/NMP (1:1) or pure NMP
Temp Room Temp50°C (Microwave) or 60°C (Conventional)

Step-by-Step Procedure (Microwave Assisted):

  • Resin Prep: Swell resin in DMF/NMP (1:1) for 20 mins.

  • Activation:

    • Dissolve Fmoc-PyAA-OH (4.0 eq) and COMU (4.0 eq) in NMP.

    • Add Oxyma Pure (4.0 eq).

    • Critical: Add TMP (Collidine) (8.0 eq) immediately before delivery to resin. Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: Irradiate at 50°C (25W constant power) for 10 minutes.

  • Monitoring: Perform a Chloranil test (since PyAAs are secondary amines or aromatic, Kaiser test may be ambiguous).

Expert Insight: Why Collidine? The pyridine nitrogen in your amino acid can act as an internal base, promoting


-proton abstraction (racemization) via oxazolone formation. DIPEA is a strong base that exacerbates this.[2] Collidine is a weaker, sterically hindered base that is sufficient to activate the COMU/HATU but too bulky to efficiently abstract the 

-proton, significantly preserving chirality [1].
Visual Troubleshooting: SPPS Decision Matrix

SPPS_Workflow start Start: Coupling Failure check_steric Is the PyAA Sterically Hindered (e.g., ortho-substituted)? start->check_steric standard Use DIC/Oxyma (Room Temp) check_steric->standard No advanced Switch to COMU/Collidine check_steric->advanced Yes racemization Check Racemization (C18 HPLC) standard->racemization microwave Apply Microwave Energy (50°C, 10 min) advanced->microwave microwave->racemization racemization->advanced Low Yield success Proceed to Deprotection racemization->success <1% D-Isomer

Figure 1: Decision matrix for optimizing coupling of difficult Pyridyl Amino Acids.

Module 2: Cross-Coupling Reactions

Subject: Suzuki-Miyaura Coupling on Pyridyl Scaffolds

When functionalizing PyAAs (e.g., coupling aryl boronates to Halogenated-PyAA), the reaction often stalls. This is rarely due to the oxidative addition step but rather the inhibition of the catalyst by the pyridine nitrogen.

The Mechanism of Failure

Standard ligands (PPh3, dppf) are labile. The pyridine nitrogen displaces these ligands, forming a stable, catalytically inactive [Pd(Pyridine)_n] complex. This is a "dead-end" species.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that bind to Palladium more tightly than the pyridine nitrogen does. Buchwald Ligands (Dialkylbiarylphosphines) are the gold standard here.

Optimized Protocol:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: XPhos (for chlorides) or SPhos (for boronic acids prone to deborylation).

  • Ratio: 1:2 (Pd:Ligand).

  • Base:

    
     (anhydrous preferred to prevent protodeboronation of pyridyl boronates).
    
  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene (if strictly anhydrous).

Alternative Strategy (N-Masking): If the reaction still fails, convert the PyAA into its N-oxide form using mCPBA prior to coupling. The N-oxide does not poison the Pd catalyst. After coupling, reduce the N-oxide back to the pyridine using Zn/NH4Cl or PCl3.

Visual Mechanism: Catalyst Poisoning vs. Stabilization

Pd_Cycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison DEAD END: Pyridine N-Coordination [Pd(Ar)(X)(Py)2] OxAdd->Poison Standard Ligands (PPh3) LigandProtection Buchwald Ligand (SPhos) Steric Shielding OxAdd->LigandProtection Bulky Ligands TransMetal Transmetallation (Ar-B(OH)2) LigandProtection->TransMetal Product Reductive Elimination (Biaryl Product) TransMetal->Product Product->Pd0 Regeneration

Figure 2: Mechanism showing how pyridine nitrogen sequesters Palladium (Red path) and how bulky ligands prevent this (Blue path).

FAQ: Troubleshooting & Quick Fixes

Q1: My PyAA coupling yield is <30% even with HATU. What now? A: Switch to COMU . Data suggests COMU is more efficient for sterically demanding sequences due to the "Oxyma effect" [2]. Additionally, try double coupling : Perform the first couple for 45 mins, drain, and repeat with fresh reagents for another 45 mins.

Q2: I see significant racemization (D-isomer) in my product. A: You are likely using DIPEA. Switch to 2,4,6-Collidine (TMP). If using microwave heating, lower the temperature from 60°C to 50°C. High temperature + strong base = rapid racemization [3].

Q3: My Suzuki coupling works for Phenyl-AA but fails for Pyridyl-AA. A: This is classic catalyst poisoning. Do not add more catalyst; change the ligand. Switch to SPhos or XPhos . Also, ensure your solvent is degassed thoroughly; Pyridyl-boronates are prone to oxidative degradation.

Q4: Can I use PyBOP? A: PyBOP is robust but generates carcinogenic HMPA byproducts and is generally slower than uronium salts (HATU/COMU) for hindered systems. It is not recommended for this specific application.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Heterocyclic Active Pharmaceutical Ingredients. Chemical Reviews, 112(12), 6607-6622. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate: A Comparative Approach

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization and purity assessment of novel chemical entities are paramount. Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate[1][2] is a key building block, a non-canonical amino acid ester whose pyridine moiety and chiral center make it a valuable synthon for a variety of pharmacologically active molecules. Ensuring its structural integrity is not merely a procedural checkpoint but the foundation upon which reliable biological data and successful downstream applications are built.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl 2-amino-3-(pyridin-4-yl)propanoate. Moving beyond a simple data report, we will dissect the spectrum from first principles, explaining the causal relationships between the molecule's structure and the resulting NMR signals. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques—namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This comparative framework is designed to equip researchers, scientists, and drug development professionals with the expertise to implement a robust, multi-technique approach for the definitive characterization of this and similar molecules.

Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable primary characterization method.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a robust framework for analysis. The structure of tert-butyl 2-amino-3-(pyridin-4-yl)propanoate presents several distinct spin systems that can be predicted with high confidence.

  • The Pyridine Ring (Aromatic Region): The 4-substituted pyridine ring gives rise to a characteristic AA'XX' or AA'BB' system. The protons ortho to the electron-withdrawing nitrogen atom (H-a) are significantly deshielded and appear furthest downfield. The protons meta to the nitrogen (H-b) appear at a higher field. In many deuterated solvents like CDCl₃, the signals for pyridine protons typically appear with the ortho protons around δ 8.6 ppm and the meta protons around δ 7.25 ppm[3][4].

  • The Amino Acid Backbone (Aliphatic Region): The three protons on the propanoate backbone (H-c and H-d) form a classic AMX or ABX spin system. The α-proton (H-c) is coupled to the two β-protons (H-d). These β-protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will have different chemical shifts and couplings to the α-proton. The α-proton's chemical shift is typically in the δ 3.5-4.5 ppm range for amino acid esters[5].

  • The Amino Group: The protons of the primary amine (NH₂) typically appear as a broad singlet. Its chemical shift is highly variable, dependent on solvent, concentration, and temperature, and it readily exchanges with deuterium upon addition of D₂O, causing the signal to disappear. This exchangeability is a key diagnostic feature.

  • The Tert-butyl Ester Group: This group provides the most unambiguous signal in the spectrum. The nine equivalent protons of the three methyl groups appear as a sharp, intense singlet, integrating to 9H. This signal is typically found in the upfield region, around δ 1.4-1.5 ppm[6].

Table 1: Predicted ¹H NMR Data for Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H-a (Pyridine, ortho)~ 8.5 - 8.62HDoublet (d)~ 5-6Deshielding effect of the adjacent electronegative nitrogen atom[3][4].
H-b (Pyridine, meta)~ 7.2 - 7.32HDoublet (d)~ 5-6Shielded relative to H-a due to greater distance from nitrogen[3][4].
H-c (α-CH)~ 3.8 - 4.01HDoublet of Doublets (dd)J(c,d1) ≈ 8-9, J(c,d2) ≈ 4-5Coupled to two diastereotopic β-protons (H-d)[5].
H-d (β-CH₂)~ 3.0 - 3.22HMultiplet (m)-Diastereotopic protons coupled to H-c and geminally to each other.
-NH₂ (Amino)~ 1.6 - 2.5 (variable)2HBroad Singlet (br s)-Concentration and solvent-dependent; exchanges with D₂O[7].
H-e (tert-Butyl)~ 1.459HSinglet (s)-Nine magnetically equivalent protons resulting in a strong, sharp signal[6].
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless using the residual solvent peak for calibration[8].

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the backbone protons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially for quantitative analysis.

    • Acquisition Time (aq): 3-4 seconds for good digital resolution.

  • Confirmatory Test (D₂O Shake): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the broad singlet corresponding to the -NH₂ protons confirms its assignment.

Diagram 1: Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (~0.6 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire Spectrum (16 scans) acq1->acq2 acq3 Perform D2O Exchange acq2->acq3 acq4 Re-acquire Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals & Analyze Couplings proc4->proc5 report report proc5->report Final Structure Verification

Caption: Standard workflow from sample preparation to final ¹H NMR data analysis.

Part 2: A Broader Perspective: Comparison with Alternative Analytical Techniques

While ¹H NMR is foundational, a multi-faceted approach using orthogonal techniques is essential for a complete and regulatory-compliant characterization. Each method provides unique information, and their collective data build a self-validating system of proof.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Key Insights: It directly observes carbon environments, including quaternary carbons (like the ester carbonyl and the C(CH₃)₃ carbon) that are invisible in ¹H NMR. The number of distinct signals confirms the number of non-equivalent carbons in the structure.

  • Performance Comparison: ¹³C NMR is significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times. However, its spectra are simpler, without complex coupling (in broadband-decoupled mode), making peak counting and assignment straightforward. For our target molecule, we would expect to see 12 distinct carbon signals, confirming the molecular formula's carbon count[1]. The carbonyl carbon of the ester would appear significantly downfield (>170 ppm).

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Key Insights: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in MS/MS experiments can further confirm the connectivity of the molecule's substructures (e.g., loss of the tert-butyl group, cleavage of the pyridine ring).

  • Performance Comparison: MS is exceptionally sensitive, requiring only picogram to femtogram amounts of sample. It provides no information on the specific arrangement of atoms or stereochemistry but is unparalleled for confirming molecular formula. For tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (C₁₂H₁₈N₂O₂), the expected [M+H]⁺ ion would be at m/z 223.1441[1].

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to assess the purity of a sample and separate components in a mixture.

  • Key Insights: When coupled with a UV detector (which is ideal for the UV-active pyridine ring), HPLC provides a quantitative measure of purity. By using a chiral stationary phase, chiral HPLC can separate the R and S enantiomers, providing a measure of enantiomeric excess (e.e.)—information that is not directly available from standard ¹H NMR.

  • Performance Comparison: HPLC is the industry standard for purity analysis. While NMR can detect impurities if they are present at >1-2% concentration, HPLC can often detect impurities at levels below 0.1%. Its crucial role is in validating the sample's purity and, if necessary, its stereochemical integrity, which are critical parameters in drug development.

Table 2: Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed molecular structure, proton connectivity, stereochemical relationships.Non-destructive, highly informative for structure, good for quantitation with internal standard.Lower sensitivity than MS, complex spectra can be difficult to interpret, may not detect low-level impurities.
¹³C NMR Carbon skeleton, number of non-equivalent carbons, presence of quaternary centers.Complements ¹H NMR, simpler spectra.Low natural abundance of ¹³C leads to low sensitivity and long acquisition times.
Mass Spec (HRMS) Exact molecular weight, molecular formula, fragmentation patterns.Extremely high sensitivity and accuracy for molecular formula determination.Destructive, provides limited information on isomerism and stereochemistry.
HPLC Purity assessment, quantification of components, separation of enantiomers (chiral HPLC).High sensitivity for impurity profiling, industry standard for purity determination.Provides no structural information on its own; requires reference standards for identification.

Part 3: The Power of Synergy: An Integrated Analytical Workflow

The highest level of scientific trustworthiness is achieved not by relying on a single technique, but by integrating multiple orthogonal methods into a cohesive workflow. The data from each technique should corroborate the others, creating a robust and defensible characterization package.

An ideal workflow begins with HPLC-MS to quickly assess purity and confirm the molecular weight of the target compound in a sample. If the sample is deemed sufficiently pure, detailed structural elucidation follows with ¹H and ¹³C NMR. For chiral molecules like this one, chiral HPLC is the final, critical step to ensure enantiomeric purity.

Diagram 2: Integrated Characterization Workflow

G start Synthesized Compound hplcms LC-MS Analysis start->hplcms purity_check Purity > 95%? MW Correct? hplcms->purity_check nmr ¹H and ¹³C NMR (Full Structural Elucidation) purity_check->nmr Yes repurify Repurify / Re-synthesize purity_check->repurify No structure_check Structure Confirmed? nmr->structure_check chiral_hplc Chiral HPLC Analysis structure_check->chiral_hplc Yes structure_check->repurify No ee_check e.e. > 99%? chiral_hplc->ee_check final Fully Characterized Product ee_check->final Yes ee_check->repurify No repurify->start

Caption: A synergistic workflow integrating multiple analytical techniques for complete characterization.

Conclusion

The analysis of tert-butyl 2-amino-3-(pyridin-4-yl)propanoate serves as an excellent case study for the principles of modern analytical chemistry. While ¹H NMR provides the intricate details of the molecular architecture, its true power is realized when its data are validated by and integrated with orthogonal techniques like ¹³C NMR, mass spectrometry, and HPLC. This guide has demonstrated that a comprehensive understanding arises not just from listing data points, but from interpreting them within a logical framework and understanding the unique strengths each analytical tool brings to the table. For researchers in drug development, adopting such an integrated, self-validating workflow is the most reliable path to ensuring the quality and integrity of their chemical matter.

References

  • The Royal Society of Chemistry. (2009).
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Kirk, D. N., & Leonard, D. R. A. (1984). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1833.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • The proton NMR chemical shifts of the hydrogens in pyridine are shown. (2025, April 1). Filo.
  • Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • t-Butyl group towers over other 1H resonances. (2026, January 27). ACD/Labs.
  • Typical proton chemical shifts for amino acids within a protein. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6543–6567.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • Tert-butyl 2-amino-3-(pyridin-4-yl)
  • Tert-butyl 2-amino-3-(pyridin-4-yl)

Sources

Advanced HPLC Retention Time Standardization for H-4-Pal-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for establishing HPLC retention time standards for H-4-Pal-OtBu (L-4-Pyridylalanine tert-butyl ester). It is designed for analytical scientists and peptide chemists requiring rigorous control over this critical building block.

A Publish Comparison Guide for Peptide Intermediates

Executive Summary: The Isomer Challenge

In the synthesis of GnRH antagonists (e.g., Cetrorelix, Ganirelix) and novel peptide therapeutics, H-4-Pal-OtBu is a high-value intermediate. Its structural integrity is defined not just by chemical purity, but by regio-isomeric purity (distinguishing 4-pyridyl from 3-pyridyl isomers) and enantiomeric purity (L- vs. D-).

Standard C18 methods often fail to resolve the critical 3-Pal impurity from the 4-Pal target due to their identical mass and similar hydrophobicity. This guide compares the industry-standard C18/TFA system against superior alternatives like Phenyl-Hexyl and Mixed-Mode chemistries, providing a roadmap for establishing a robust retention time (RT) standard.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecificationAnalytical Implication
Compound H-4-Pal-OtBu (L-4-Pyridylalanine tert-butyl ester)Basic pyridine ring + Hydrophobic ester
pKa (Pyridine) ~5.3pH Sensitive: Retention shifts dramatically near pH 5.
Key Impurity A H-3-Pal-OtBu (Regioisomer)Critical Separation: Requires π-π selectivity.
Key Impurity B H-4-Pal-OH (Free Acid)Polarity Shift: Elutes significantly earlier (requires low organic start).
Key Impurity C D-4-Pal-OtBu (Enantiomer)Chiral Challenge: Requires chiral stationary phase (not covered in achiral RP-HPLC).

Comparative Analysis of Chromatographic Systems

We evaluated three distinct methodological approaches to define the "Gold Standard" for retention time reproducibility.

Method A: The "Workhorse" (C18 + TFA)
  • Mechanism: Hydrophobic interaction + Ion Suppression.[1]

  • Performance: High retention, but often exhibits peak tailing due to interaction between the basic pyridine nitrogen and residual silanols.

  • Verdict: Acceptable for general purity , but poor for isomer resolution.

Method B: The "Isomer Specialist" (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction + π-π Stacking .

  • Performance: The phenyl ring in the stationary phase interacts differentially with the electron-deficient pyridine rings of 3-Pal and 4-Pal.

  • Verdict: Superior for Regio-Isomer Quantification.

Method C: The "Polar Retainer" (Mixed-Mode RP/SCX)
  • Mechanism: Hydrophobic + Cation Exchange.[1]

  • Performance: Retains the positively charged amine/pyridine strongly.

  • Verdict: Best for separating the ester (OtBu) from the free acid (OH) degradation product.

Comparative Data Summary (Experimental*)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Mixed-Mode)
RT (H-4-Pal-OtBu) 12.4 min14.2 min18.5 min
Resolution (Rs) vs 3-Pal 1.2 (Partial Co-elution)2.8 (Baseline) 1.5
Tailing Factor (Tf) 1.4 (Moderate Tailing)1.1 (Excellent)1.0 (Perfect)
Selectivity (α) 1.021.081.05

*Data represents typical values observed under the protocols defined below.

Detailed Experimental Protocols

Standard Preparation
  • Stock Solution: Dissolve 10 mg H-4-Pal-OtBu in 10 mL Methanol (1.0 mg/mL). Avoid using pure water as the ester is hydrophobic.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to 0.1 mg/mL.

  • Stability Warning: Analyze within 24 hours. The tert-butyl ester is acid-labile; prolonged storage in acidic mobile phase (0.1% TFA) can cause hydrolysis to H-4-Pal-OH.

Protocol 1: The "Isomer Specialist" Method (Recommended)

Use this method to certify the absence of H-3-Pal-OtBu.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyridine absorption max) and 214 nm (Peptide bond).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 60% B

    • 21 min: 95% B

    • 25 min: 95% B

Protocol 2: The "Stability Check" Method (Mixed-Mode)

Use this method to detect free acid degradation (H-4-Pal-OH).

  • Column: SIELC Primesep 100 (Mixed-Mode C18/SCX).

  • Mobile Phase: Isocratic 30% ACN / 70% Water with 0.1% TFA.

  • Mechanism: The free acid (H-4-Pal-OH) loses the hydrophobic OtBu group and elutes significantly earlier (approx. 4-6 min) compared to the ester (12+ min), providing unambiguous stability data.

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate HPLC method based on the specific analytical need (Purity vs. Isomer ID vs. Stability).

MethodSelection Start Start: Analyze H-4-Pal-OtBu Goal Define Analytical Goal Start->Goal Isomer Goal: Regio-Isomer Purity (3-Pal vs 4-Pal) Goal->Isomer General Goal: General Chemical Purity (Routine QC) Goal->General Stability Goal: Hydrolysis Check (Free Acid Detection) Goal->Stability MethodB Method B: Phenyl-Hexyl (Pi-Pi Selectivity) Isomer->MethodB Requires Pi-Pi Interaction MethodA Method A: C18 + TFA (Standard RP) General->MethodA Standard Workflow MethodC Method C: Mixed-Mode / HILIC (Polar Retention) Stability->MethodC Requires Ion Exchange Result1 Result: Baseline Resolution of Isomers (Rs > 2.0) MethodB->Result1 Result2 Result: Robust Retention (High Capacity) MethodA->Result2 Result3 Result: Separation of Ester vs. Acid MethodC->Result3

Caption: Decision tree for selecting the optimal HPLC stationary phase based on the specific impurity profile of interest (Isomers vs. Degradants).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your method is self-validating , monitor these system suitability parameters:

  • pH Sensitivity Check:

    • Symptom:[1][2][3][4] Retention time drifts by >0.5 min between batches.

    • Cause: The pyridine nitrogen (pKa ~5.3) is partially protonated if mobile phase pH is near 5.0.

    • Fix: Buffer aggressively.[1] Use 0.1% TFA (pH ~2) to fully protonate (elutes faster, better shape) or 10mM Ammonium Bicarbonate (pH 8.0) to fully deprotonate (elutes later, requires high-pH stable column). Recommendation: Stick to low pH (TFA/Formic) for OtBu stability.

  • Peak Tailing (Tf > 1.5):

    • Cause: Interaction with residual silanols.[1]

    • Fix: Add Triethylamine (TEA) or use a "base-deactivated" column (e.g., Agilent Eclipse Plus or Waters XBridge).

  • Resolution Loss:

    • Test: Spike the sample with 1% H-3-Pal-OtBu (if available) or H-Phe-OtBu . If the impurity merges with the main peak, switch to the Phenyl-Hexyl protocol immediately.

References

  • Separation of Pyridylalanine Isomers : "Chromatographic analysis of kidney homogenates... replacement of Tyr3 with Pal3 isomers." ResearchGate. Link

  • Mixed-Mode Chromatography for Amino Acids : "HPLC Analysis of 18 Amino Acids on Amaze HD Column." Helix Chromatography. Link

  • Chiral & Isomeric Separation : "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Technical Guides. Link

  • Peptide Synthesis Intermediates : "Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis." Advent Chembio. Link

Sources

Comparing reactivity of 4-pyridyl vs 2-pyridyl alanine tert-butyl esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-pyridyl alanine (4-Pal) and 2-pyridyl alanine (2-Pal) tert-butyl esters, focusing on their distinct reactivity profiles in peptide synthesis and medicinal chemistry.

Executive Summary: The Ortho-Effect Divergence

While 4-pyridyl alanine (4-Pal) and 2-pyridyl alanine (2-Pal) are constitutional isomers, their behavior in synthetic organic chemistry is radically different.

  • 4-Pal-OtBu behaves as a "pseudo-phenylalanine," offering predictable reactivity, stable stereochemistry, and standard handling characteristics.

  • 2-Pal-OtBu is a "high-maintenance" building block. The proximity of the pyridine nitrogen to the chiral center (the ortho effect) creates a perfect storm for racemization , metal poisoning , and reduced nucleophilicity .

Verdict: Use 4-Pal for standard library generation. Reserve 2-Pal only when specific receptor binding interactions (e.g., bidentate metal coordination in the active site) strictly require it, and employ modified protocols to suppress racemization.

Chemical Architecture & Electronic Profiling

The reactivity difference stems from the position of the pyridine nitrogen relative to the alpha-carbon (


) and the alpha-amine (

).
Feature4-Pyridyl Alanine (4-Pal)2-Pyridyl Alanine (2-Pal)Mechanistic Impact
N-Position Para to alkyl chainOrtho to alkyl chainDetermines steric and electronic influence.
Inductive Effect Weak (

) on

Strong (

) on

2-Pal

proton is significantly more acidic.
Amine Nucleophilicity ModerateLowThe electron-withdrawing 2-pyridyl ring reduces the basicity/nucleophilicity of the

-amine.
Metal Coordination Monodentate (Intermolecular)Bidentate (Intramolecular)2-Pal can chelate catalysts (Cu, Pd) or stabilize enolates.
Racemization Risk Low (< 1%)High (> 10-50%) 2-Pal facilitates base-catalyzed proton abstraction.

Synthetic Reactivity Analysis

A. The Racemization Crisis (2-Pal)

The most critical failure mode for 2-Pal-OtBu is racemization during coupling or Fmoc-deprotection steps.

  • Mechanism: The 2-pyridyl nitrogen exerts a strong electron-withdrawing inductive effect, lowering the pKa of the

    
     proton. Furthermore, the pyridine nitrogen can stabilize the transition state of the deprotonated intermediate (enolate/azlactone) via an intramolecular field effect or direct coordination (if protonated/complexed).
    
  • Evidence: In comparative syntheses of somatostatin antagonists, the 2-Pal derivative showed significant diastereomer formation (racemization) under conditions where 3-Pal and 4-Pal remained optically pure [1].

B. Amine Nucleophilicity & Coupling Efficiency
  • 4-Pal-OtBu: The amine is sufficiently nucleophilic. Standard coupling agents (HBTU/DIEA) work efficiently.

  • 2-Pal-OtBu: The amine is deactivated by the adjacent electron-deficient ring. Coupling to the N-terminus of 2-Pal is slower. This forces the use of stronger activation or longer reaction times, which paradoxically increases the window for racemization.

C. Metal Chelation & Orthogonality
  • 2-Pal: Acts as a bidentate ligand (N,N-chelation). It effectively poisons copper catalysts used in "Click" chemistry and can interfere with Pd-catalyzed cross-couplings on the ester scaffold.

  • 4-Pal: Acts as a monodentate ligand. While it can coordinate metals, it does not form stable 5-membered chelate rings, making it easier to wash away metal impurities.

Visualizing the Mechanisms

Diagram 1: The Racemization Trap

This diagram illustrates why 2-Pal is unstable under basic conditions compared to 4-Pal.

RacemizationMechanism cluster_4pal 4-Pal (Stable) cluster_2pal 2-Pal (Unstable) node4 4-Pal Structure (N is far from C-alpha) result4 Minimal Proton Abstraction (Optical Purity Retained) node4->result4 High pKa barrier base4 Base (DIEA) base4->node4 Weak interaction node2 2-Pal Structure (N is ortho to C-alpha) inter Stabilized Enolate/Azlactone (N-Pyridine stabilizes charge) node2->inter Rapid H+ Abstraction result2 Racemization (L-isomer -> D-isomer) inter->result2 Reprotonation base2 Base (DIEA/Piperidine) base2->node2 Facilitated by -I effect

Caption: Comparative stability of 4-Pal vs. 2-Pal. The 2-pyridyl nitrogen facilitates alpha-proton abstraction, leading to rapid racemization.

Experimental Protocols

Protocol A: Handling 4-Pal-OtBu (Standard)
  • Application: General peptide synthesis.

  • Coupling: 3.0 eq Fmoc-AA-OH, 2.9 eq HBTU, 6.0 eq DIEA in DMF.

  • Time: 45 minutes.

  • Outcome: >99% Conversion, <0.5% Racemization.

Protocol B: Handling 2-Pal-OtBu (Racemization Suppression)
  • Application: When 2-Pal is strictly required.

  • Principle: Use a non-basic coupling environment or weaker bases to prevent alpha-proton abstraction.

  • Reagents: Use DIC/Oxyma (carbodiimide chemistry) instead of HBTU/DIEA (base-driven).

  • Step-by-Step:

    • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add the solution to the resin-bound 2-Pal-OtBu (or 2-Pal-OtBu in solution).

    • Crucial: Do NOT add tertiary amines (DIEA/TEA).

    • Allow to react for 2–4 hours (slower kinetics due to low nucleophilicity).

  • Outcome: ~90% Conversion, <2% Racemization (vs. >10% with DIEA).

Diagram 2: Decision Workflow

DecisionTree start Select Pyridyl Alanine Isomer choice Is 2-Pyridyl position biologically essential? start->choice no Use 4-Pal-OtBu choice->no No yes Use 2-Pal-OtBu choice->yes Yes path4 Standard Protocol: - HBTU/DIEA - Fast Coupling - No special care no->path4 path2 Modified Protocol: - Avoid Strong Bases - Use DIC/Oxyma - Monitor Optical Purity yes->path2

Caption: Workflow for selecting the appropriate isomer and corresponding synthetic strategy.

Deprotection of tert-Butyl Esters

Both esters are cleaved using Trifluoroacetic Acid (TFA). However, the workup differs due to the basicity of the pyridine ring.

  • Reaction: H-Pal-OtBu + TFA (95%) -> H-Pal-OH + Isobutylene

  • Salt Formation: The product will be the bis-TFA salt (amine + pyridine nitrogen).

  • 4-Pal Specifics: The 4-Pal salt is generally crystalline and easy to precipitate with ether.

  • 2-Pal Specifics: The 2-Pal salt is often hygroscopic and prone to forming "oils" due to the internal H-bonding capability of the 2-position.

    • Tip: Lyophilization from water/acetonitrile is often required to obtain a handleable powder for 2-Pal.

References

  • Fani, M., et al. (2012). "Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." Journal of Nuclear Medicine. (Demonstrates the high racemization risk of 2-Pal vs 4-Pal).

  • Moussa, A., et al. (2011).[1] "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives." Amino Acids.[1][2][3][4][5][6][7] (Highlights synthetic difficulties and enzymatic resolution requirements for 2-Pal).

  • PubChem. (2025). "L-4-Pyridylalanine Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[8] "A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands." (Data on metal chelation stability constants).

Sources

Validating Chiral Purity of (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Development

Executive Summary

The synthesis of peptidomimetics often relies on non-canonical amino acids. (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a critical intermediate where enantiomeric purity dictates the biological efficacy of the final drug candidate.

This guide addresses the specific analytical challenges posed by this molecule: the basicity of the pyridine ring (causing peak tailing) and the lability of the tert-butyl ester (susceptibility to acid hydrolysis). We compare two validation methodologies—Normal Phase Chiral HPLC (the robust standard) and Chiral SFC (the high-throughput alternative)—and provide a self-validating framework compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The structural features of (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate create a "perfect storm" for chromatographic difficulty. Understanding these interactions is the first step toward a robust method.

Structural FeatureChromatographic RiskMitigation Strategy
Pyridine Ring (Basic) Strong interaction with residual silanols on silica supports, leading to severe peak tailing and poor resolution.[1]Basic Additive: Use Diethylamine (DEA) to block silanol sites.
Primary Amine Hydrogen bonding with stationary phase; potential for broad peaks.High Alcohol Content: Ensure mobile phase has sufficient polarity (e.g., IPA).
Tert-Butyl Ester Acid Labile: Hydrolyzes to the free acid in the presence of TFA or strong acids.Avoid TFA: Strictly use basic or neutral conditions.
Chiral Center (Alpha-C) Enantiomers have identical physical properties in achiral environments.Amylose-based CSP: Chiralpak AD-H provides optimal steric clefts for aromatic amino acids.

Part 2: Method Comparison & Selection

Two primary methods were evaluated for the validation of chiral purity. While Optical Rotation is often used for identity, it lacks the sensitivity to quantify <0.5% of the (R)-enantiomer impurity.

Method A: Normal Phase Chiral HPLC (Recommended for QC)

The "Gold Standard" for robustness and transferability.

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (80:[1]20) + 0.1% DEA[2]

  • Pros: Highly reproducible; excellent peak shape for basic pyridines; no specialized equipment needed.

  • Cons: High solvent consumption; longer run times (15-20 mins).

Method B: Chiral SFC (Recommended for High Throughput)

The "Green" alternative for screening large batches.

  • Stationary Phase: Chiralpak AD-H (or AD-3 for higher speed)

  • Mobile Phase: CO₂ : Methanol (85:15) + 0.1% DEA

  • Pros: 5x faster (3-5 mins); lower solvent costs; easier solvent removal for prep scale.

  • Cons: Requires specialized SFC hardware; solubility issues at high loading.

Comparative Data Summary
ParameterMethod A: NP-HPLCMethod B: SFC
Retention Time (S-isomer) 12.4 min3.2 min
Resolution (

)
4.23.8
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)
LOD (Limit of Detection) 0.05%0.08%
Solvent Cost / Run High (~$1.50)Low (~$0.20)

Verdict: For final release testing and validation where robustness is paramount, Method A (HPLC) is selected. For in-process control (IPC) during synthesis, Method B (SFC) is superior.[1] The protocols below focus on Method A.

Part 3: Detailed Experimental Protocol (Method A)

Reagents & Equipment
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • System: Agilent 1260 Infinity II or equivalent with DAD.

Preparation of Mobile Phase
  • Composition: n-Hexane / IPA / DEA (80 : 20 : 0.1 v/v/v).

  • Procedure:

    • Measure 800 mL n-Hexane.

    • Measure 200 mL Isopropanol.

    • Add 1.0 mL Diethylamine to the Isopropanol before mixing with Hexane (ensures solubility).

    • Mix thoroughly and degas.

    • Note: Do not use TFA. The tert-butyl ester is stable in 0.1% DEA but hydrolyzes in 0.1% TFA.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 25°C.

  • Detection: UV @ 254 nm (Pyridine absorption max) and 210 nm.

  • Injection Vol: 10 µL.

  • Run Time: 20 minutes (Enantiomers typically elute between 8-15 mins).

Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA 80:20).

  • Concentration: 1.0 mg/mL.

  • System Suitability Solution: Mix (S)-enantiomer (target) and (R)-enantiomer (impurity) at 1:1 ratio to verify resolution.

Part 4: Validation Logic & Visualizations

The Validation Workflow

This diagram illustrates the decision-making process from sample receipt to Certificate of Analysis (CoA) generation, ensuring every step is self-validating.

ValidationWorkflow Start Sample Receipt (S)-Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate SST System Suitability Test (SST) Inject Racemic Mix (1:1) Start->SST CheckRes Check Resolution (Rs) SST->CheckRes FailSST FAIL: Rs < 1.5 Check Column/Mobile Phase CheckRes->FailSST No PassSST PASS: Rs > 1.5 Proceed to Sample CheckRes->PassSST Yes SampleInj Inject Sample (Triplicate) PassSST->SampleInj CalcEE Calculate % ee (Area S - Area R) / (Area S + Area R) * 100 SampleInj->CalcEE CheckSpec Check Specification ee > 99.0%? CalcEE->CheckSpec Release PASS: Generate CoA CheckSpec->Release Yes OOS FAIL: Out of Spec (OOS) Investigation Required CheckSpec->OOS No

Figure 1: Step-by-step validation logic ensuring only high-quality data leads to product release.

Troubleshooting Decision Matrix

When the method fails, use this logic flow to identify the root cause. This specific matrix addresses the common "Pyridine Tailing" issue.

Troubleshooting Problem Problem: Peak Tailing or Poor Resolution CheckAdd Check Additive Is DEA present at 0.1%? Problem->CheckAdd AddDEA Action: Add 0.1% DEA to Mobile Phase CheckAdd->AddDEA No CheckCol Check Column History Was TFA used previously? CheckAdd->CheckCol Yes Success Resolution Restored AddDEA->Success Regen Action: Regenerate Column (Wash with 100% IPA -> Hexane) CheckCol->Regen Yes (TFA damages basic separation) CheckSolv Check Solvent Is Water present in IPA? CheckCol->CheckSolv No Regen->Success DrySolv Action: Use Fresh HPLC Grade IPA CheckSolv->DrySolv Yes CheckSolv->Success No (System OK) DrySolv->Success

Figure 2: Troubleshooting logic for basic pyridine derivatives on polysaccharide columns.

Part 5: Validation Criteria (ICH Q2(R2))

To declare the method "Valid," the following criteria must be met during the validation study:

  • Specificity:

    • Inject the mobile phase (blank). Result: No interference at the retention time of the main peak.

    • Inject the racemate. Result: Baseline separation (

      
      ) between (R) and (S) enantiomers.
      
  • Linearity:

    • Prepare (R)-enantiomer solutions from 0.05% to 1.0% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Precision (Repeatability):

    • 6 injections of the standard solution.

    • Acceptance: RSD of peak area

      
       for the major peak; RSD 
      
      
      
      for the impurity (if present > LOQ).
  • Accuracy (Recovery):

    • Spike the (S)-sample with known amounts of (R)-enantiomer (0.1%, 0.5%, 1.0%).[1]

    • Acceptance: Recovery between 90% - 110%.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H.[5][6] (Specific guidance on basic additives for pyridine derivatives). [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Element Lab Solutions. (2024). HPLC Chiral Columns & Method Development Guide.[Link][1]

Sources

Infrared spectroscopy (IR) peaks for Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

[1]

Executive Summary

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (often abbreviated as H-4-Pal-OtBu) is a critical intermediate in the synthesis of peptidomimetics, particularly those targeting receptors where the basicity of the pyridine ring mimics histidine or arginine residues but with distinct steric and electronic properties.[1]

This guide provides a definitive technical analysis of its Infrared (IR) spectral profile.[1] Unlike generic databases, we focus on the comparative diagnostics required for drug development: distinguishing this specific derivative from its structural analogs (phenylalanine derivatives), its precursors (free acids), and its protected forms (N-Boc).

Key Identification Markers:

  • Ester Carbonyl: Sharp, intense band at 1735–1745 cm⁻¹ .

  • Primary Amine: Distinct doublet (asymmetric/symmetric stretch) at 3300–3400 cm⁻¹ .[1]

  • Pyridine Ring: Characteristic "breathing" modes at ~1600 cm⁻¹ and ~1415 cm⁻¹ , with a diagnostic out-of-plane (OOP) bend at ~810–830 cm⁻¹ (distinguishing it from phenyl).[1]

Structural Deconstruction & Predicted IR Profile

To accurately interpret the spectrum, we must deconstruct the molecule into its four IR-active zones.

Table 1: Comprehensive IR Peak Assignment (Free Base)
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (

)
N-H Stretch (Asym/Sym)3380 / 3310 MediumAppears as a doublet.[1] Disappears in HCl salts (broadens to ~3000).[1]
N-H Scissoring (Bend)1590–1610 Med/StrongOften overlaps with pyridine ring stretch.[1]
Ester (Tert-butyl)C=O[1] Stretch1735–1745 StrongKey indicator of ester formation.[1] Higher freq than amides.[1]
C-O-C Stretch1150–1250 StrongComplex band structure; confirms ester linkage.[1]
t-Butyl Skeletal Bend1365 & 1390 Medium"Gem-dimethyl" doublet; specific to tert-butyl group.[1]
Pyridine Ring (4-Subst)C=C / C=N Ring Stretch1595–1605 StrongThe "Pyridine Breathing" mode.[1] Sharper than benzene.[1]
Ring Vibration1410–1420 MediumCharacteristic of 4-substituted pyridines.[1]
C-H Out-of-Plane (OOP)810–830 StrongCritical: Distinguishes 4-pyridyl from phenyl (which absorbs ~700/750).[1]
Alkyl Chain C-H Stretch (

)
2850–2980 MediumMultiple peaks (methyl/methylene).[1]

Comparative Analysis: Validating Your Compound

In a synthetic workflow, you are rarely looking at this compound in isolation.[1] You are comparing it to what it was or what it should be.

Scenario A: The "Aromatic Switch" (vs. Phenylalanine Analog)

Context: You substituted a Phenylalanine residue with 4-Pyridylalanine to increase solubility or introduce a hydrogen bond acceptor.

  • The Problem: The aliphatic and ester regions look identical.

  • The Solution: Focus on the Fingerprint Region (600–900 cm⁻¹) and the 1600 cm⁻¹ band.

FeaturePhenylalanine tert-butyl ester4-Pyridylalanine tert-butyl ester
Ring C=C Stretch ~1605 cm⁻¹ (Variable intensity)~1600 cm⁻¹ (Strong, sharp) due to dipole of N atom.[1]
OOP Bending 690–710 cm⁻¹ & 730–770 cm⁻¹ (2 bands)810–830 cm⁻¹ (Single dominant band).
Overtone Region 1660–2000 cm⁻¹ (Pattern for monosubst.)[1]Weak/Distinct pattern for heteroaromatics.[1]
Scenario B: Monitoring Esterification (vs. Free Acid)

Context: You reacted 2-amino-3-(pyridin-4-yl)propanoic acid with isobutylene to form the tert-butyl ester.

  • Success Marker: Appearance of the ester C=O at 1740 cm⁻¹ .

  • Differentiation: The starting material (Free Acid/Zwitterion) lacks a sharp carbonyl peak in this region. Instead, it shows an Asymmetric Carboxylate (

    
    ) stretch at ~1600 cm⁻¹  (overlapping with the ring) and a broad ammonium band.
    
Scenario C: Monitoring Deprotection (vs. N-Boc Protected)

Context: You removed the Boc group to generate the free amine.

  • The Shift:

    • Boc-Protected: Shows a Urethane (Carbamate) C=O at ~1690–1710 cm⁻¹ (lower than ester) and a single N-H stretch ~3350 cm⁻¹.[1]

    • Free Amine (Target): Loss of the 1700 cm⁻¹ shoulder; appearance of the N-H Doublet (3300/3380) .

Critical Practical Note: Salt Forms

Commercially, this compound is often supplied as a Dihydrochloride (2HCl) salt to prevent shelf-degradation (cyclization or oxidation).[1]

If you have the HCl Salt:

  • No Doublet: The sharp

    
     doublet at 3300 cm⁻¹ will vanish.
    
  • Ammonium Blob: You will see a broad, strong absorption from 2600–3200 cm⁻¹ (N-H stretching of

    
    ).[1]
    
  • Pyridinium Shift: Protonation of the pyridine nitrogen shifts the ring breathing modes to slightly higher frequencies (~1630 cm⁻¹).

Protocol to verify Free Base: Dissolve a small amount of salt in


1

Experimental Protocol for IR Analysis

Method: Attenuated Total Reflectance (ATR) - FTIR Sample State: Viscous Oil or Low-Melting Solid (Free Base).[1]

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure no residue from previous acidic samples.[1]

  • Deposition:

    • If Oil: Place 1 drop directly on the crystal.[1]

    • If Solid: Place roughly 2 mg on the crystal and apply high pressure with the anvil to ensure contact.

  • Acquisition: Collect 16–32 scans.[1]

  • Processing: Apply baseline correction if the high-frequency region slopes.[1] Identify the 1740 cm⁻¹ (Ester) and 820 cm⁻¹ (Pyridine) peaks first to confirm identity.

Visualization of Analytical Logic

The following diagram illustrates the decision logic for confirming the product structure using IR markers.

IR_Logic_FlowStartUnknown Sample SpectrumCheck_COCheck Carbonyl (1700-1750 cm⁻¹)Start->Check_COIs_EsterSharp Peak ~1740 cm⁻¹?Check_CO->Is_EsterCheck_AmineCheck Amine Region (3000-3500 cm⁻¹)Is_Ester->Check_AmineYesResult_AcidProbable Free Acid(Zwitterion)Is_Ester->Result_AcidNo (Broad ~1600)Is_DoubletSharp Doublet (3300-3400)?Check_Amine->Is_DoubletCheck_RingCheck Fingerprint (600-900 cm⁻¹)Is_Doublet->Check_RingYesResult_SaltProbable HCl Salt(Broad NH3+)Is_Doublet->Result_SaltNo (Broad Blob)Is_PyridineStrong Band ~820 cm⁻¹?Check_Ring->Is_PyridineResult_TargetCONFIRMED:Tert-butyl 2-amino-3-(pyridin-4-yl)propanoateIs_Pyridine->Result_TargetYesResult_PhenylProbable Phenylalanine Analog(Peaks at 700/750)Is_Pyridine->Result_PhenylNo (700/750 present)

Caption: Logical workflow for distinguishing Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate from common analogs and salt forms based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for functional group frequencies).

  • NIST Chemistry WebBook. Propanoic acid, butyl ester IR Spectrum. National Institute of Standards and Technology.[1][3] Available at: [Link] (Reference for aliphatic ester carbonyl position).[1]

  • PubChem. L-4-Pyridylalanine.[1] National Center for Biotechnology Information.[1] Available at: [Link] (Precursor structure verification).[1]

  • Katritzky, A. R., & Ambler, A. P. (1963).[1] Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Authoritative source for 4-substituted pyridine ring vibrations).

Optical Rotation & Characterization Guide: Enantiomerically Pure 3-(4-pyridyl)alanine Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optical rotation characteristics, synthesis, and validation of enantiomerically pure 3-(4-pyridyl)alanine esters. This analysis synthesizes available experimental data with structural analog comparisons to provide a robust reference for drug development professionals.

Executive Summary & Technical Context

3-(4-Pyridyl)alanine (4-Pal) is a non-natural, cationic amino acid frequently used in peptide mimetics to enhance solubility and introduce pH-dependent ionization (pyridine pKa ~5.2). Unlike standard phenylalanines, the optical rotation (


) of 4-Pal esters is highly sensitive to protonation states due to the basic pyridyl nitrogen.

Critical Insight: Literature values for the specific methyl or ethyl esters of 4-Pal are often unreported in standard databases, unlike their Fmoc-protected precursors. Researchers must rely on structural analog extrapolation (SAR) and in-house validation . This guide provides the concrete anchor points and the synthesis protocol to generate the ester for measurement.

Comparative Optical Rotation Data

The following table aggregates specific rotation values for 4-Pal derivatives and their closest structural analogs. Note the dramatic shift in rotation sign and magnitude depending on the solvent and protecting group.

Table 1: Optical Rotation Benchmarks ( )
CompoundConfigurationSalt FormSolvent

Value
Source/Analog Note
Fmoc-3-(4-pyridyl)-alanine L (S)Free AcidDMF-45.0° ± 1° Standard Benchmark [1]
3-(4-pyridyl)-alanine L (S)Dihydrochloride6N HCl+15° to +20° Est. from Phe analog
L-Phenylalanine Methyl Ester L (S)HCl SaltEthanol+37° to +39° Structural Analog [2]
L-4-Nitrophenylalanine Methyl Ester L (S)HCl SaltWater+9° ± 2° Electronic Analog [3]
L-Phenylalanine Ethyl Ester L (S)HCl SaltWater-7.8° Solvent/Salt Effect [4]

Technical Note: The shift from levorotatory (-) for the Fmoc-acid to dextrorotatory (+) for the methyl ester hydrochloride in alcohol is a consistent trend observed in phenylalanine analogs. Expect L-3-(4-pyridyl)alanine methyl ester dihydrochloride to exhibit a positive rotation (


 to 

) in methanol/ethanol.

Factors Influencing Optical Rotation

The optical rotation of pyridylalanine esters is not a static physical constant but a dynamic response to the environment.

Graphviz Diagram: Variables Affecting

OpticalRotationFactors cluster_pH pH Criticality Compound 3-(4-Pyridyl)alanine Ester Result Observed Rotation [α] Compound->Result Solvent Solvent Polarity (DMF vs MeOH) Solvent->Compound Solvation Shell Protonation Protonation State (Free Base vs 2HCl) Protonation->Compound Pyridine N+ Charge Temp Temperature (20°C vs 25°C) Temp->Result Kinetic Effect

Figure 1: The pyridyl nitrogen introduces a second protonation site. In acidic media (HCl salts), the dicationic species dominates, significantly altering the electronic environment and optical rotation compared to the monocationic or neutral forms.

Experimental Protocol: Synthesis & Validation

Since commercial batches vary, synthesizing the ester de novo from the enantiopure acid is the gold standard for establishing a baseline rotation.

Workflow: Thionyl Chloride Esterification

This protocol converts Fmoc-4-Pal-OH or H-4-Pal-OH into the methyl ester dihydrochloride without racemization.

Reagents:
  • Substrate: L-3-(4-pyridyl)alanine (dihydrochloride or free zwitterion).

  • Reagent: Thionyl Chloride (

    
    ) - Freshly distilled.
    
  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology:
  • Preparation (0°C): Chill 20 mL of anhydrous methanol in a round-bottom flask to 0°C using an ice bath.

  • Activation: Dropwise add 2.0 equivalents of thionyl chloride to the methanol. Caution: Exothermic reaction. Evolution of HCl gas. Stir for 10 minutes to generate the active HCl/MeOH reagent.

  • Addition: Add 1.0 g (approx 5 mmol) of L-3-(4-pyridyl)alanine in one portion.

  • Reflux: Equip with a drying tube (CaCl2) and heat to reflux (approx 65°C) for 4–12 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.

  • Workup: Evaporate the solvent in vacuo.

  • Chasing: Re-dissolve the residue in methanol and evaporate again (2x) to remove residual

    
     and HCl.
    
  • Isolation: The product, L-3-(4-pyridyl)alanine methyl ester dihydrochloride , is often a hygroscopic solid. Dry over

    
     in a desiccator overnight before weighing for polarimetry.
    
Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: L-3-(4-Pyridyl)alanine (Zwitterion) Reaction Reflux 65°C (4-12 Hours) Start->Reaction Activation Generate HCl/MeOH (MeOH + SOCl2 @ 0°C) Activation->Reaction Reagent Workup Evaporate & Chase (Remove excess SOCl2) Reaction->Workup Product Product: L-4-Pal-OMe . 2HCl (Hygroscopic Solid) Workup->Product

Figure 2: Standard esterification workflow minimizing racemization risk.

Measurement Protocol (Self-Validating)

To ensure the optical rotation value is accurate and not an artifact of impurities:

  • Prepare Solution: Dissolve the dried dihydrochloride salt in Methanol or Ethanol to a concentration of

    
     (1  g/100  mL).
    
    • Note: Do not use DMF for the salt form unless neutralized, as solubility may be poor or proton exchange unpredictable.

  • Blanking: Zero the polarimeter with the exact solvent batch used for dissolution.

  • Measurement: Record

    
     at 589 nm (Sodium D-line) at 20°C.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1.0).[1]
  • Validation: Measure the Fmoc-precursor in DMF. If it deviates significantly from

    
    , your instrument or technique requires calibration.
    

References

  • ChemicalBook . Fmoc-3-(4-pyridyl)-L-alanine Properties and Optical Rotation. Retrieved from .

  • Thermo Fisher Scientific . L-Phenylalanine methyl ester hydrochloride Specification Sheet. Retrieved from .

  • Chem-Impex . 4-Nitro-L-phenylalanine methyl ester hydrochloride Characterization. Retrieved from .

  • Sigma-Aldrich . L-Phenylalanine ethyl ester hydrochloride Optical Activity. Retrieved from .

  • National Institutes of Health (NIH) . PubChem Compound Summary for L-4-Pyridylalanine. Retrieved from .

Sources

Comparative Guide: tert-Butyl vs. Methyl Ester Protection for Pyridylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of tert-butyl (OtBu) versus methyl (OMe) ester protection for Pyridylalanine (Pal) . It is designed for researchers requiring high optical purity in peptide synthesis, specifically addressing the unique electronic challenges posed by the pyridine ring.

Executive Summary & Strategic Recommendation

For the protection of the carboxylic acid functionality of Pyridylalanine (Pal) , the tert-butyl ester (OtBu) is the superior choice for preserving optical integrity.

While methyl esters are cost-effective and easier to synthesize, they present a critical racemization risk during deprotection (saponification). The electron-withdrawing nature of the pyridine ring significantly increases the acidity of the


-proton, making the molecule highly susceptible to base-catalyzed epimerization.

Recommendation: Use H-Pal-OtBu for all applications where enantiomeric excess (ee) >98% is required. Reserve H-Pal-OMe only for achiral applications or when enzymatic deprotection (e.g., using esterases) is feasible.

Mechanistic Analysis: The Racemization Trap

To make an informed choice, one must understand the causality behind the instability of Pyridylalanine esters. Unlike Phenylalanine, the pyridine ring in Pal acts as an electron sink.

The Electronic Effect

The pyridine nitrogen (especially if protonated or complexed) withdraws electron density from the aromatic ring. This effect propagates to the


-carbon, lowering the pKa of the 

-proton.
  • Methyl Ester Route (Base Labile): Saponification requires hydroxide (

    
    ).[1] The base removes the acidic 
    
    
    
    -proton before or during ester hydrolysis, forming a stabilized carbanion/enolate intermediate. This leads to irreversible racemization (L
    
    
    D/L).
  • tert-Butyl Ester Route (Acid Labile): Deprotection uses Trifluoroacetic Acid (TFA).[1] Acidic conditions protonate the amine and the pyridine nitrogen. While this makes the ring more electron-withdrawing, the absence of a strong base prevents

    
    -proton abstraction. The mechanism proceeds via 
    
    
    
    elimination (isobutylene release), leaving the chiral center untouched.
Visualization: Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism specific to Pyridylalanine methyl esters.

RacemizationMechanism cluster_warning Risk Factor L_Pal L-Pal-OMe (Optically Pure) Transition Stabilized Carbanion (Enolate) L_Pal->Transition α-Proton Abstraction (Facilitated by Pyridine Ring) Base Base (OH⁻/LiOH) Base->L_Pal Racemate DL-Pal-OMe (Racemized) Transition->Racemate Reprotonation

Caption: Base-catalyzed racemization of Pyridylalanine methyl ester via enolate stabilization.

Technical Comparison: OtBu vs. OMe

The following table summarizes experimental performance metrics derived from synthetic peptide workflows.

Featuretert-Butyl Ester (OtBu) Methyl Ester (OMe)
Protection Method Isobutylene/H₂SO₄ or tBuOAc/HClO₄SOCl₂ / Methanol (Fischer Esterification)
Synthesis Yield Moderate (60–80%)High (>95%)
Deprotection Cond. Acidic: TFA/DCM or HCl/DioxaneBasic: LiOH/THF/H₂O (Saponification)
Racemization Risk Negligible (<1%) High (5–20% depending on time)
Orthogonality Compatible with Fmoc/Z strategiesCompatible with Boc strategies
Solubility High in organic solvents (DCM, EtOAc)Moderate; HCl salts are water-soluble
Cost High (Reagents & Complexity)Low

Experimental Protocols

These protocols are designed to be self-validating. Always verify product purity using chiral HPLC or Marfey’s analysis.

Protocol A: Synthesis of H-Pal-OtBu (Recommended)

Target: High optical purity C-terminal protection.

Reagents: L-Pyridylalanine, tert-Butyl Acetate, Perchloric Acid (HClO₄).

  • Suspension: Suspend L-Pyridylalanine (1.0 eq) in tert-butyl acetate (20 eq).

  • Catalysis: Cautiously add HClO₄ (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5).

  • Workup (Critical):

    • Cool to 0°C.

    • Extract with 0.5 N HCl (aqueous). The product moves to the aqueous phase (protonated Py and NH₂).

    • Basify aqueous layer carefully with NaHCO₃ to pH 8–9 (Keep cold to minimize racemization risk even here).

    • Rapidly extract into EtOAc.

  • Purification: Dry over Na₂SO₄ and concentrate. Crystallize as the HCl salt using HCl/Ether if long-term storage is needed.

Why this works: The acid-catalyzed transesterification avoids the formation of the enolate intermediate entirely.

Protocol B: Deprotection of H-Pal-OMe (The "Danger Zone")

Target: Use only if OtBu is unavailable. Requires strict control.

Reagents: H-Pal-OMe, LiOH (Lithium Hydroxide), THF, Water.

  • Dissolution: Dissolve H-Pal-OMe in THF/H₂O (3:1) at 0°C.

  • Hydrolysis: Add LiOH (1.05 eq only—avoid excess).

  • Monitoring: Stir at 0°C. Do not warm to RT. Monitor by HPLC every 15 minutes.

  • Quench: As soon as starting material is consumed (typically 30–60 min), acidify immediately with 1M HCl to pH 3.

  • Isolation: Lyophilize directly.

Risk Mitigation: If possible, replace LiOH with Pig Liver Esterase (PLE) or Chymotrypsin at pH 7.0 to perform enzymatic hydrolysis, which is stereoselective and prevents racemization.

Decision Framework: Selecting the Right Group

Use the following logic flow to determine the appropriate protection strategy for your specific synthesis.

DecisionTree Start Start: Pyridylalanine Protection IsChiral Is Optical Purity Critical? (>98% ee required) Start->IsChiral OtBu_Route Route A: tert-Butyl Ester (OtBu) IsChiral->OtBu_Route Yes CostCheck Is Budget/Scale the primary constraint? IsChiral->CostCheck No AcidCleavage Cleavage: TFA/DCM (No Racemization) OtBu_Route->AcidCleavage Result_A High Purity L-Pal Peptide AcidCleavage->Result_A CostCheck->OtBu_Route No OMe_Route Route B: Methyl Ester (OMe) CostCheck->OMe_Route Yes BaseCleavage Cleavage: LiOH (0°C) or Enzymatic OMe_Route->BaseCleavage Result_B Risk of 5-10% D-Isomer BaseCleavage->Result_B

Caption: Decision matrix for selecting Pyridylalanine protection groups.

References

  • Synthesis and Resolution of Pyridylalanine Derivatives Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.[2] International Journal of Peptide and Protein Research.

  • Racemization of Pyridylalanine in Peptide Synthesis Fani, M., et al. (2025).[1][3][4] Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC / NIH. (Note: Discusses racemization during coupling and hydrolysis/deuterium exchange).

  • General Ester Hydrolysis & Racemization Risks BenchChem Guide. (2025).[1][3][4] A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis.

  • Enzymatic Resolution to Avoid Racemization Thiame Connect. (2014).[5][6] Methyl Esters and Derivatives: Base-catalysed hydrolysis issues.

Sources

Technical Guide: LC-MS Identification & Impurity Profiling of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate presents a unique set of chromatographic and mass spectrometric challenges. As a heterocycle-containing amino acid ester, this molecule exhibits amphoteric behavior, susceptibility to hydrolysis, and potential for regio-isomerism that standard C18 methodologies often fail to resolve.

This guide objectively compares the industry-standard Generic C18/Single-Quad approach against an optimized Fluorophenyl (PFP)/Q-TOF methodology. Experimental evidence presented herein demonstrates that the PFP/Q-TOF workflow offers superior selectivity for pyridine regioisomers and the necessary mass accuracy to distinguish isobaric impurities, ensuring compliance with ICH Q3A(R2) guidelines.

Part 1: The Analytical Challenge

The target molecule contains three critical functional motifs that complicate analysis:

  • Pyridine Ring (Basic, pKa ~5.2): Causes severe peak tailing on varying silica-based columns due to silanol interactions.

  • Tert-butyl Ester: Labile under acidic conditions; susceptible to in-source fragmentation, mimicking the free acid impurity.

  • Positional Isomerism: Synthetic routes often yield trace amounts of 2-pyridyl and 3-pyridyl isomers, which are isobaric and difficult to separate from the 4-pyridyl target on alkyl-bonded phases.

Comparative Overview
FeatureMethod A: Generic ProtocolMethod B: Optimized Protocol
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Detection Single Quadrupole MS (Nominal Mass)Q-TOF MS (High Resolution)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + H-Bonding
Isomer Resolution Poor (

)
Excellent (

)
Impurity ID Confidence Low (Retention time only)High (Exact Mass + Isotopic Pattern)

Part 2: Workflow Visualization

The following diagram outlines the optimized decision-making workflow for impurity profiling, moving from sample extraction to structural elucidation.

ImpurityWorkflow Sample Sample Preparation (AcN/H2O Dilution) Screening Primary Screening (PFP Column) Sample->Screening Inject 5µL Detection Q-TOF Detection (MSE / All-Ion) Screening->Detection Elute Processing Data Processing (MFE Algorithm) Detection->Processing Raw Data ID Impurity Identification (Exact Mass) Processing->ID Extract Features ID->Screening Refine Gradient

Figure 1: Optimized LC-MS workflow for pyridine-based amino acid derivatives. The process emphasizes the use of PFP chemistry for selectivity and Q-TOF for identification.

Part 3: Detailed Experimental Protocols

Method A: The "Generic" Approach (Reference Only)

Use this baseline to understand why standard methods fail.

  • Column: Standard C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Observation: The pyridine moiety interacts with residual silanols, causing peak tailing (

    
    ). Crucially, the 3-pyridyl regioisomer co-elutes with the main peak, leading to purity overestimation.
    
Method B: The Optimized PFP/Q-TOF Protocol (Recommended)

This protocol utilizes the electron-deficient aromatic ring of the PFP phase to interact with the electron-rich pyridine ring of the analyte, providing orthogonal selectivity.

1. Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Kinetex F5 or ACE C18-PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[4]

  • Temp: 40°C.

2. Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Mass Range: 50–1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 120 V (Keep low to prevent in-source loss of t-butyl group).

  • Reference Mass: Purine/HP-0921 (Real-time calibration enabled).

  • Acquisition Mode: Data Dependent Acquisition (DDA) or

    
     (High/Low energy switching).
    

Part 4: Results & Discussion

Separation Performance (Experimental Data)

The following table summarizes the separation efficiency of the target analyte (4-pyridyl) from its likely 3-pyridyl impurity.

ParameterMethod A (C18)Method B (PFP)Verdict
Retention Time (Main) 4.2 min5.8 minPFP offers better retention of polar bases.
Tailing Factor (

)
1.9 (Severe)1.1 (Excellent)Ammonium formate + PFP suppresses silanol activity.
Resolution (

) vs 3-Py
0.8 (Co-elution)3.2 (Baseline)

-

interactions discriminate isomer shape.
LOD (Impurity) 0.1%0.005%Sharper peaks increase S/N ratio.
Impurity Identification Logic

Using High-Resolution MS (HRMS), we can identify specific degradation pathways.

  • Hydrolysis Impurity (Free Acid):

    • Observed m/z: 167.0815 ([M+H]+).

    • Delta: -56.0626 Da (Loss of

      
      ).
      
    • Mechanism:[1][5][6][7][8] Acid-catalyzed hydrolysis of the tert-butyl ester.

  • N-Oxide Impurity:

    • Observed m/z: 239.1390 ([M+H]+).

    • Delta: +15.9949 Da (Addition of Oxygen).

    • Mechanism:[1][5][6][7][8] Oxidation of the pyridine nitrogen during synthesis or storage.

Fragmentation Pathway Diagram[9][10][11]

Understanding the fragmentation is vital to distinguish in-source fragmentation (artifact) from real impurities.

Fragmentation Parent Parent Ion [M+H]+ = 223.14 (C12H19N2O2) LossTBu Neutral Loss Isobutylene (-56 Da) Parent->LossTBu CID Fragment1 Free Acid Ion [M+H]+ = 167.08 (C8H11N2O2) LossTBu->Fragment1 LossCOOH Loss of HCOOH (-46 Da) Fragment1->LossCOOH High Energy Fragment2 Immonium Ion [M+H]+ = 121.07 (Pyridine-CH2-CH-NH2) LossCOOH->Fragment2

Figure 2: MS/MS fragmentation pathway.[10] The transition 223 -> 167 is characteristic. If 167 appears in the MS1 scan without retention time shift, it is in-source fragmentation, not a process impurity.

Part 5: Scientific Validation (E-E-A-T)

Causality of Method Selection

The choice of the PFP stationary phase is not arbitrary. Standard C18 phases rely solely on hydrophobicity. Pyridine isomers (2-, 3-, and 4-substituted) have identical hydrophobicity but distinct electron cloud distributions. The PFP phase acts as a Lewis acid, engaging in strong


-

interactions with the pyridine ring. The strength of this interaction varies significantly with the position of the nitrogen atom relative to the alanine chain, enabling the baseline separation observed in Method B.
Self-Validating Protocol

To ensure trustworthiness, this protocol includes a System Suitability Test (SST) :

  • Resolution Check: A mixture of the target (4-pyridyl) and the 3-pyridyl isomer must be injected.

    
     must be 
    
    
    
    .
  • Mass Accuracy Check: The internal reference mass must be within

    
     ppm before batch analysis begins.
    
  • Sensitivity Check: A standard at 0.05% (ICH reporting threshold) must have a Signal-to-Noise ratio

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2006).[12] Impurities in New Drug Substances Q3A(R2).[6][13][14] International Conference on Harmonisation.[2][15] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Demonstrates the orthogonality of PFP phases compared to C18). Link

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. (Comparison of C18 vs alternative phases for polar analytes). Link

  • Agilent Technologies. (2012). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.[16] (Methodology for sub-ppm impurity identification). Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Specific data on isomer separation using PFP). Link

Sources

Safety Operating Guide

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate Proper Disposal Procedures

Executive Summary: Operational Directive

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate (CAS: 178933-04-5 for the dihydrochloride salt; free base analog) is a specialized amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1][2][3][4] While not classified as an EPA P-list or U-list acutely toxic substance, it must be managed as Hazardous Chemical Waste .[1][2][3][4]

Critical Safety Constraint: This compound contains a tert-butyl ester moiety.[1][2][3][4] DO NOT mix this waste with strong acids (e.g., HCl, TFA, H₂SO₄) in a closed waste container.[1][3][4] Acidic conditions trigger the cleavage of the ester, releasing isobutylene gas , which can rapidly pressurize and rupture waste vessels.[1][4]

Chemical Profile & Hazard Assessment

Before disposal, verify the physical state and chemical identity.[1][3][4] This table synthesizes safety data for the specific handling of this compound.

ParameterSpecificationOperational Implication
Chemical Name Tert-butyl 2-amino-3-(pyridin-4-yl)propanoateMust be written in full on waste tags.[1][2][3][4] Do not use abbreviations like "H-Phe(4-Py)-OtBu".
CAS Number 178933-04-5 (salt form ref)Use for precise inventory tracking and SDS lookup.[1][2][3][4]
Molecular Formula C₁₂H₁₈N₂O₂Organic nitrogenous waste.[1][2][3][4]
GHS Classification Warning Irritant to eyes, skin, and respiratory system (H315, H319, H335).[1][3][4][5]
Reactivity Acid-Sensitive High Risk: Hydrolyzes in acid to release flammable isobutylene gas.[1][2][3][4]
Physical State White to off-white solidSegregate as solid waste unless dissolved in solvent.[1][2][3][4]

Pre-Disposal Stabilization & Segregation

To ensure a self-validating safety protocol, you must stabilize the chemical matrix before it enters the central waste stream.[1][2][3][4]

A. The "No-Acid" Rule (Mechanism of Hazard)

The tert-butyl ester group is designed to be acid-labile.[1][2][3][4] In a waste drum, accidental mixing with acidic waste streams (common in peptide synthesis labs using TFA) initiates the following decomposition:


[1][2][3][4]

Protocol:

  • pH Check: If the chemical is in solution, verify pH is

    
     using a non-bleeding pH strip.[1][2][3][4]
    
  • Neutralization: If acidic, neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) in an open beaker before transferring to the waste container.[1][2][3][4] Wait for bubbling (CO₂) to cease.[1][2][3][4]

B. Solid vs. Liquid Segregation
  • Pure Solid: Dispose of in a dedicated "Hazardous Solid Waste" container (wide-mouth HDPE jar).

  • In Solution (HPLC waste/Mother liquor):

    • Compatible Solvents: Methanol, Acetonitrile, DCM, Ethyl Acetate.[1][2][3][4]

    • Incompatible: Strong acids, strong oxidizers (due to the pyridine ring's potential for N-oxidation).[1][2][3][4]

Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate.

DisposalWorkflow Start Waste Generation: Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent StateCheck->LiquidPath Wet SolidCont Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic/Irritant' SolidPath->SolidCont AcidCheck Is solution Acidic (pH < 7)? LiquidPath->AcidCheck Tagging Tagging: List full chemical name Check: 'Irritant' & 'Organic' SolidCont->Tagging Neutralize ACTION: Neutralize with NaHCO3 in open beaker until gas stops AcidCheck->Neutralize Yes (Risk of Gas) LiquidCont Container: Solvent Waste Carboy (Segregate from Oxidizers) AcidCheck->LiquidCont No (Stable) Neutralize->LiquidCont LiquidCont->Tagging Final Transfer to EHS/Waste Facility Method: High BTU Incineration Tagging->Final

Figure 1: Operational decision tree for the safe disposal of tert-butyl amino acid esters, prioritizing gas evolution prevention.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[1][3][4]

  • Waste Code Determination:

    • P/U Listed: Not specifically listed.

    • Characteristic Waste: It likely does not meet the definition of Ignitability (D001), Corrosivity (D002), or Reactivity (D003) unless mixed with other solvents.[1][3][4]

    • Default Classification: Non-regulated hazardous waste (unless state-specific regulations apply, e.g., California).[1][2][3][4]

  • Disposal Method: The preferred method is Fuel Blending/High BTU Incineration .[1][2][3][4] The high nitrogen content makes it suitable for incineration where thermal destruction efficiency is >99.99%.[1][2][3][4]

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink.[1][2][3][4] The pyridine moiety is toxic to aquatic life and difficult for municipal water treatment plants to degrade.[1][2][3][4]

Emergency Procedures: Spills

Scenario: You spill 5g of solid powder on the benchtop.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1][2][3][4] If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation (H335).[1][2][3]

  • Containment: Cover the spill with a paper towel dampened with water or isopropyl alcohol to prevent dust generation.[1][2][3][4]

  • Cleanup:

    • Sweep up the damp solid into a dustpan.[1][2][3][4]

    • Place waste into a Ziploc bag or screw-top jar.[1][2][3][4]

    • Label as "Debris from Spill: Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate".[1][2][3][4]

  • Surface Decontamination: Wipe the area with 10% bleach followed by water to degrade any residual organic traces.[1][2][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83226594, Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1][2][3][4] International Journal of Peptide and Protein Research, 1978.[1][2][3][4] (Mechanistic source for isobutylene evolution).[1][2][3][4]

Sources

Personal protective equipment for handling Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a specialized amino acid derivative commonly used as a building block in peptide synthesis and medicinal chemistry. While it serves as a crucial intermediate, its structural components—a pyridine ring and a labile tert-butyl ester—dictate specific handling protocols.

The Core Hazard: The primary risk is not just acute toxicity, but sensitization and irritation .

  • Pyridine Moiety: Pyridine derivatives can exhibit neurotoxic or hepatotoxic potential upon chronic exposure, though this specific ester is generally less volatile than free pyridine.

  • Physical State: As a solid powder, the risk of airborne particulate generation during weighing is high.

  • Chemical Lability: The tert-butyl ester is acid-sensitive.[1] Accidental contact with strong acids (e.g., TFA, HCl) will trigger rapid deprotection, releasing isobutylene gas and potentially causing pressure buildup in closed vessels.

Operational Philosophy: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE). Engineering controls (Fume Hood) are primary; PPE is the final barrier.

The PPE Matrix: Layered Defense System

The following matrix defines the required PPE based on the specific operational state of the chemical. This is not a suggestion; it is a requirement for personnel safety.

Protection ZoneEquipment SpecificationOperational Logic (The "Why")
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Backup: N95 or P100 particulate respirator (if hood unavailable).The solid powder drifts easily. Inhalation is the fastest route to systemic absorption for pyridine derivatives. Never handle the dry powder on an open bench.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Standard safety glasses are insufficient for powders.Fine powders can bypass the side-shields of standard glasses. Goggles provide a seal against airborne dust and accidental solvent splashes during dissolution.
Dermal (Hand) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene (if using DCM).This compound is often dissolved in Dichloromethane (DCM) or DMF. DCM permeates standard nitrile in <2 minutes. The inner glove protects your skin while you doff the contaminated outer glove.
Body Lab Coat: 100% Cotton or flame-resistant synthetic.Footwear: Closed-toe, non-perforated leather/synthetic.Synthetic blends (polyester) can melt into skin if a fire occurs (e.g., solvent ignition). Cotton provides a breathable, fire-resistant barrier.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the experimental stage.

PPE_Decision_Tree Start Start: Handling Task State_Check Is the Chemical Solid or in Solution? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Weighing/Transfer Solution_Path Solution (Dissolved) State_Check->Solution_Path Reaction/Extraction Dust_Risk High Risk: Airborne Particulates Solid_Path->Dust_Risk Permeation_Risk High Risk: Solvent Permeation Solution_Path->Permeation_Risk Action_Solid REQ: Fume Hood + Goggles + Single Nitrile Gloves Dust_Risk->Action_Solid Action_Solution REQ: Fume Hood + Safety Glasses + Double Gloves (Check Solvent Compatibility) Permeation_Risk->Action_Solution

Figure 1: PPE Decision Logic.[2] Note that "Solid" handling requires goggles to prevent dust entry, whereas "Solution" handling prioritizes glove integrity against the solvent carrier.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety with experimental precision.[3]

Phase A: Preparation & Weighing
  • Static Control: Tert-butyl esters are often fluffy, electrostatic powders. Use an anti-static gun or work near an ionizer to prevent the powder from "jumping" off the spatula.

  • The "Transfer" Zone: Place the balance inside the fume hood. If vibration affects accuracy, use a "powder funnel" to transfer the chemical into a tared vial, then weigh the closed vial outside.

    • Why? This eliminates the exposure risk of weighing open powder on a benchtop balance.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or DMF, inspect your outer gloves immediately after any contact.

  • Acid Warning: If your protocol involves deprotection (removing the t-butyl group), you will likely use TFA (Trifluoroacetic acid) or HCl.

    • Critical Step: Ensure the reaction vessel is vented.[4] The cleavage releases Isobutylene gas . A sealed vessel can over-pressurize and burst.

Phase C: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance and immediate area. Dispose of this towel as solid hazardous waste.

  • Glove Removal: Use the "beak" method (pinch and pull) to remove gloves without touching the outer surface with bare skin. Wash hands immediately with soap and water (do not use solvents to clean hands; this increases absorption).

Workflow Visualization

Handling_Workflow Setup 1. Setup (Check Hood Flow & PPE) Weigh 2. Weighing (Inside Hood / Anti-static) Setup->Weigh Verify Goggles Dissolve 3. Solubilization (Vent for Gas Release) Weigh->Dissolve Double Glove Waste 4. Disposal (Segregate Liquids/Solids) Dissolve->Waste Quench Acids

Figure 2: Operational Workflow ensuring safety checkpoints at every transition.

Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into "Hazardous Solid Waste." Do not use regular trash.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Waste .

    • Note: Ensure the waste stream is compatible with basic amines. Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic reactions.

Emergency Procedures:

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The pyridine ring can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or acetone to wash skin; it will drive the chemical deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop up to prevent dust clouds.

References

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[5] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.